molecular formula C11H15NO2 B133892 (r)-3-Amino-5-phenylpentanoic acid CAS No. 147228-37-3

(r)-3-Amino-5-phenylpentanoic acid

Cat. No.: B133892
CAS No.: 147228-37-3
M. Wt: 193.24 g/mol
InChI Key: CJJYCYZKUNRKFP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-3-Amino-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYCYZKUNRKFP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147228-37-3
Record name 147228-37-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(r)-3-Amino-5-phenylpentanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Amino-5-phenylpentanoic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a non-proteinogenic, chiral β-amino acid that serves as a crucial building block in modern pharmaceutical research and development. Its structural similarity to endogenous neurotransmitters, particularly γ-aminobutyric acid (GABA), positions it as a molecule of significant interest in neuroscience. The presence of a stereocenter at the β-position (C3) and a phenyl group imparts specific conformational constraints and lipophilicity, making it a valuable scaffold for designing potent and selective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, outlines a robust methodology for its asymmetric synthesis, details its spectroscopic signature, and explores its applications as a key intermediate in drug discovery, particularly for neurological disorders.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueReference(s)
IUPAC Name (3R)-3-amino-5-phenylpentanoic acid
CAS Number 147228-37-3
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.25 g/mol
Appearance White to off-white or light yellow solid
InChI Key CJJYCYZKUNRKFP-SNVBAGLBSA-N
Storage Conditions Sealed in a dry environment at 2-8°C
Purity (Typical) ≥97%
Melting Point (HCl Salt) 150-156°C[1]

Asymmetric Synthesis and Purification

The enantioselective synthesis of β-amino acids is a cornerstone of medicinal chemistry.[2] For this compound, achieving high stereochemical fidelity at the C3 position is critical for its biological activity. Numerous strategies exist for asymmetric synthesis, including catalytic conjugate additions and the use of chiral auxiliaries.[3][4] An Evans auxiliary-based approach provides a reliable and scalable method for establishing the desired stereocenter.

Retrosynthetic Analysis

The core strategy involves the diastereoselective formation of the C-N bond. This can be achieved by first creating a β-hydroxy acid with the correct stereochemistry, followed by conversion of the hydroxyl group to an amino group with inversion of configuration (e.g., via an azide intermediate). The stereocenter of the β-hydroxy acid can be reliably set using an Evans aldol reaction between an enolate derived from a chiral oxazolidinone and 3-phenylpropanal.

G Target This compound Azide (S)-3-Azido-5-phenylpentanoic acid Target->Azide Reduction Hydroxy (S)-3-Hydroxy-5-phenylpentanoic acid Azide->Hydroxy SN2 Azide Displacement (Mitsunobu, inversion) EvansImide Chiral Evans Imide Adduct Hydroxy->EvansImide Auxiliary Cleavage Auxiliary Evans Chiral Auxiliary EvansImide->Auxiliary Diastereoselective Aldol Reaction Aldehyde 3-Phenylpropanal EvansImide->Aldehyde Diastereoselective Aldol Reaction G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_Vesicle GABA Vesicles Ca_Channel_Pre Voltage-gated Ca²⁺ Channel GABAB_R GABA-B Receptor (GPCR) G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_Protein->Ca_Channel_Pre Inhibits (Autoreceptor) AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Opens cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Inhibitory Effect) K_Channel->Hyperpolarization K⁺ Efflux Molecule This compound (Potential Agonist) Molecule->GABAB_R Binds GABA GABA GABA->GABAB_R Binds

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-5-phenylpentanoic acid is a chiral β-amino acid that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural motif is found in various biologically active molecules, and its stereochemistry is often critical for therapeutic efficacy. As a non-proteinogenic amino acid, it offers a scaffold for creating novel peptide mimics (peptidomimetics) and small molecule drugs with enhanced metabolic stability and specific binding properties. This guide provides a detailed overview of the primary strategies for the enantioselective synthesis of this valuable compound, followed by a comprehensive section on its analytical characterization to ensure chemical identity, purity, and enantiomeric integrity.

Part 1: Enantioselective Synthesis Strategies

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C3 position. Several robust strategies have been developed to achieve high enantiopurity, primarily falling into two categories: asymmetric synthesis and resolution of a racemic mixture.

Overview of Synthetic Approaches

cluster_main Synthetic Pathways to this compound Start Starting Materials (e.g., Cinnamic Acid Derivatives) Asym_Syn Asymmetric Synthesis Start->Asym_Syn Racemic_Syn Racemic Synthesis Start->Racemic_Syn Target This compound Asym_Syn->Target Resolution Chiral Resolution Racemic_Syn->Resolution Resolution->Target

Caption: Primary routes to enantiopure this compound.

  • Asymmetric Synthesis via Chiral Auxiliaries (Evans' Asymmetric Aldol Reaction) : This is a highly reliable and widely used method for establishing stereocenters. It involves the use of a temporary chiral auxiliary, such as an Evans oxazolidinone, to direct the stereochemical outcome of a key bond-forming step. A subsequent transformation introduces the amine functionality, followed by the removal of the auxiliary to yield the desired product. This approach offers excellent predictability and high diastereoselectivity.[1][2]

  • Asymmetric Conjugate Addition : This powerful strategy involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester.[3][4] The stereochemistry is controlled by a chiral catalyst or a chiral nitrogen source. For the synthesis of this compound, this would typically involve the conjugate addition of an ammonia equivalent to an ester of (E)-5-phenylpent-2-enoic acid in the presence of a chiral catalyst.

  • Resolution of Racemic 3-Amino-5-phenylpentanoic acid : In this classical approach, a racemic mixture of the amino acid is synthesized first. The enantiomers are then separated by reacting the mixture with a chiral resolving agent (e.g., an optically pure acid or base) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] Subsequently, the resolving agent is removed to yield the pure enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Part 2: Detailed Experimental Protocols

This section details a robust protocol for the asymmetric synthesis of the title compound, leveraging an Evans' auxiliary approach. This method is chosen for its high stereocontrol and well-documented reliability. The pathway involves the synthesis of a key intermediate, (R)-3-hydroxy-5-phenylpentanoic acid, followed by its stereospecific conversion to the target amine.

Workflow for Asymmetric Synthesis

G A 1. Acylation of Evans Auxiliary (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one B 2. Asymmetric Aldol Reaction with 3-phenylpropanal A->B TiCl4, DIPEA C 3. Auxiliary Cleavage (LiOH/H2O2) to yield (R)-3-hydroxy acid B->C D 4. Esterification (e.g., with TMS-diazomethane) C->D E 5. Stereospecific Azide Introduction (Mitsunobu Reaction: DPPA, DIAD) D->E Inversion of Stereocenter F 6. Azide Reduction (e.g., Catalytic Hydrogenation, Pd/C) E->F G 7. Saponification (e.g., LiOH) F->G H Final Product This compound G->H

Caption: Step-wise workflow for the synthesis via an Evans' auxiliary.

Protocol 1: Synthesis of (R)-3-hydroxy-5-phenylpentanoic acid

This protocol is adapted from established procedures for asymmetric aldol reactions.[1][2]

  • Acylation of Auxiliary : To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add propionyl chloride and allow the reaction to warm to 0 °C. Quench with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.

  • Titanium Enolate Formation : Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C. Add titanium tetrachloride (TiCl₄) dropwise, followed by diisopropylethylamine (DIPEA). Stir for 30 minutes.

  • Aldol Addition : To the titanium enolate solution, add 3-phenylpropanal dropwise at -78 °C. Stir for 2 hours, then warm to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage : Quench the reaction with a mixture of THF and aqueous H₂O₂. Stir vigorously until the layers become clear. Separate the layers and extract the aqueous phase. Combine organic layers, dry, and concentrate. Dissolve the crude product in a THF/water mixture, cool to 0 °C, and add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Stir until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl and extract the product, (R)-3-hydroxy-5-phenylpentanoic acid, with ethyl acetate.

Protocol 2: Conversion to this compound

This protocol employs a Mitsunobu reaction for stereospecific conversion of the hydroxyl group to an amine with inversion of configuration.

  • Esterification : Protect the carboxylic acid of the hydroxy acid intermediate, for example, as a methyl ester using trimethylsilyldiazomethane in a mixture of benzene and methanol at 0 °C.

  • Mitsunobu Reaction : Dissolve the methyl (R)-3-hydroxy-5-phenylpentanoate in anhydrous THF at 0 °C. Add triphenylphosphine (PPh₃), followed by diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). Finally, add diphenylphosphoryl azide (DPPA) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Purification of Azide : Concentrate the reaction mixture and purify the resulting methyl (S)-3-azido-5-phenylpentanoate by silica gel chromatography.

  • Azide Reduction : Dissolve the azide in methanol and add a catalytic amount of 10% Palladium on Carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Saponification and Isolation : Filter the reaction mixture through Celite to remove the catalyst. Add LiOH to the filtrate to saponify the methyl ester. After the reaction is complete, acidify the solution carefully with 1N HCl to pH ~6-7 to precipitate the zwitterionic amino acid. Filter the solid, wash with cold water and ether, and dry under vacuum to yield this compound.

Part 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized this compound.

Workflow for Analytical Characterization

cluster_char Analytical Characterization Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural ID MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight HPLC Chiral HPLC Sample->HPLC Enantiomeric Purity Polarimetry Optical Rotation Sample->Polarimetry Chiral Confirmation Data_Confirm Structure & Purity Confirmed NMR->Data_Confirm MS->Data_Confirm HPLC->Data_Confirm Polarimetry->Data_Confirm

Caption: A typical workflow for the complete characterization of the final product.

Spectroscopic Characterization
Technique Expected Observations
¹H NMR Phenyl protons (multiplet, ~7.1-7.3 ppm), CH-NH₂ proton (multiplet, ~3.2-3.4 ppm), CH₂-Ph protons (multiplet, ~2.6-2.8 ppm), CH₂-COOH protons (doublet of doublets, ~2.3-2.5 ppm), CH₂ adjacent to phenyl (multiplet, ~1.7-1.9 ppm).
¹³C NMR Carboxyl carbon (~175-178 ppm), Phenyl carbons (~126-142 ppm), CH-NH₂ carbon (~48-52 ppm), CH₂-COOH carbon (~40-43 ppm), CH₂-Ph carbon (~32-35 ppm), CH₂ adjacent to phenyl (~30-33 ppm).
Mass Spec. Expected [M+H]⁺ ion at m/z = 194.12.

(Note: Exact chemical shifts can vary based on the solvent and pH.)

Enantiomeric Purity Analysis

The enantiomeric excess (e.e.) is the most critical measure of success for an asymmetric synthesis. It is determined primarily by Chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: Chiral HPLC Analysis

  • Sample Preparation : Dissolve a small amount of the final product in the mobile phase. Derivatization is sometimes required to improve resolution and detection, for example, by reacting the amine with a fluorogenic agent like o-phthaldialdehyde (OPA) or creating an amide with a UV-active chromophore. However, direct analysis on certain columns is also possible.[6]

  • Chromatographic Conditions :

    • Chiral Stationary Phase (CSP) : Polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® series) are highly effective for separating amino acid enantiomers.[6][7]

    • Mobile Phase : A mixture of an organic modifier (e.g., isopropanol, ethanol) and a buffered aqueous phase or a non-polar solvent system (e.g., hexane/isopropanol) is typically used.

    • Detection : UV detection (if the molecule or a derivative contains a chromophore) or mass spectrometry (LC-MS).

  • Data Analysis : The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .

Optical Rotation

Optical rotation confirms the bulk chirality of the sample and provides a key physical constant for the compound.

  • Measurement : The specific rotation [α] is measured using a polarimeter.[8][9] The measurement is typically performed at the sodium D-line (589 nm) at a specific temperature (e.g., 25 °C) and concentration in a specified solvent (e.g., methanol or water).

  • Expected Value : this compound is expected to be levorotatory (rotate plane-polarized light to the left), exhibiting a negative specific rotation value. The magnitude must be compared to literature values to confirm enantiopurity.

Conclusion

The synthesis and characterization of this compound require precise control over stereochemistry and rigorous analytical validation. The asymmetric synthesis approach using a chiral auxiliary provides a reliable and high-yielding pathway to the enantiomerically pure compound. Subsequent characterization by NMR and mass spectrometry confirms the chemical structure, while chiral HPLC and polarimetry are indispensable for verifying the enantiomeric integrity. The protocols and methodologies outlined in this guide offer a robust framework for researchers engaged in the synthesis of this and other valuable chiral β-amino acids for applications in drug discovery and development.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Available at: [Link]

  • Sewald, N. (1996). Stereoselective synthesis of β-amino acids via conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters — Recent advances. Semantic Scholar. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Juaristi, E., et al. (1996). Enantioselective synthesis of β-amino acids. 7. Preparation of enantiopure α-substituted β-amino acids from 1-benzoyl-2(S)-tert-butyl-3-methylperhydropyrimidin-4-one. Tetrahedron: Asymmetry. Available at: [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
  • Kim, H., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). National Institutes of Health (NIH). Available at: [Link]

  • 5-Aminopentanoic acid 1H NMR Spectrum. Human Metabolome Database. Available at: [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Kim, H., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. Available at: [Link]

  • Davankov, V. A. (2003). Chiral Separation by HPLC Using the Ligand-Exchange Principle.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Hyun, M. H. (2012). Liquid Chromatographic Resolution of α-Amino Acids on Chiral Stationary Phases by HPLC. Chosun University.
  • Optical Activity. (2023). OpenStax. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral Technologies Amino Acid Database. HPLC. Available at: [Link]

  • (R)-3-Hydroxy-5-phenylpentanoic acid. PubChem. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. (2023). ChemRxiv. Available at: [Link]

  • Optical Activity. (2021). Chemistry LibreTexts. Available at: [Link]

  • Cook, C. W., et al. Detection Limits for Chiral Amino Acids Using a Polarization Camera. Universities Space Research Association. Available at: [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2019). National Institutes of Health (NIH). Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI. Available at: [Link]

  • Comparison of the 1D 13C NMR spectra of 20 biogenic amino acids. ResearchGate. Available at: [Link]

Sources

(r)-3-Amino-5-phenylpentanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the mechanism of action of (r)-3-Amino-5-phenylpentanoic acid and its structural analogs.

Introduction

This compound is a chiral gamma-aminobutyric acid (GABA) analog. While this specific molecule is not extensively documented in mainstream pharmacological literature, its structural characteristics place it within a class of compounds known for their significant neuromodulatory effects. The key structural features—the gamma-amino acid backbone, the (R)-stereochemistry, and the phenyl group—are reminiscent of well-established therapeutic agents. This guide will, therefore, focus on the mechanisms of action of its closest and most studied structural and functional analogs, primarily Baclofen and to a lesser extent, the gabapentinoids like Pregabalin , to infer the probable mechanism of action for this compound.

Baclofen, with its (R)-enantiomer being the active form and containing a phenyl ring, serves as a primary reference compound. It is a muscle relaxant and antispasmodic agent. Pregabalin, another GABA analog, is an anticonvulsant, analgesic, and anxiolytic. Understanding the mechanisms of these drugs provides a robust framework for predicting the biological activity of this compound.

Core Mechanism of Action: GABAB Receptor Agonism

The principal mechanism of action for Baclofen, and likely for this compound, is its role as a selective agonist for the GABAB receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of GABA in the central and peripheral nervous system.

GABAB Receptor Structure and Function

GABAB receptors are heterodimers, composed of GABAB1 and GABAB2 subunits. The GABAB1 subunit is responsible for binding the agonist, such as Baclofen, while the GABAB2 subunit is required for trafficking the receptor to the cell surface and for G-protein coupling.

Signaling Pathways

Upon agonist binding, the GABAB receptor activates associated Gi/o proteins, leading to a cascade of downstream signaling events:

  • Inhibition of Adenylyl Cyclase : The activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

  • Modulation of Ion Channels :

    • Presynaptic Inhibition : At presynaptic terminals, GABAB receptor activation inhibits neurotransmitter release by reducing calcium influx through voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels.

    • Postsynaptic Inhibition : On postsynaptic membranes, GABAB receptor activation leads to hyperpolarization by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions.

GABAB_Signaling Baclofen_pre Baclofen_pre Baclofen_post Baclofen_post

Potential Alternative Mechanism: Gabapentinoid-like Action

While GABAB agonism is the most probable mechanism, it is worth considering the mechanism of another class of GABA analogs, the gabapentinoids (e.g., Pregabalin and Gabapentin). These drugs do not act on GABA receptors but instead bind with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels.

Role of the α2δ Subunit

The α2δ subunit is an auxiliary protein that plays a crucial role in the trafficking and function of VGCCs. By binding to the α2δ-1 and α2δ-2 subunits, gabapentinoids are thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent neurotransmitter release.

Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Assays
  • Radioligand Binding Assays :

    • Objective : To determine the binding affinity of this compound to GABAB receptors and the α2δ subunit of VGCCs.

    • Methodology :

      • Prepare cell membrane fractions from tissues or cell lines expressing the target receptors (e.g., rat cortical membranes for GABAB, cells overexpressing α2δ-1).

      • Incubate the membranes with a specific radioligand (e.g., [3H]GABA for GABAB receptors, [3H]gabapentin for α2δ).

      • Add increasing concentrations of unlabeled this compound to compete with the radioligand.

      • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compound.

  • [35S]GTPγS Binding Assay :

    • Objective : To assess the functional activity (agonism/antagonism) at GABAB receptors.

    • Methodology :

      • Use cell membranes expressing GABAB receptors.

      • In the presence of GDP, incubate the membranes with [35S]GTPγS and varying concentrations of this compound.

      • Agonist binding will activate the G-protein, leading to the exchange of GDP for [35S]GTPγS.

      • Measure the amount of incorporated [35S]GTPγS to quantify G-protein activation.

Electrophysiology
  • Objective : To measure the effect of this compound on ion channel activity and neuronal excitability.

  • Methodology :

    • Use patch-clamp recordings from cultured neurons or brain slices.

    • Apply this compound to the bath and record changes in postsynaptic currents (e.g., activation of GIRK currents) or presynaptic neurotransmitter release (e.g., reduction in excitatory postsynaptic currents).

Experimental_Workflow Binding_Assay Binding_Assay Functional_Assay Functional_Assay Binding_Assay->Functional_Assay Affinity Confirmed Electrophysiology Electrophysiology Functional_Assay->Electrophysiology Function Confirmed Animal_Models Animal_Models Electrophysiology->Animal_Models Cellular Mechanism Defined Behavioral_Tests Behavioral_Tests Animal_Models->Behavioral_Tests Evaluate Therapeutic Potential

Quantitative Data Summary

The following table summarizes the binding affinities of Baclofen and Gabapentin for their respective targets, which would be the benchmark for evaluating this compound.

CompoundTargetBinding Affinity (Ki)Primary Effect
(R)-BaclofenGABAB Receptor~1 µMAgonist
Gabapentinα2δ-1 subunit of VGCC~40-100 nMBinding and modulation
Pregabalinα2δ-1 subunit of VGCC~20-40 nMBinding and modulation

Conclusion

Based on structural similarity to Baclofen, the most probable primary mechanism of action for this compound is as a selective agonist of the GABAB receptor. This action would lead to both presynaptic inhibition of neurotransmitter release, through the modulation of voltage-gated calcium channels, and postsynaptic hyperpolarization, via the activation of GIRK potassium channels. A secondary, less likely but plausible mechanism, could involve interaction with the α2δ subunit of voltage-gated calcium channels, similar to gabapentinoids. Definitive elucidation of its mechanism would require rigorous experimental validation as outlined above. The insights gained from such studies would be critical for the potential development of this compound as a therapeutic agent for conditions such as spasticity, pain, and anxiety.

References

  • Terunuma, M. (2018). GABAB Receptor Signaling in the Brain. The Journal of Physiological Sciences, 68(5), 539-548. [Link]

  • Benke, D. (2022). Molecular architecture and function of GABAB receptors. Journal of Neurochemistry, 162(4), 339-356. [Link]

  • Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in Pharmacology, 58, 123-147. [Link]

  • Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2009). The α2δ subunits of voltage-gated calcium channels: more than just accessories. Trends in Neurosciences, 32(9), 484-491. [Link]

  • Dolphin, A. C. (2012). Calcium channel auxiliary α2δ and β subunits: trafficking and one step beyond. Nature Reviews Neuroscience, 13(8), 542-555. [Link]

An In-depth Technical Guide to (r)-3-Amino-5-phenylpentanoic acid: A Chiral Building Block with Unexplored Neurological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(r)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative recognized primarily for its role as a versatile building block in medicinal chemistry and pharmaceutical research.[1] While its direct biological activity remains largely uncharacterized in publicly accessible literature, its structural features suggest a potential for interaction with neurological pathways, particularly those involving γ-aminobutyric acid (GABA) systems. This guide provides a comprehensive overview of its known applications in synthesis, its physicochemical properties, and a prospective look into its hypothesized biological relevance. Furthermore, we present detailed, standardized experimental protocols for researchers to investigate its potential pharmacological profile, thereby offering a roadmap for future research into this intriguing molecule.

Introduction

In the landscape of drug discovery, particularly in the realm of neuroscience, the development of novel molecular entities with the potential to modulate neurotransmitter systems is of paramount importance. This compound, a non-proteinogenic amino acid, has emerged as a valuable synthetic intermediate.[1] Its utility is particularly noted in the construction of complex peptides and as a scaffold for drugs targeting neurological disorders.[1][2] The chirality of the molecule, coupled with its amino acid backbone and a phenylpentanoic acid side chain, presents a unique structural motif that is suggestive of potential biological activity. This guide aims to consolidate the existing knowledge on this compound and to provide a forward-looking perspective on how its biological functions could be systematically elucidated.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in both chemical synthesis and biological assays.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.25 g/mol [3]
CAS Number 147228-37-3[3]
Appearance White to off-white powder[3]
Purity ≥97%[3]
Storage Temperature 2-8°C, sealed in dry conditions[3]

Synthesis and Chemical Applications

The primary documented application of this compound is as a chiral building block in organic synthesis. Its protected forms, such as Boc-(R)-3-amino-5-phenylpentanoic acid, are instrumental in peptide synthesis, allowing for the controlled and sequential addition of amino acid residues to construct well-defined peptide chains. This is crucial for creating novel therapeutic peptides and peptidomimetics.

Hypothesized Biological Relevance and Future Research Directions

The structural similarity of this compound to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) provides a strong rationale for investigating its potential neurological activity. Many GABA analogues are known to possess therapeutic properties as anticonvulsants, anxiolytics, and analgesics.

Potential as a GABAergic Modulator

GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[4] The structural flexibility of this compound, conferred by its pentanoic acid backbone, may allow it to interact with one or both of these receptor types.

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron.[5] It is plausible that this compound could act as an agonist, antagonist, or an allosteric modulator at a specific subunit interface of the GABAA receptor complex.[6][7][8]

  • GABAB Receptors: These are G-protein coupled receptors that, upon activation, lead to downstream signaling cascades, including the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels.[4] The potential of this compound to bind to and modulate GABAB receptors warrants investigation.

Neuroprotective Potential

Given its purported ability to cross the blood-brain barrier, this compound could also be explored for neuroprotective properties.[1] Neuroprotection involves a variety of mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[9] Future studies could investigate whether this compound can mitigate neuronal damage in models of neurodegenerative diseases or ischemic injury.

Proposed Experimental Protocols for Biological Characterization

To move from hypothesis to evidence, a systematic biological evaluation of this compound is necessary. The following are detailed, standardized protocols that can be employed to characterize its activity.

Radioligand Binding Assays

This protocol is designed to determine if this compound binds to GABAA or GABAB receptors.

Objective: To assess the binding affinity of this compound for GABAA and GABAB receptors.

Materials:

  • Rat cortical tissue homogenates

  • [³H]Muscimol (for GABAA receptors)

  • [³H]CGP54626 (for GABAB receptors)

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add a fixed concentration of the radioligand ([³H]Muscimol or [³H]CGP54626).

  • Add increasing concentrations of this compound (e.g., from 1 nM to 1 mM).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

In Vitro Functional Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol will determine if this compound has a functional effect on neurons, for instance, by modulating GABAergic currents.

Objective: To evaluate the functional activity of this compound on GABAA receptor-mediated currents in cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • External and internal recording solutions

  • GABA

  • This compound

Procedure:

  • Culture primary neurons on glass coverslips.

  • Place a coverslip in the recording chamber of the patch-clamp setup and perfuse with external solution.

  • Form a gigaseal and establish a whole-cell recording configuration on a neuron.

  • Clamp the neuron at a holding potential of -60 mV.

  • Apply GABA at its EC₅₀ concentration to elicit a baseline current.

  • Co-apply GABA with increasing concentrations of this compound.

  • Record the changes in the current amplitude and kinetics.

  • Analyze the data to determine if the compound potentiates or inhibits the GABA-evoked current.

In Vivo Behavioral Model: Elevated Plus Maze

This protocol can assess the potential anxiolytic or anxiogenic effects of the compound in rodents.

Objective: To determine the effect of this compound on anxiety-like behavior in mice.

Materials:

  • Elevated plus maze apparatus

  • Adult male mice

  • This compound dissolved in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., diazepam)

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound, vehicle, or positive control intraperitoneally 30 minutes before testing.

  • Place each mouse individually in the center of the elevated plus maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Data Presentation

Quantitative data from the proposed experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Receptor Binding Affinities

CompoundReceptorRadioligandKi (nM) ± SEM
This compoundGABAA[³H]MuscimolTBD
This compoundGABAB[³H]CGP54626TBD
Positive Control (e.g., GABA)GABAA[³H]MuscimolTBD
Positive Control (e.g., Baclofen)GABAB[³H]CGP54626TBD

Table 2: Electrophysiological Effects on GABAA Receptors

CompoundConcentrationEffect on GABA-evoked current (% of control) ± SEM
This compound1 µMTBD
This compound10 µMTBD
This compound100 µMTBD
Positive Control (e.g., Diazepam)1 µMTBD

Visualization of Workflows and Pathways

Diagrams can effectively illustrate the experimental workflows and the potential signaling pathways involved.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (GABA-A & GABA-B) Functional_Assay Patch-Clamp Electrophysiology (Neuronal Cultures) Binding_Assay->Functional_Assay Inform Functional Studies Behavioral_Model Elevated Plus Maze (Anxiety Model) Functional_Assay->Behavioral_Model Guide In Vivo Dosing Compound (r)-3-Amino-5- phenylpentanoic acid Compound->Binding_Assay Determine Ki

Caption: Proposed experimental workflow for characterizing the biological activity.

gaba_signaling GABA_A GABA-A Receptor Cl- Channel Neuronal_Inhibition Neuronal Inhibition GABA_A:ion->Neuronal_Inhibition Hyperpolarization GABA_B GABA-B Receptor G-protein coupled GABA_B:gpc->Neuronal_Inhibition Downstream Signaling Compound (r)-3-Amino-5- phenylpentanoic acid Compound->GABA_A Modulates? Compound->GABA_B Modulates?

Caption: Hypothesized modulation of GABA receptor signaling pathways.

Conclusion

This compound is a chiral molecule with established utility as a synthetic building block in pharmaceutical chemistry. While its own biological activity has not been a subject of extensive investigation, its structural characteristics strongly suggest the potential for interaction with the central nervous system, particularly with GABAergic pathways. This guide has provided a comprehensive overview of its known attributes and has laid out a clear and detailed experimental framework for elucidating its potential pharmacological profile. The protocols and research directions outlined herein are intended to serve as a valuable resource for researchers and drug development professionals, encouraging the exploration of this compound's full therapeutic potential. The journey from a synthetic intermediate to a potential therapeutic agent is a long one, but for this compound, the scientific rationale for embarking on this journey is compelling.

References

  • Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Retrieved from [Link]

  • PubMed. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

  • Amazon S3. (2025). Supporting Information Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound Hydrochloride for Pharmaceutical Synthesis and Research. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

  • PubMed. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • MDPI. (n.d.). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). GABAA receptors: structure, function, pharmacology, and related disorders. Retrieved from [Link]

  • MDPI. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Amino-5-Phenylpentanoic Acid: From Discovery to a Key Neurological Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-amino-5-phenylpentanoic acid, a chiral β-amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. While the definitive "discovery" of this compound is not pinpointed to a single seminal publication, its significance has grown alongside the exploration of γ-aminobutyric acid (GABA) analogues for the treatment of neurological disorders. This guide will delve into the historical context of its development, detail stereoselective synthetic approaches, explore its known and potential pharmacological applications, and provide insights into its role as a versatile scaffold for novel therapeutics.

Introduction: The Rise of GABA Analogues and the Place of 3-Amino-5-Phenylpentanoic Acid

The story of 3-amino-5-phenylpentanoic acid is intrinsically linked to the broader history of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The therapeutic potential of modulating the GABAergic system has been a cornerstone of neuropharmacology for decades, leading to the development of blockbuster drugs like gabapentin and pregabalin.[1] These 3-alkylated GABA analogues were designed as more lipophilic versions of GABA to enhance their ability to cross the blood-brain barrier.[1]

Within this context, 3-amino-5-phenylpentanoic acid represents a structurally distinct yet functionally related molecule. As a β-amino acid, the amino group is positioned on the third carbon atom of the pentanoic acid backbone, offering a different spatial arrangement compared to the γ-position in GABA. The presence of a phenyl group at the 5-position introduces significant lipophilicity and potential for specific interactions with biological targets. This unique combination of features has made it a sought-after chiral building block for the synthesis of more complex molecules, particularly in the realm of peptide and protein mimetics for neurological applications.[2][3]

Historical Perspective and Key Milestones

While a singular "discovery" paper for 3-amino-5-phenylpentanoic acid is not readily apparent in the scientific literature, its emergence can be traced through the increasing interest in non-natural amino acids for drug development. The timeline below highlights key conceptual advancements that paved the way for its use:

  • Mid-20th Century: The identification and characterization of GABA as the principal inhibitory neurotransmitter in the brain laid the foundation for the entire field of GABAergic pharmacology.

  • 1970s-1980s: The development of the first GABA analogues, such as baclofen, and the subsequent discovery of gabapentin, demonstrated the therapeutic potential of molecules that could modulate the GABA system without directly acting on GABA receptors.[1]

  • 1990s-Present: A surge in the development of stereoselective synthesis methods for chiral β-amino acids provided chemists with the tools to create structurally diverse molecules like 3-amino-5-phenylpentanoic acid with high enantiomeric purity. This period saw the increasing use of such building blocks in the design of peptidomimetics and other complex therapeutic agents.

The commercial availability of both the (R) and (S) enantiomers of 3-amino-5-phenylpentanoic acid from various chemical suppliers today is a testament to its established utility in the research and development sector.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 3-amino-5-phenylpentanoic acid is crucial for its application in drug discovery, as the stereochemistry of a molecule often dictates its biological activity. Several general strategies for the synthesis of chiral β-amino acids can be adapted to produce this specific compound.

Asymmetric Conjugate Addition

One of the most common and powerful methods for the stereoselective synthesis of β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. This approach allows for the introduction of the amino group at the β-position with high stereocontrol.

Conceptual Workflow:

start Cinnamic Acid Derivative chiral_auxiliary Chiral Auxiliary (e.g., Evans oxazolidinone) start->chiral_auxiliary Acylation unsaturated_ester α,β-Unsaturated Ester chiral_auxiliary->unsaturated_ester conjugate_addition Conjugate Addition (e.g., Lithium benzylamide) unsaturated_ester->conjugate_addition protected_amino_acid Protected β-Amino Acid conjugate_addition->protected_amino_acid deprotection Deprotection protected_amino_acid->deprotection final_product 3-Amino-5-phenylpentanoic Acid deprotection->final_product

Figure 1: Conceptual workflow for asymmetric conjugate addition.

Detailed Protocol (Adapted from similar syntheses):

  • Preparation of the α,β-Unsaturated Ester: Cinnamic acid is converted to its corresponding acid chloride and then reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral α,β-unsaturated imide.

  • Stereoselective Conjugate Addition: The chiral imide is then subjected to a conjugate addition reaction with a suitable nitrogen nucleophile, for example, lithium benzylamide. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the desired stereoisomer of the protected β-amino acid.

  • Hydrolysis and Deprotection: The chiral auxiliary is cleaved, typically under mild hydrolytic conditions, and the protecting groups on the nitrogen and carboxyl functionalities are removed to yield the final product, 3-amino-5-phenylpentanoic acid.

Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-amino-5-phenylpentanoic acid followed by resolution of the enantiomers.

Conceptual Workflow:

racemic_synthesis Racemic Synthesis racemic_mixture Racemic 3-Amino-5- phenylpentanoic Acid racemic_synthesis->racemic_mixture resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) racemic_mixture->resolving_agent Salt Formation diastereomeric_salts Diastereomeric Salts resolving_agent->diastereomeric_salts separation Fractional Crystallization or Chromatography diastereomeric_salts->separation separated_salts Separated Diastereomeric Salts separation->separated_salts acid_base_treatment Acid/Base Treatment separated_salts->acid_base_treatment enantiomers Enantiomerically Pure (R) and (S) forms acid_base_treatment->enantiomers

Figure 2: Conceptual workflow for the resolution of racemic mixtures.

Detailed Protocol (General Procedure):

  • Racemic Synthesis: A non-stereoselective synthesis is employed to produce a 50:50 mixture of the (R) and (S) enantiomers of 3-amino-5-phenylpentanoic acid.

  • Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, such as a chiral acid (e.g., (R)-(-)-mandelic acid) or a chiral base, to form a mixture of diastereomeric salts.

  • Separation: The diastereomeric salts, which have different physical properties, are then separated by fractional crystallization or chromatography.

  • Liberation of Enantiomers: The separated diastereomeric salts are treated with an acid or base to liberate the enantiomerically pure (R)- and (S)-3-amino-5-phenylpentanoic acid.

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in 3-amino-5-phenylpentanoic acid stems from its classification as a GABA analogue. While direct and comprehensive studies on its specific biological activity are not extensively published, its utility as a building block for neurologically active compounds provides strong inferential evidence of its potential to interact with components of the central nervous system.

Role as a GABA Analogue

As a structural analogue of GABA, it is hypothesized that 3-amino-5-phenylpentanoic acid may exert its effects through several potential mechanisms:

  • Direct Receptor Binding: Although less likely for many GABA analogues like gabapentin, there is a possibility of weak interaction with GABA receptors (GABA-A or GABA-B).[4] However, the primary mechanism of action for many clinically used GABA analogues is not direct receptor agonism.

  • Modulation of GABA Metabolism: The compound could potentially influence the enzymes involved in the synthesis or degradation of GABA, such as glutamic acid decarboxylase (GAD) or GABA transaminase (GABA-T), leading to altered GABA levels in the brain.

  • Interaction with Other CNS Targets: It is now understood that many GABA analogues, including gabapentin and pregabalin, exert their effects by binding to the α2δ subunit of voltage-gated calcium channels. It is plausible that 3-amino-5-phenylpentanoic acid or its derivatives could interact with this or other CNS targets.

Further research is required to elucidate the precise molecular targets and pharmacological effects of 3-amino-5-phenylpentanoic acid itself.

Application in the Synthesis of Bioactive Molecules

The most significant and well-documented application of 3-amino-5-phenylpentanoic acid is as a chiral building block in the synthesis of more complex and potent pharmaceutical agents.[2][3] Its unique structure allows for the creation of peptidomimetics with improved pharmacokinetic properties, such as increased stability to enzymatic degradation and enhanced cell permeability.

Table 1: Potential Therapeutic Applications of Derivatives

Therapeutic AreaRationale for Use of 3-Amino-5-phenylpentanoic Acid Scaffold
Neuropathic Pain The GABAergic system is a key target for the treatment of neuropathic pain.
Epilepsy Enhancing GABAergic inhibition is a proven strategy for seizure control.
Anxiety Disorders Modulation of the GABA system is a cornerstone of anxiolytic drug action.
Neurodegenerative Diseases Potential for neuroprotective effects through modulation of neuronal excitability.[2]

Future Directions and Conclusion

3-Amino-5-phenylpentanoic acid stands as a testament to the ongoing evolution of medicinal chemistry, where the development of novel, non-natural building blocks is a critical driver of innovation. While its own pharmacological profile is not yet fully characterized, its value as a chiral scaffold for the synthesis of new chemical entities targeting the central nervous system is firmly established.

Future research in this area will likely focus on several key aspects:

  • Elucidation of the Pharmacological Profile: Detailed in vitro and in vivo studies are needed to determine the specific molecular targets and biological activities of both the (R) and (S) enantiomers of 3-amino-5-phenylpentanoic acid.

  • Development of Novel Synthetic Methodologies: The creation of more efficient and scalable stereoselective syntheses will further enhance its accessibility for research and development.

  • Expansion of its Application in Drug Discovery: The continued use of this versatile building block in the design of novel peptidomimetics and other complex molecules holds promise for the discovery of new treatments for a range of neurological and other disorders.

References

  • Chem-Impex. (n.d.). Boc-(S)-3-amino-5-phenylpentanoic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity (R)-3-Amino-5-phenylpentanoic Acid Hydrochloride for Pharmaceutical Synthesis and Research. Retrieved from [Link]

  • Haurena, C., Le Gall, E., Sengmany, S., Martens, T., & Troupel, M. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. The Journal of Organic Chemistry, 75(8), 2645–2650.
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenylpentanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-5-phenylpentanoic acid. PubChem. Retrieved from [Link]

  • Rose, M. A., & Kam, P. C. A. (2002). Gabapentin: pharmacology and its use in pain management. Anaesthesia, 57(5), 451–462.
  • Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897.
  • Tsetlin, V., & Hucho, F. (2004). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 90(5), 1017-1028.

Sources

Physicochemical properties of (r)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (r)-3-Amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral non-proteinogenic β-amino acid that serves as a critical building block in medicinal chemistry and pharmaceutical development. Its unique structural features, combining a phenyl group with a pentanoic acid backbone, make it a valuable synthon for creating peptidomimetics and other biologically active molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and analytical development. This guide provides a comprehensive overview of these properties, detailing not just the values but also the underlying scientific principles and the experimental methodologies required for their validation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is defined by its specific stereochemistry and molecular architecture.

  • IUPAC Name: (3R)-3-Amino-5-phenylpentanoic acid

  • Synonyms: (R)-β-Aminobenzenepentanoic acid

The molecule's structure is depicted below. The chirality at the C3 carbon is crucial for its biological interactions and must be confirmed in any synthetic batch.

Figure 1: Chemical structure of this compound.

Table 1: Core Chemical Identifiers

IdentifierValueSource
CAS Number 147228-37-3[1][2]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.25 g/mol [2]
Molecular Formula (HCl Salt) C₁₁H₁₅NO₂ · HCl[1]
Molecular Weight (HCl Salt) 229.71 g/mol [1]

Physicochemical Properties

The physical and chemical behaviors of this compound dictate its handling, reactivity, and formulation potential. The data presented here are a combination of experimentally determined values for the more stable hydrochloride salt and predicted values for the free amino acid.

Table 2: Summary of Physicochemical Properties

PropertyValueNotes
Appearance White to off-white powderExperimental (HCl Salt)[1]
Melting Point 150-156 °CExperimental (HCl Salt)[1]
Boiling Point Not availableExpected to decompose before boiling
Solubility pH-dependentHighly soluble in aqueous acid; sparingly soluble in non-polar organic solvents.[3]
pKa₁ (Carboxyl) ~2-3 (Predicted)Typical for β-amino acids
pKa₂ (Ammonium) ~9-10 (Predicted)Typical for β-amino acids
LogP -1.3 (Predicted)For the related 5-amino-5-phenylpentanoic acid, suggesting high hydrophilicity.[4]
Melting Point

The melting point is a critical indicator of purity. For the hydrochloride salt of this compound, a melting range of 150-156 °C has been reported.[1] The range suggests typical behavior for a small organic molecule and can be used as a preliminary quality control check. The free amino acid is expected to have a higher melting point due to its zwitterionic nature, which allows for strong intermolecular ionic interactions.

  • Causality: The protonated amine and ionized carboxylate in the zwitterionic form create a crystal lattice with strong electrostatic forces, requiring more thermal energy to break than the ionic interactions in the hydrochloride salt.

  • Protocol: Melting Point Determination (Capillary Method)

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.

Solubility

As an amino acid, its solubility is fundamentally linked to the pH of the solvent due to its amphoteric nature.

  • In Acidic pH (pH < pI): The amino group is protonated (-NH₃⁺), and the carboxyl group is neutral (-COOH). The molecule carries a net positive charge, enhancing its solubility in polar protic solvents like water.

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion (-NH₃⁺ and -COO⁻). Intermolecular electrostatic attractions are maximized, leading to minimum solubility in water.

  • In Basic pH (pH > pI): The carboxyl group is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge, again increasing its solubility in water.

In organic solvents, solubility is generally low. It is expected to be sparingly soluble in alcohols like ethanol and methanol and practically insoluble in non-polar solvents like hexane or dichloromethane.[5] For research applications, solvents like dimethyl sulfoxide (DMSO) are often used to create stock solutions.[5]

Acidity and Basicity (pKa)

G Cation Cationic Form (Low pH) Net Charge: +1 Zwitterion Zwitterionic Form (at pI) Net Charge: 0 Cation->Zwitterion +OH⁻ -H₂O (pKa₁) Anion Anionic Form (High pH) Net Charge: -1 Zwitterion->Anion +OH⁻ -H₂O (pKa₂)

Figure 2: Ionization states of this compound.

  • Protocol: pKa Determination by Potentiometric Titration

    • Preparation: Accurately weigh a sample of the amino acid and dissolve it in a known volume of deionized, CO₂-free water. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Acidic Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), adding small, precise aliquots and recording the pH after each addition until the pH is stable around 1.5.

    • Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each aliquot addition until the pH is stable around 12.5.[6]

    • Data Analysis: Plot pH (y-axis) versus equivalents of titrant added (x-axis). The pKa values are the pH at the midpoints of the buffering regions (the flattest parts of the curve).[7][8] The first midpoint corresponds to pKa₁ (carboxyl group), and the second midpoint corresponds to pKa₂ (amino group). The isoelectric point (pI) is the pH at the first equivalence point.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is required to confirm the structure, purity, and quantity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.1-7.3 ppm range), the methine proton at the chiral center (C3), and the various methylene protons along the pentanoic acid chain. The coupling patterns (multiplicity) will be key to assigning each proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 distinct carbon environments (unless there is accidental equivalence). Key signals would include the carbonyl carbon (~170-180 ppm), the aromatic carbons (~120-140 ppm), the chiral C3 carbon bearing the amino group (~50-60 ppm), and the aliphatic carbons of the chain (~20-40 ppm).[9][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the key functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid) 2500-3300 (broad)Stretching
N-H (Amine) 3300-3500Stretching
C-H (Aromatic) 3000-3100Stretching
C-H (Aliphatic) 2850-2960Stretching
C=O (Carboxylic Acid) 1700-1725Stretching
C=C (Aromatic) 1450-1600Ring Stretching
N-H (Amine) 1550-1650Bending
  • Expert Insight: In the solid state, the spectrum will reflect the zwitterionic form. The C=O stretch may be shifted to a lower frequency (~1550-1610 cm⁻¹) corresponding to the carboxylate anion (COO⁻), and broad, strong bands from the ammonium group (-NH₃⁺) will appear in the 2500-3100 cm⁻¹ region, overlapping with the C-H stretches.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI), the molecule will primarily be observed as the protonated molecular ion [M+H]⁺ at m/z 194.2.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing purity and quantifying the compound. Due to the lack of a strong chromophore other than the phenyl group, UV detection at low wavelengths (~210-220 nm) can be used, but for higher sensitivity and specificity, derivatization followed by fluorescence detection is the method of choice.[12]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Accurately Weighed Sample Solution Deriv Pre-column Derivatization (e.g., with OPA/FMOC) Sample->Deriv Injector Autosampler Injection Deriv->Injector Column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector Fluorescence Detector (e.g., Ex: 340 nm, Em: 450 nm) Column->Detector Pump Gradient Elution Mobile Phase A: Buffer Mobile Phase B: Acetonitrile Pump->Injector Chromatogram Chromatogram Generation Detector->Chromatogram Quant Quantification (Peak Area vs. Standard Curve) Chromatogram->Quant

Figure 3: Workflow for HPLC analysis with fluorescence detection.

  • Protocol: Purity Determination by RP-HPLC with Fluorescence Detection

    • Reagents & Standards: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 0.1 N HCl). Prepare working standards by serial dilution. OPA (o-phthalaldehyde) and FMOC (9-fluorenylmethoxycarbonyl chloride) are common derivatizing agents.[13]

    • Chromatographic Conditions:

      • Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Acetate, pH 7.2).

      • Mobile Phase B: HPLC-grade Acetonitrile or Methanol.

      • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B is used to elute the derivatized amino acid and any impurities.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 40 °C.

      • Detector: Fluorescence detector with excitation at 340 nm and emission at 450 nm (for OPA derivatives).

    • Derivatization & Injection: Use an autosampler programmed to mix the sample with the derivatizing agent in a specific ratio and for a set reaction time before injecting a fixed volume (e.g., 10 µL) onto the column.

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Conclusion

The physicochemical properties of this compound are characteristic of a chiral, amphoteric molecule. Its solid-state nature, pH-dependent solubility, and distinct spectroscopic signatures provide a complete analytical profile. The experimental protocols detailed in this guide offer a robust framework for researchers to verify the identity, purity, and key characteristics of this important pharmaceutical building block, ensuring its quality and suitability for advanced applications in drug discovery and development.

References

  • PubChem. (n.d.). 5-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Hydroxy-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

  • Garg, U., & Al-shami, A. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 47–55.
  • ResearchGate. (2018). How to dissolve free amino acids? Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure). Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds. Retrieved from [Link]

  • GeeksforGeeks. (2023). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

  • BCO-DMO. (2018). Determination of Amino Acid Concentrations using HPLC. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • YouTube. (2023). FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. Retrieved from [Link]

  • Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid... Retrieved from [Link]

  • KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... Retrieved from [Link]

Sources

(R)-3-Amino-5-phenylpentanoic Acid: A Gabapentinoid-Class GABA Analogue for Neuromodulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of (R)-3-amino-5-phenylpentanoic acid, a chiral γ-amino acid and structural analogue of the neurotransmitter GABA. While structurally related to GABA, its primary mechanism of action aligns with the gabapentinoid class of drugs, targeting the α2δ subunit of voltage-gated calcium channels rather than directly modulating GABA receptors. This document details its stereoselective synthesis, elucidates its molecular mechanism of action, discusses its therapeutic potential in neurological disorders, and provides detailed protocols for its characterization in a research setting. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction: Beyond Direct GABAergic Action

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making it a prime target for therapeutic intervention in disorders characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and neuropathic pain. Consequently, the development of GABA analogues has been an intense area of research.[1] this compound belongs to this class of molecules, possessing the core γ-amino acid structure.[2] However, a critical distinction must be made. Unlike direct GABA receptor agonists such as Baclofen, which targets GABA_B receptors, the therapeutic efficacy of many GABA analogues, including the widely-used drugs gabapentin and pregabalin, stems from a different mechanism.[1][3] These compounds, termed gabapentinoids, exert their effects by binding with high affinity to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4]

This compound is posited to function as a gabapentinoid. Its chemical structure, featuring a 3-amino group and a phenyl-substituted alkyl chain, makes it a valuable tool for exploring the structure-activity relationships of this class of compounds.[5][6] This guide will dissect the technical aspects of this molecule, from its synthesis to its functional characterization, providing the necessary framework for its investigation as a potential modulator of neuronal function.

Part 1: Enantioselective Synthesis and Characterization

The biological activity of chiral molecules is critically dependent on their stereochemistry. For gabapentinoids like pregabalin, the (S)-enantiomer possesses the desired pharmacological activity, while the (R)-enantiomer is significantly less active. Therefore, achieving high enantiomeric purity is paramount. The synthesis of the (R)-enantiomer of 3-amino-5-phenylpentanoic acid requires a robust stereoselective strategy.

Rationale for Synthetic Strategy

An effective approach involves an asymmetric aldol addition reaction using a chiral auxiliary, such as a chiral oxazolidinone, to establish the desired stereocenter. This method offers high diastereoselectivity and the chiral auxiliary can be subsequently removed without racemization. The following protocol is a representative method adapted from established procedures for synthesizing similar chiral β-hydroxy and β-amino acids.[7]

Key Reagents and Properties
ReagentMolar Mass ( g/mol )PurposeKey Considerations
(R)-4-isopropyl-2-oxazolidinone129.16Chiral auxiliaryMust be of high enantiomeric purity.
Acetyl chloride78.50Acylating agentHighly reactive; handle under inert atmosphere.
Titanium tetrachloride (TiCl₄)189.68Lewis acid catalystMoisture sensitive; use anhydrous solvents.
3-Phenylpropanal134.18Aldehyde substrateStarting material for the pentanoic acid backbone.
Lithium azide (LiN₃)48.95Azide source for amine introductionPotentially explosive; handle with care.
Palladium on Carbon (Pd/C)106.42 (Pd)Hydrogenation catalystFlammable; handle carefully.
Experimental Protocol: Asymmetric Synthesis

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (R)-4-isopropyl-2-oxazolidinone in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C.

  • Add n-butyllithium dropwise and stir for 15 minutes.

  • Add acetyl chloride dropwise and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with DCM. Purify by column chromatography to yield (R)-3-acetyl-4-isopropyl-2-oxazolidinone.

Step 2: Titanium-Mediated Aldol Addition

  • Dissolve the acylated auxiliary from Step 1 in anhydrous DCM and cool to -78 °C under nitrogen.

  • Add titanium tetrachloride (1.0 M in DCM) dropwise, followed by a tertiary amine base (e.g., triethylamine).

  • Add 3-phenylpropanal dropwise and stir at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the aldol adduct. Purify by column chromatography. The rationale for using a titanium Lewis acid is its ability to form a rigid chelated transition state, which, in conjunction with the chiral auxiliary, directs the facial selectivity of the enolate attack on the aldehyde, ensuring high diastereoselectivity.[7]

Step 3: Introduction of the Amino Group via Azide Displacement

  • Activate the hydroxyl group of the aldol product (e.g., via mesylation).

  • Displace the mesylate with lithium azide in a polar aprotic solvent like DMF. This S_N2 reaction proceeds with inversion of configuration, setting the stereochemistry at the C3 position.

Step 4: Reduction and Hydrolysis

  • Reduce the azide group to the primary amine using catalytic hydrogenation (H₂, 10% Pd/C) in methanol.

  • Hydrolyze the chiral auxiliary under basic conditions (e.g., lithium hydroxide in a THF/water mixture) to liberate this compound.

  • Purify the final product by recrystallization or ion-exchange chromatography.

G cluster_synthesis Synthesis Workflow A Step 1: Acylation (R)-4-isopropyl-2-oxazolidinone B Step 2: Aldol Addition with 3-Phenylpropanal A->B TiCl₄ C Step 3: Azide Displacement (S_N2 Inversion) B->C 1. Mesylation 2. LiN₃ D Step 4: Reduction & Hydrolysis C->D H₂, Pd/C E This compound D->E LiOH G cluster_pathway Gabapentinoid Mechanism of Action Molecule {(R)-3-Amino-5-phenyl- pentanoic acid} a2d α2δ Subunit Molecule->a2d Binds VGCC VGCC Complex (Ca_V2.1, Ca_V2.2) a2d->VGCC Modulates Trafficking/ Function Ca Ca²⁺ Influx VGCC->Ca Inhibits Vesicle Synaptic Vesicle {Glutamate | Substance P} Ca->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Leads to Neuron Reduced Neuronal Excitability Release->Neuron Reduces

Caption: Signaling pathway for this compound via α2δ subunit modulation.

Part 3: Therapeutic Potential

Based on its proposed mechanism as a gabapentinoid, this compound has significant therapeutic potential for several neurological and psychiatric conditions. [3][6]

  • Neuropathic Pain: By dampening the release of glutamate and substance P in the spinal cord and brain, it could alleviate pain arising from nerve damage (e.g., diabetic neuropathy, postherpetic neuralgia). [3]* Epilepsy: Reducing excessive glutamate release can stabilize neuronal firing and prevent the spread of seizure activity. [3]* Anxiety Disorders: The modulation of hyperexcitable circuits in brain regions like the amygdala could produce anxiolytic effects. [3][6]* Fibromyalgia: The central sensitization that characterizes fibromyalgia may be attenuated by reducing excitatory neurotransmission. [3] Further research into its specific pharmacokinetic and pharmacodynamic profile is necessary to fully delineate its clinical utility.

Part 4: Key Experimental Protocols for Characterization

To validate the proposed mechanism and quantify the activity of this compound, two key experiments are essential: a competitive binding assay and a functional calcium influx assay.

Protocol 1: [³H]Gabapentin Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_i) of the test compound for the α2δ-1 subunit by measuring its ability to displace a radiolabeled ligand ([³H]gabapentin). The protocol is based on established methods. [8] Materials:

  • Cell membranes prepared from tissue or cells overexpressing the α2δ-1 subunit.

  • [³H]Gabapentin (specific activity ~20-60 Ci/mmol).

  • Test compound: this compound.

  • Unlabeled Gabapentin (for non-specific binding).

  • Binding Buffer: e.g., 10 mM HEPES, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add in order: 50 µL of Binding Buffer (for total binding), 50 µL of unlabeled Gabapentin (100 µM final, for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of [³H]Gabapentin (e.g., 10 nM final concentration) to all wells.

  • Initiate the binding reaction by adding 100 µL of membrane preparation (e.g., 20-50 µg protein/well).

  • Incubate for 60 minutes at room temperature with gentle agitation. The choice of incubation time and temperature is critical to ensure the reaction reaches equilibrium without significant degradation of the ligand or receptor.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters three times with ice-cold Binding Buffer to reduce non-specific adherence.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

  • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]gabapentin and K_d is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, [³H]GBP, Test Compound) B Plate Addition (Buffer, Compound, [³H]GBP, Membranes) A->B C Incubate (60 min, RT) B->C D Rapid Filtration (Separate Bound/Free) C->D E Scintillation Counting (Measure Radioactivity) D->E F Data Analysis (Calculate K_i) E->F

Caption: Workflow for the competitive radioligand binding assay.

Protocol 2: Functional Calcium Influx Assay

This assay measures the ability of the compound to inhibit depolarization-induced calcium influx in a cellular context, providing functional validation of its mechanism.

Materials:

  • Cell line expressing target VGCCs (e.g., primary cortical neurons or SH-SY5Y cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarization Buffer: Assay Buffer containing a high concentration of potassium chloride (e.g., 50 mM KCl) to open VGCCs.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and culture until confluent.

  • Load cells with Fluo-4 AM dye in Assay Buffer for 45-60 minutes at 37 °C. This esterified dye crosses the cell membrane and is cleaved by intracellular esterases, trapping the fluorescent indicator inside.

  • Wash the cells twice with Assay Buffer to remove excess dye.

  • Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes.

  • Measure baseline fluorescence using the plate reader.

  • Inject the Depolarization Buffer into the wells to trigger VGCC opening and subsequent calcium influx.

  • Immediately begin kinetic measurement of fluorescence intensity over 1-2 minutes. The increase in intracellular calcium upon depolarization causes a significant increase in Fluo-4 fluorescence.

  • Analyze the data by calculating the peak fluorescence response minus the baseline.

  • Plot the percentage inhibition of the depolarization-induced calcium signal against the log concentration of the test compound to determine its functional IC₅₀.

Conclusion

This compound represents a valuable chemical tool and potential therapeutic lead within the gabapentinoid class of GABA analogues. Its activity is not mediated by direct GABA receptor interaction but through the modulation of presynaptic voltage-gated calcium channels via the α2δ subunit. This mechanism effectively reduces the release of excitatory neurotransmitters, providing a strong rationale for its potential efficacy in treating a range of neurological disorders. The enantioselective synthesis and robust characterization through binding and functional assays, as detailed in this guide, are critical steps for any research program aiming to investigate this and related compounds for novel drug development.

References

  • Chem-Impex. (n.d.). This compound hydrochloride salt. Retrieved from [Link]

  • Wiley Online Library. (2024). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound Hydrochloride for Pharmaceutical Synthesis and Research. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Voltage-Gated Calcium Channels. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated calcium channels (Ca V ): Introduction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-5-Amino-5-phenylpentanoic acid hydrochloride. Retrieved from [Link]

  • Frontiers. (2013). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Molecular Properties of Voltage-Gated Calcium Channels. Retrieved from [Link]

  • Google Patents. (n.d.). US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.
  • National Institutes of Health (NIH). (2018). Voltage‐gated calcium channels and their auxiliary subunits: physiology and pathophysiology and pharmacology. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated calcium channels (Ca V ). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]

  • PubMed. (2001). Association of GABA(B) receptors and members of the 14-3-3 family of signaling proteins. Retrieved from [Link]

  • PubMed. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Retrieved from [Link]

  • PubMed. (1995). Characterisation of [3H]gabapentin binding to a novel site in rat brain. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of (r)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro investigation of (r)-3-Amino-5-phenylpentanoic acid, a chiral amino acid derivative with significant potential in neuropharmacology. As a structural analog of γ-aminobutyric acid (GABA), this compound belongs to the class of gabapentinoids. This classification strongly informs its presumed mechanism of action and dictates the logical progression of its in vitro characterization. While specific pharmacological data for this compound is not extensively available in public literature, this guide outlines the established methodologies for characterizing gabapentinoids, providing a robust roadmap for its evaluation.

Introduction: Understanding the Molecular Context

This compound is a chiral amino acid derivative.[1] Its structural similarity to the neurotransmitter GABA and the approved drugs gabapentin and pregabalin places it within the gabapentinoid class of compounds.[2][3] Gabapentinoids are known to exert their therapeutic effects, including anticonvulsant, analgesic, and anxiolytic properties, through a mechanism distinct from direct GABA receptor agonism.[2][3] Instead, their primary molecular target is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][4]

This guide will detail the essential in vitro assays required to elucidate the pharmacological profile of this compound, focusing on target engagement, functional modulation of neuronal activity, and initial safety and liability assessment.

Elucidating the Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The central hypothesis for the mechanism of action of this compound is its interaction with the α2δ-1 and α2δ-2 subunits of VGCCs.[2][4] Binding to this subunit is thought to reduce the trafficking of the calcium channel complex to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization. This, in turn, attenuates the release of excitatory neurotransmitters such as glutamate.[2]

Primary Target Engagement: Radioligand Binding Assays

The foundational step in characterizing a putative gabapentinoid is to determine its binding affinity for the α2δ subunit. This is typically achieved through competitive radioligand binding assays.

Protocol: [³H]-Gabapentin or [³H]-Pregabalin Competitive Binding Assay

  • Preparation of Membranes:

    • Homogenize rat or porcine brain tissue, or cells recombinantly expressing the human α2δ-1 or α2δ-2 subunit, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand ([³H]-gabapentin or [³H]-pregabalin), and a range of concentrations of this compound.

    • For determination of non-specific binding, include wells with a high concentration of unlabeled gabapentin or pregabalin.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome and Interpretation: A high binding affinity (low nanomolar to micromolar Ki) for the α2δ subunit would provide strong evidence for this compound acting as a gabapentinoid.

Functional Characterization: Assessing the Impact on Neuronal Activity

Demonstrating binding to the α2δ subunit is a crucial first step. The subsequent phase of in vitro characterization involves assessing the functional consequences of this binding on neuronal excitability. This is primarily achieved through electrophysiological and cellular assays that measure changes in calcium influx and neurotransmitter release.

Electrophysiology: Direct Measurement of Calcium Channel Modulation

Patch-clamp electrophysiology allows for the direct measurement of ion channel currents in individual cells. This technique can be used to determine if this compound modulates the function of VGCCs.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture:

    • Use primary neuronal cultures (e.g., dorsal root ganglion neurons) or a cell line stably expressing the α1, β, and α2δ subunits of a specific VGCC (e.g., Cav2.2).

  • Recording Configuration:

    • Establish a whole-cell patch-clamp recording configuration on a selected cell.

    • Use an intracellular solution containing a cesium-based salt to block potassium channels and isolate calcium currents.

    • Use an extracellular solution containing a high concentration of a charge carrier for calcium channels (e.g., Ba²⁺) to enhance the recorded currents.

  • Data Acquisition:

    • Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit VGCC currents.

    • Record baseline currents.

    • Perfuse the cell with a solution containing this compound at various concentrations.

    • Record the currents in the presence of the compound.

  • Analysis:

    • Measure the peak current amplitude before and after the application of the compound.

    • Construct a concentration-response curve to determine the IC50 for the inhibition of the calcium current.

Expected Outcome and Interpretation: A concentration-dependent reduction in the amplitude of voltage-gated calcium currents would confirm that the binding of this compound to the α2δ subunit has a functional consequence on channel activity.

Cellular Assays: Measuring Intracellular Calcium Influx

Fluorometric assays that measure intracellular calcium levels provide a higher-throughput method to assess the functional effects of compounds on VGCCs in a population of cells.

Protocol: Fluorescent Calcium Influx Assay

  • Cell Preparation:

    • Plate cells (e.g., primary neurons or a recombinant cell line) in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation:

    • Incubate the cells with various concentrations of this compound.

  • Stimulation and Detection:

    • Stimulate the cells with a depolarizing agent, such as a high concentration of potassium chloride (KCl), to open VGCCs.

    • Measure the change in fluorescence intensity using a fluorescence plate reader or a high-content imaging system.

  • Analysis:

    • Calculate the increase in fluorescence upon stimulation for each concentration of the compound.

    • Determine the IC50 for the inhibition of the depolarization-induced calcium influx.

Expected Outcome and Interpretation: A dose-dependent inhibition of the KCl-induced increase in intracellular calcium would provide further evidence of the modulatory effect of this compound on VGCC function.

Downstream Effects: Neurotransmitter Release Assays

The ultimate consequence of reduced presynaptic calcium influx is a decrease in the release of neurotransmitters. In vitro assays can be used to measure the effect of this compound on the release of key excitatory neurotransmitters.

Protocol: [³H]-Glutamate Release Assay from Synaptosomes

  • Synaptosome Preparation:

    • Isolate synaptosomes (sealed presynaptic nerve terminals) from rodent brain tissue by differential centrifugation.

  • Loading and Release:

    • Load the synaptosomes with [³H]-glutamate.

    • Incubate the loaded synaptosomes with various concentrations of this compound.

    • Stimulate glutamate release by depolarization with a high concentration of KCl.

  • Detection and Analysis:

    • Separate the released [³H]-glutamate from the synaptosomes by filtration or centrifugation.

    • Measure the radioactivity in the supernatant using liquid scintillation counting.

    • Determine the IC50 for the inhibition of KCl-stimulated [³H]-glutamate release.

Expected Outcome and Interpretation: A reduction in the depolarization-evoked release of glutamate would demonstrate a downstream functional effect consistent with the proposed mechanism of action.

Early Stage In Vitro Safety and Liability Assessment

In parallel with efficacy studies, it is crucial to conduct in vitro assays to identify potential off-target effects and liabilities of this compound.

Assay TypePurposeKey Considerations
Receptor and Ion Channel Profiling To assess selectivity and identify potential off-target interactions.Screen against a broad panel of receptors, ion channels, and transporters.
CYP450 Inhibition Assay To evaluate the potential for drug-drug interactions.Test for inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).
hERG Channel Assay To assess the risk of cardiac arrhythmia.Use patch-clamp electrophysiology to measure effects on the hERG potassium channel.
In Vitro Micronucleus Test To evaluate genotoxic potential.Assess for chromosomal damage in cultured mammalian cells.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Characterization

experimental_workflow cluster_target_engagement Target Engagement cluster_functional_assays Functional Assays cluster_downstream_effects Downstream Effects cluster_safety Safety & Liability binding_assay Radioligand Binding Assay (α2δ Subunit) electrophysiology Patch-Clamp Electrophysiology (Calcium Currents) binding_assay->electrophysiology safety_assays Off-Target & Safety Profiling (CYP, hERG, etc.) binding_assay->safety_assays neurotransmitter_release Neurotransmitter Release Assay (Glutamate) electrophysiology->neurotransmitter_release calcium_influx Cellular Calcium Influx Assay calcium_influx->neurotransmitter_release

Caption: A logical workflow for the in vitro characterization of this compound.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft compound (r)-3-Amino-5- phenylpentanoic acid a2d α2δ Subunit compound->a2d Binds to vgcc Voltage-Gated Calcium Channel a2d->vgcc Modulates ca_influx Ca²⁺ Influx vgcc->ca_influx Inhibits vesicle Synaptic Vesicle (Glutamate) ca_influx->vesicle Reduces Triggering of release Glutamate Release vesicle->release Decreases glutamate Glutamate release->glutamate

Caption: The proposed mechanism of action for this compound at the presynaptic terminal.

Conclusion

The in vitro characterization of this compound should be guided by its structural classification as a gabapentinoid. The experimental framework outlined in this guide, progressing from target binding to functional cellular and synaptic effects, provides a comprehensive and logical approach to defining its pharmacological profile. While direct experimental data for this specific compound is not widely published, the methodologies detailed herein are the industry standard for this class of molecules and will yield the necessary data to ascertain its potential as a modulator of neuronal excitability. A thorough in vitro assessment is a critical prerequisite for any further preclinical and clinical development.

References

  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]

  • Taylor, C. P. (1997). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233–249. [Link]

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.

Sources

The Therapeutic Potential of (R)-3-Amino-5-phenylpentanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (r)-3-Amino-5-phenylpentanoic acid and its derivatives, a class of compounds with significant therapeutic potential, particularly in the realm of neurological disorders. As analogues of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), these molecules are poised to modulate GABAergic neurotransmission, offering promising avenues for the treatment of conditions such as epilepsy and neuropathic pain. This document delves into the stereoselective synthesis, pharmacological activity, mechanism of action, and preclinical evidence supporting the development of these compounds. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualization of the underlying signaling pathways are provided to equip researchers and drug development professionals with the critical knowledge required to advance this promising class of molecules towards clinical application.

Introduction: The Promise of GABA Analogues

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian brain, and its dysregulation is implicated in a multitude of neurological and psychiatric disorders. Consequently, the development of therapeutic agents that can modulate the GABAergic system has been a cornerstone of neuropharmacology.

This compound and its derivatives represent a compelling class of GABA analogues. The introduction of a phenyl group at the 5-position and the stereospecificity at the 3-position are key structural features that influence their pharmacological profile. These molecules are designed to mimic the action of GABA, primarily at GABA-B receptors, and to a lesser extent, at GABA-A receptors.[1][2] Their potential to cross the blood-brain barrier further enhances their appeal as CNS-active therapeutics.[3] This guide will explore the multifaceted nature of these compounds, from their chemical synthesis to their biological activity and therapeutic promise.

Stereoselective Synthesis of this compound: Rationale and Protocol

The biological activity of β-substituted GABA derivatives is often highly dependent on their absolute configuration.[4] For instance, the (R)-enantiomers of baclofen and phenibut are significantly more active than their (S)-counterparts.[4] Therefore, the development of robust and efficient enantioselective synthetic routes is paramount.

Causality Behind the Synthetic Strategy

The asymmetric synthesis of this compound can be approached through several established methodologies for the preparation of chiral β-amino acids. A logical and widely adopted strategy involves the asymmetric Michael addition of a nucleophile to a prochiral α,β-unsaturated precursor. This approach allows for the direct installation of the desired stereocenter at the β-position. The use of chiral auxiliaries or chiral catalysts is central to achieving high enantioselectivity.

The following protocol is a representative method adapted from established procedures for the synthesis of structurally related β-amino acids, such as the key intermediate for the synthesis of (S)-Pregabalin, and provides a reliable pathway to this compound.[4] The rationale for each step is to build the carbon skeleton and then introduce the amine functionality with the correct stereochemistry.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol outlines a multi-step synthesis starting from 3-phenylpropanal.

Step 1: Knoevenagel Condensation

  • Reaction: 3-phenylpropanal is condensed with a malonic acid derivative (e.g., Meldrum's acid or diethyl malonate) to form an α,β-unsaturated intermediate.

  • Rationale: This step creates the carbon backbone and the electrophilic center for the subsequent asymmetric conjugate addition.

  • Procedure:

    • To a solution of 3-phenylpropanal (1.0 eq) and Meldrum's acid (1.1 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of ethylenediamine diacetate (EDDA).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding benzylidene-Meldrum's acid.

Step 2: Asymmetric Michael Addition

  • Reaction: A nitrogen-containing nucleophile, protected as a carbamate (e.g., benzyl carbamate), is added to the α,β-unsaturated intermediate in the presence of a chiral catalyst.

  • Rationale: This is the key stereochemistry-determining step. The chiral catalyst directs the approach of the nucleophile to one face of the double bond, leading to the preferential formation of the (R)-enantiomer.

  • Procedure:

    • To a solution of the benzylidene-Meldrum's acid (1.0 eq) in toluene at -20 °C, add a chiral catalyst, such as a derivative of cinchona alkaloid (e.g., quinine-derived squaramide) (0.1 eq).

    • Add benzyl carbamate (1.2 eq) to the mixture.

    • Stir the reaction at -20 °C for 24-48 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation

  • Reaction: The adduct from the Michael addition is hydrolyzed and decarboxylated to yield the β-amino acid.

  • Rationale: This step removes the malonate group and liberates the carboxylic acid functionality.

  • Procedure:

    • Dissolve the purified adduct in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate. The combined organic layers are dried and concentrated to give the crude N-protected β-amino acid.

Step 4: Deprotection

  • Reaction: The protecting group on the nitrogen atom is removed.

  • Rationale: This final step yields the desired this compound.

  • Procedure:

    • Dissolve the N-protected amino acid in methanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Asymmetric Michael Addition cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Deprotection A 3-Phenylpropanal C Benzylidene-Meldrum's Acid A->C B Meldrum's Acid B->C D Chiral Adduct C->D G N-Protected Amino Acid D->G E Benzyl Carbamate E->D F Chiral Catalyst F->D H This compound G->H

Asymmetric Synthesis of this compound.

Pharmacological Profile and Mechanism of Action

The structural similarity of this compound and its derivatives to GABA suggests that their primary pharmacological target is the GABAergic system. Specifically, evidence points towards their action as agonists or positive allosteric modulators of GABA receptors.

Interaction with GABA Receptors

Phenibut (β-phenyl-GABA), a close structural analogue, is known to act as a GABA-mimetic, primarily at GABA-B receptors and to a lesser extent at GABA-A receptors.[2] The (R)-enantiomer of phenibut is significantly more potent than the (S)-enantiomer, highlighting the stereoselectivity of this interaction.[4] It is therefore highly probable that this compound and its derivatives share this mechanism of action.

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[5] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels, specifically the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

  • GABA-A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.[7] While the primary activity of β-phenyl-GABA analogues appears to be at GABA-B receptors, some interaction with GABA-A receptors has been reported.[2] This could contribute to their overall pharmacological profile.

Signaling Pathway

The activation of GABA-B receptors by this compound derivatives is expected to trigger a well-defined downstream signaling cascade.

GABA-B Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The therapeutic efficacy and pharmacological profile of this compound derivatives can be fine-tuned through systematic structural modifications. Understanding the structure-activity relationships is crucial for the rational design of new, more potent, and selective analogues.

Modification Position Effect on Activity Rationale
Phenyl Ring Substitution 4' (para)Introduction of a chlorine atom (e.g., baclofen) generally increases GABA-B receptor agonist activity.The electron-withdrawing nature of the halogen may enhance binding affinity to the receptor.
Alkyl Substitution 3 (β-position)Small alkyl groups may be tolerated, but bulky substituents can decrease activity.Steric hindrance at the β-position can interfere with receptor binding.
Carboxylic Acid Bioisosteres 1 (acid group)Replacement with bioisosteres such as tetrazoles or phosphinic acids can modulate potency and pharmacokinetic properties.These groups can mimic the charge and hydrogen bonding capabilities of the carboxylic acid while altering properties like lipophilicity and metabolic stability.
Enantiomeric Purity 3 (chiral center)The (R)-enantiomer is consistently more active at GABA-B receptors.The three-dimensional arrangement of the functional groups is critical for optimal interaction with the chiral binding pocket of the receptor.

Therapeutic Potential in Neurological Disorders

The ability of this compound derivatives to enhance GABAergic inhibition makes them promising candidates for the treatment of neurological disorders characterized by neuronal hyperexcitability.

Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing anti-epileptic drugs (AEDs) act by enhancing GABAergic neurotransmission. Preclinical studies of GABA analogues have demonstrated their potential as anticonvulsants.

Preclinical Models of Epilepsy:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Seizure Test: This model is sensitive to compounds that are effective against absence seizures.

  • Kindling Models: These models mimic the progressive development of epilepsy and are useful for studying disease modification.

Expected Efficacy:

Based on the known anticonvulsant effects of other GABA-B receptor agonists, it is anticipated that this compound derivatives would demonstrate efficacy in these preclinical models, leading to a reduction in seizure frequency and severity.[8][9] A study on a novel GABA aminotransferase inhibitor, OV329, showed a significant reduction in seizures in the Corneal Kindled mouse model.[9] Another study on PF-06372865, a positive allosteric modulator of α2/3/5 subunit-containing GABA-A receptors, demonstrated robust efficacy in a model of absence epilepsy.[10][11]

Neuropathic Pain

Neuropathic pain is a chronic pain state caused by damage or disease affecting the somatosensory nervous system. It is often refractory to conventional analgesics. GABAergic drugs, such as pregabalin and gabapentin, are first-line treatments for neuropathic pain.

Preclinical Models of Neuropathic Pain:

  • Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.[12]

  • Spared Nerve Injury (SNI) Model: This model involves the transection of two of the three terminal branches of the sciatic nerve, resulting in robust and long-lasting neuropathic pain behaviors.

  • Chemotherapy-Induced Neuropathic Pain (CINP) Models: These models use chemotherapeutic agents like paclitaxel or oxaliplatin to induce neuropathic pain.

Expected Efficacy:

GABA-B receptor agonists have shown analgesic effects in various animal models of neuropathic pain.[2] Therefore, this compound derivatives are expected to alleviate mechanical allodynia and thermal hyperalgesia in these models. A study on novel silicon-containing GABA derivatives showed pregabalin-like analgesic activities in animal models of neuropathic pain.[2] Another study on arylpiperazine derivatives identified compounds with potent analgesic activities in models of neuropathic pain.[13]

Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with the potential to address significant unmet medical needs in the treatment of epilepsy and neuropathic pain. The key to unlocking their full therapeutic potential lies in a systematic and rational approach to their development.

Future research should focus on:

  • Optimization of the lead compound: Further exploration of the structure-activity relationships to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Comprehensive preclinical evaluation: Rigorous testing of lead candidates in a battery of validated animal models to establish their efficacy and safety profiles.

  • Elucidation of the precise mechanism of action: In-depth pharmacological studies to fully characterize the interaction of these compounds with GABA receptors and other potential targets.

  • Biomarker development: Identification of biomarkers that can predict patient response and aid in the clinical development of these compounds.

References

  • Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt. Retrieved from [Link]

  • Padwa, A., & Murphree, S. S. (2006). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 71(25), 9337–9344.
  • Wikipedia. (2023). GABAB receptor. Retrieved from [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
  • Tu, Y., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(46), 15467–15477.
  • Trinka, E., et al. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. CNS drugs, 37(10), 839–854.
  • Kim, H. Y., et al. (2015). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules (Basel, Switzerland), 20(8), 13686–13701.
  • Sieghart, W., & Savić, M. M. (2018). Insights into structure-activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Frontiers in pharmacology, 9, 763.
  • Deep, A., et al. (2017). Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents. Medicinal Chemistry Research, 26(8), 1779–1791.
  • Socha, A. M., & Feske, E. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules (Basel, Switzerland), 26(21), 6435.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
  • Ovid Therapeutics. (2022). Preclinical Data Supporting the Efficacy of OV329, A Next-Generation GABA Aminotransferase Inhibitor, Against Seizures.
  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

  • Evenseth, L., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(14), 3163.
  • Li, Y., et al. (2020). The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic. Current computer-aided drug design, 16(5), 554–563.
  • Pfizer & SynapCell. (2018). Pfizer & SynapCell present key preclinical efficacy results in GAERS. SynapCell.
  • Nakamura, M., et al. (2014). Silicon-containing GABA derivatives, silagaba compounds, as orally effective agents for treating neuropathic pain without central-nervous-system-related side effects. Journal of pharmacological sciences, 125(3), 319–322.
  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5(8), 25-32.
  • Perimal, E. K., et al. (2021). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. International journal of molecular sciences, 22(13), 6842.
  • Gurrell, R., et al. (2019).
  • Nabavi, S. M., et al. (2022).
  • ResearchGate. (n.d.). A schematic representation of the (GABA) type B receptor (GABAB-R).... Retrieved from [Link]

  • Perimal, E. K., et al. (2021). Neurological Pain Study in Animals with Proposed Analgesic Mechanism Profiles. International journal of molecular sciences, 22(13), 6842.
  • Li, Y., et al. (2020). The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic. Current computer-aided drug design, 16(5), 554–563.
  • Löscher, W., & Klein, P. (2021). Novel antiseizure medications in the development pipeline: promising candidates and recent failures. Zeitschrift für Epileptologie, 34(3), 206–218.
  • Shaye, H., et al. (2021). Cryo-EM structure of human GABA(B) receptor-Gi protein complex. RCSB PDB.
  • Melemedjian, O. K., & Stone, L. S. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. The Journal of pharmacology and experimental therapeutics, 381(2), 163–172.
  • Koç, A., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-264.

Sources

Methodological & Application

Application Note & Protocols: Synthesis of (R)-3-Amino-5-phenylpentanoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-5-phenylpentanoic acid and its derivatives represent a class of γ-aminobutyric acid (GABA) analogues that are pivotal scaffolds in modern medicinal chemistry. These chiral β-amino acids are integral to the development of therapeutic agents targeting a range of neurological disorders and other conditions.[1] The stereochemistry at the C3 position is often crucial for biological activity, making stereocontrolled synthesis a primary challenge for researchers. This document provides an in-depth guide to the principal strategies for synthesizing the (R)-enantiomer of 3-amino-5-phenylpentanoic acid, offering detailed, field-proven protocols for both asymmetric synthesis and the resolution of racemic mixtures. We will explore the causality behind methodological choices, present comparative data, and provide workflows to guide researchers in selecting the optimal synthetic route for their drug discovery programs.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are valuable building blocks for creating novel pharmaceuticals.[1] Their incorporation into peptides can induce stable secondary structures and confer remarkable resistance to metabolic degradation. The 3-amino-5-phenylpentanoic acid scaffold, in particular, has been investigated for various therapeutic applications, including anticancer and antioxidant agents.[2] The biological efficacy of such compounds is often enantiomer-dependent, meaning one enantiomer may exhibit potent therapeutic activity while the other is inactive or even detrimental. Consequently, accessing enantiomerically pure forms of these molecules is not merely an academic exercise but a critical necessity in drug development.[3]

This guide focuses on two robust and widely adopted strategies for obtaining the desired (R)-enantiomer:

  • Direct Asymmetric Synthesis: Building the chiral center with the correct configuration from the outset using chiral auxiliaries or catalysts.

  • Racemic Synthesis followed by Chiral Resolution: Synthesizing a mixture of both enantiomers and then separating them.

The choice between these pathways depends on factors such as scale, cost, available expertise, and the desired level of enantiomeric purity.

G cluster_strategies Synthetic Strategies cluster_methods_asym Asymmetric Methods cluster_methods_res Resolution Methods start_node Target: This compound Asymmetric Direct Asymmetric Synthesis start_node->Asymmetric Racemic Racemic Synthesis + Chiral Resolution start_node->Racemic strategy_node strategy_node method_node method_node outcome_node outcome_node Auxiliary Chiral Auxiliary (e.g., Evans Aldol) Asymmetric->Auxiliary Catalytic Asymmetric Hydrogenation Asymmetric->Catalytic Enzymatic Enzymatic Kinetic Resolution (EKR) Racemic->Enzymatic Diastereomeric Diastereomeric Salt Formation Racemic->Diastereomeric FinalProduct Enantiopure (R)-Product Auxiliary->FinalProduct Catalytic->FinalProduct Enzymatic->FinalProduct Diastereomeric->FinalProduct

Figure 1. High-level overview of synthetic strategies for obtaining enantiopure this compound.

Strategy 1: Direct Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter selectively. This approach is often more elegant and atom-economical than resolution methods. A prominent and reliable method in this category is the use of chiral auxiliaries, such as the Evans oxazolidinones, to direct stereoselective transformations.[4]

Principle of the Evans Asymmetric Aldol Reaction

The Evans auxiliary is a chiral molecule that is temporarily attached to a substrate. Its bulky substituent effectively blocks one face of the enolate, forcing an incoming electrophile (in this case, 3-phenylpropanal) to attack from the less hindered face. This process establishes the desired stereochemistry at the β-position (which will become the C3 of our target). Subsequent removal of the auxiliary reveals the chiral product.[4]

G reagent reagent intermediate intermediate protocol_step protocol_step final_product final_product A 1. Acylation of (R)-Evans Auxiliary Imide N-Acyl Oxazolidinone A->Imide Forms the key chiral reactant B 2. Diastereoselective Aldol Addition Aldol_Adduct Diastereomerically Pure Aldol Adduct B->Aldol_Adduct Sets the C3 hydroxyl stereocenter C 3. Auxiliary Cleavage Hydroxy_Acid (S)-3-Hydroxy-5- phenylpentanoic Acid C->Hydroxy_Acid Releases the chiral acid D 4. Azide Introduction & Reduction Product (R)-3-Amino-5- phenylpentanoic Acid D->Product Inverts stereocenter to (R)-amino Start Evans Auxiliary + Acetyl Halide Start->A Imide->B Reacts with 3-phenylpropanal Aldol_Adduct->C LiOH / H₂O₂ Hydroxy_Acid->D Mitsunobu reaction (DPPA), then H₂ reduction

Figure 2. Workflow for the asymmetric synthesis via an Evans Aldol reaction, followed by stereoinversion.
Protocol: Asymmetric Synthesis of (S)-3-Hydroxy-5-phenylpentanoic Acid

This protocol is adapted from methodologies involving diastereoselective aldol additions and subsequent auxiliary cleavage.[4] It yields the hydroxy precursor to our target amine.

Materials:

  • (R)-4-benzyl-2-oxazolidinone (Evans Auxiliary)

  • n-Butyllithium (n-BuLi)

  • Acetyl chloride

  • Titanium(IV) chloride (TiCl₄)

  • 3-Phenylpropanal

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aq. solution)

  • Standard workup reagents (aq. NH₄Cl, NaHCO₃, MgSO₄, etc.)

Procedure:

  • Acylation:

    • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.

    • Add acetyl chloride (1.1 eq) dropwise and allow the reaction to warm to 0 °C over 1 hour.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the N-acetyl imide.

  • Aldol Addition:

    • Dissolve the N-acetyl imide (1.0 eq) in anhydrous DCM at -78 °C.

    • Add TiCl₄ (1.1 eq) dropwise, resulting in a deep red solution. Stir for 5 minutes.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 1 hour.

    • Add 3-phenylpropanal (1.2 eq) dropwise. Monitor the reaction by TLC until completion (typically 2-4 hours).

    • Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and water.

    • Separate the layers and extract the aqueous layer with DCM. Combine organic layers, dry over MgSO₄, and concentrate. The crude product can be purified by silica gel chromatography to separate the diastereomers.

  • Auxiliary Cleavage:

    • Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.[4]

    • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (1.5 eq).[4]

    • Stir vigorously for 4-6 hours at 0 °C.[4]

    • Quench with aqueous sodium sulfite. Acidify the mixture to pH ~2 with 1N HCl.[4]

    • Extract the product with ethyl acetate. The combined organic layers are dried and concentrated to yield (S)-3-hydroxy-5-phenylpentanoic acid. The chiral auxiliary can be recovered from the aqueous layer.[4]

Conversion to this compound

The resulting (S)-hydroxy acid must be converted to the (R)-amino acid. This is achieved via a two-step process involving a Mitsunobu reaction with an azide source (e.g., diphenylphosphoryl azide, DPPA), which proceeds with inversion of stereochemistry, followed by reduction of the azide to the amine.

Strategy 2: Racemic Synthesis and Chiral Resolution

This strategy involves the non-selective synthesis of a racemic mixture of 3-amino-5-phenylpentanoic acid, followed by separation of the enantiomers. While potentially less elegant, resolution can be highly effective and scalable.[5] A powerful and increasingly popular method is enzymatic kinetic resolution.

Principle of Enzymatic Kinetic Resolution (EKR)

EKR utilizes the high stereospecificity of enzymes. An enzyme, such as an ω-transaminase, is chosen that selectively reacts with only one enantiomer of the racemic substrate.[6] For instance, an (S)-selective ω-transaminase will convert the (S)-amine to a ketone, leaving the desired (R)-amine untouched.[6] The reaction is stopped at or near 50% conversion, at which point the mixture contains the desired (R)-enantiomer and the ketone product, which can be easily separated. This method can yield products with excellent enantiomeric excess (>99%).[6]

Protocol: Racemic Synthesis via Michael Addition

A standard approach to racemic β-amino esters involves the conjugate addition of an amine source to an α,β-unsaturated ester.

Materials:

  • Ethyl cinnamate

  • Benzylamine

  • Methanol

  • Sodium methoxide

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Conjugate Addition:

    • Dissolve ethyl cinnamate (1.0 eq) and benzylamine (1.2 eq) in methanol.

    • Add a catalytic amount of sodium methoxide and stir at room temperature overnight.

    • Neutralize with acetic acid and remove the solvent in vacuo.

    • Purify the resulting β-amino ester by column chromatography.

  • Debenzylation & Hydrolysis:

    • Dissolve the purified ester in ethanol. Add Pd/C (10 mol%).

    • Hydrogenate the mixture under H₂ atmosphere (balloon or Parr shaker) until the reaction is complete (TLC).

    • Filter through Celite to remove the catalyst.

    • Add aqueous NaOH (2.0 eq) to the filtrate and heat to reflux for 2 hours to hydrolyze the ester.

    • Cool, acidify to pH ~6-7 to precipitate the racemic 3-amino-5-phenylpentanoic acid.

Protocol: Enzymatic Kinetic Resolution of (rac)-3-Amino-5-phenylpentanoic Acid

This protocol is based on the use of an (S)-selective ω-transaminase.[6]

Materials:

  • (rac)-3-Amino-5-phenylpentanoic acid

  • (S)-selective ω-transaminase (commercially available)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Pyruvate (or other suitable amino acceptor)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Reagents for workup and separation.

Procedure:

  • Enzyme Reaction Setup:

    • In a temperature-controlled vessel, dissolve (rac)-3-amino-5-phenylpentanoic acid (e.g., 50 mM) in phosphate buffer.

    • Add the amino acceptor (e.g., sodium pyruvate, 1.0 eq).

    • Add the PLP cofactor (e.g., 1 mM).

    • Initiate the reaction by adding the ω-transaminase enzyme preparation.

  • Reaction and Monitoring:

    • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC or GC by taking aliquots over time. The goal is to stop the reaction as it approaches 50% conversion to maximize the yield and enantiomeric excess of the (R)-amine.

  • Workup and Purification:

    • Once 50% conversion is reached, terminate the reaction by adding acid (e.g., HCl) to denature the enzyme.

    • Centrifuge to remove the precipitated protein.

    • The supernatant contains the (R)-amino acid and the ketone by-product. Adjust the pH to isolate the desired product. The difference in chemical properties between the remaining amino acid and the ketone product allows for straightforward separation by extraction or chromatography.

Comparison of Synthetic Strategies

The choice of synthetic route is a critical decision in a drug discovery campaign. The following table summarizes the key considerations for the described methods.

FeatureAsymmetric Synthesis (Evans Auxiliary)Racemic Synthesis + EKR
Stereocontrol High diastereoselectivity, predictable outcome.Excellent enantioselectivity (>99% ee achievable).[6]
Overall Yield Can be lower due to multiple steps.Theoretical maximum of 50% for the desired enantiomer.
Scalability Can be challenging due to chromatography and cryogenic conditions.Generally highly scalable; amenable to continuous flow processes.
Reagent Cost Chiral auxiliary and specialized reagents can be expensive.Enzymes can have a high initial cost but are reusable and catalytic.
Process Simplicity Technically demanding; requires expertise in asymmetric synthesis.Milder reaction conditions (aqueous, ambient temp/pressure).
Waste Generation Stoichiometric use of chiral auxiliary generates waste.Biocatalytic process is generally "greener".

Conclusion

The synthesis of enantiomerically pure this compound is a well-established yet challenging task that is fundamental to the development of novel therapeutics. Direct asymmetric synthesis via chiral auxiliaries offers a predictable and controlled method for accessing the target molecule, albeit with potential challenges in scalability and cost. Conversely, enzymatic kinetic resolution provides an exceptionally selective, scalable, and environmentally benign alternative, with the inherent trade-off of a 50% maximum theoretical yield.

Researchers and drug development professionals must weigh the respective advantages and disadvantages of each approach in the context of their specific project goals. The protocols and strategic insights provided in this guide serve as a comprehensive resource for the practical synthesis and derivatization of this important pharmacophore.

References

  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... (n.d.).
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • High-Purity this compound Hydrochloride for Pharmaceutical Synthesis and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.). ACS Omega.
  • Synthesis of Enantiomerically Pure Amino Acids. (2015, July 19). Chemistry LibreTexts.
  • Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. (n.d.). Google Patents.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). MDPI.
  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). (n.d.). Molecules.
  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. (2019, July 18). The Journal of Organic Chemistry.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). Pharmaceuticals.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Optical Resolution of Racemic Mixtures of Amino Acids through Nanofiltration Membrane Process. (2025, August 5). ResearchGate.
  • Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. (n.d.). MDPI.
  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). Molecules.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
  • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. (2015, February 20). Journal of Molecular Catalysis B: Enzymatic.
  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2024, September 26). Nature Communications.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). Journal of the Serbian Chemical Society.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). Molecules.

Sources

Application Notes & Protocols: Strategic Incorporation of (r)-3-Amino-5-phenylpentanoic Acid in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1] This guide provides a detailed technical overview and actionable protocols for the use of (r)-3-Amino-5-phenylpentanoic acid, a chiral β-amino acid, in solid-phase peptide synthesis (SPPS). We will explore the scientific rationale for its use, detailing how its unique structure can enforce specific secondary conformations and enhance resistance to enzymatic degradation. This document serves as a comprehensive resource, elucidating the critical parameters for its successful integration into peptide chains, from orthogonal protection strategies and coupling methodologies to final cleavage, purification, and analysis.

Introduction: The Rationale for β-Amino Acid Incorporation

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid degradation by proteases. Peptidomimetics, which mimic the structure and function of natural peptides, offer a solution to this challenge.[1][2] this compound is a valuable building block in this field.[3] As a β-amino acid, its amino group is attached to the β-carbon, extending the peptide backbone by one methylene unit compared to its α-amino acid counterparts.

This seemingly minor structural alteration has profound consequences:

  • Proteolytic Resistance: The modified backbone is no longer a substrate for standard proteases, significantly increasing the in-vivo half-life of the resulting peptide.

  • Conformational Constraint: The extended backbone influences the peptide's folding propensity, often inducing stable secondary structures such as β-turns and helices. This conformational pre-organization can lead to higher receptor binding affinity and selectivity.

  • Structural Diversity: It serves as a key component in creating novel scaffolds for drug discovery, moving beyond traditional peptide libraries.[4]

This compound, with its phenylalkyl side chain, is particularly useful for mimicking hydrophobic residues like phenylalanine or for introducing specific aromatic interactions with a target receptor.

Compound Profile:

PropertyValueSource(s)
IUPAC Name (3R)-3-amino-5-phenylpentanoic acid
CAS Number 147228-37-3[3][5][6]
Molecular Formula C11H15NO2[3]
Molecular Weight 193.25 g/mol [5]
Appearance White to off-white powder[3]
Storage 2-8°C, sealed in dry conditions[3]

Core Principles: Solid-Phase Peptide Synthesis (SPPS) with Non-Proteinogenic Residues

The most efficient method for incorporating this compound is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8]

The SPPS Cycle: A Conceptual Workflow

The synthesis proceeds from the C-terminus to the N-terminus through repetitive cycles, each consisting of two main steps: Nα-deprotection and coupling.[7][9]

spss_cycle cluster_resin Solid Support Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Elongated Elongated Peptide (+1 Residue) Wash2->Elongated Elongated->Deprotection Repeat Cycle

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy: The Key to Success

SPPS relies on an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[10][11] In the standard Fmoc/tBu strategy:

  • Temporary Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of the incoming amino acid. It is base-labile and removed at each cycle with a mild base like piperidine.[10][12]

  • Permanent Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups (e.g., t-Butyl (tBu), Trityl (Trt), Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)). These remain intact during the base-mediated Fmoc removal and are only cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[10][13][14]

For incorporating this compound, it must be used as its Fmoc-protected derivative, Fmoc-(r)-3-Amino-5-phenylpentanoic acid , to be compatible with this strategy.

Coupling Reagents: Forging the Peptide Bond

The formation of a peptide bond is a dehydration reaction that is not thermodynamically favorable on its own.[15] Coupling reagents are used to activate the carboxylic acid of the incoming Fmoc-amino acid, converting it into a reactive intermediate that readily reacts with the free amine of the resin-bound peptide.[15]

Due to the increased steric bulk and potentially lower reactivity of β-amino acids compared to α-amino acids, the choice of coupling reagent is critical. High-efficiency uronium/aminium or phosphonium salt-based reagents are strongly recommended.

Recommended Coupling Reagents:

ReagentFull NameClassKey Advantages
HATU 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUroniumExtremely fast reaction kinetics, low racemization, effective for sterically hindered couplings.[16][17]
HBTU 2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUroniumA highly popular and effective reagent, suitable for most coupling reactions.[18][19]
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium HexafluorophosphatePhosphoniumStrong coupling reagent, non-carcinogenic byproducts, widely applicable.[16]
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimideA classic, cost-effective combination. HOBt acts as an additive to suppress racemization.[20]

Experimental Protocols

Disclaimer: These protocols are intended for trained laboratory personnel. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing this compound

This protocol details the manual synthesis on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials & Reagents:

  • Rink Amide MBHA Resin (loading capacity ~0.5 mmol/g)

  • Fmoc-protected α-amino acids

  • Fmoc-(r)-3-Amino-5-phenylpentanoic acid

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • HATU

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Inert gas (Nitrogen or Argon) for agitation

Procedure:

  • Resin Swelling:

    • Weigh 200 mg of Rink Amide resin (for 0.1 mmol scale) into a fritted peptide synthesis vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[9]

    • Drain the DMF.

  • Initial Fmoc Deprotection (for pre-loaded resins):

    • Add 5 mL of 20% piperidine/DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL portion of 20% piperidine/DMF and agitate for 10 minutes.[21]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling Cycle (Repeat for each amino acid):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and let the activation proceed for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate with nitrogen bubbling for 45-90 minutes. For the sterically hindered Fmoc-(r)-3-Amino-5-phenylpentanoic acid , a longer coupling time (e.g., 2 hours) or a double coupling may be necessary.

    • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[9] Note: The Kaiser test will be negative after coupling a proline residue.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all excess reagents and byproducts.

  • Fmoc Deprotection Cycle:

    • Add 5 mL of 20% piperidine/DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL portion of 20% piperidine/DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Iteration: Repeat steps 3 and 4 for every amino acid in the sequence until the full peptide is assembled. After the final coupling, proceed to the final Fmoc deprotection (step 4).

Protocol 2: Peptide Cleavage and Global Deprotection

This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.

Reagents:

  • Cleavage Cocktail (Reagent K modified): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

    • Causality: TFA is the strong acid for cleavage. Water helps with solubility, and TIS is a "scavenger" that quenches highly reactive cationic species generated from the protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[22]

  • Ice-cold diethyl ether

Procedure:

  • Final Wash: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry resin in a round-bottom flask.

    • Add the cleavage cocktail (10 mL per gram of starting resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Slowly add the TFA solution dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Isolation:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet twice more with cold ether, centrifuging each time.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Crude Peptide Purification and Analysis

The crude product is a mixture of the target peptide and small amounts of deletion or modified sequences. Purification is essential.

purification_workflow Crude Crude Peptide (Dried Pellet) Dissolve Dissolve in Aqueous Buffer (e.g., H₂O/ACN + 0.1% TFA) Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Purification: Reversed-Phase HPLC (RP-HPLC) Filter->HPLC Collect Collect Fractions HPLC->Collect Analysis Analyze Fractions (LC-MS) Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilize (Freeze-Dry) Pool->Lyophilize Final Final Pure Peptide (White Fluffy Powder) Lyophilize->Final

Caption: Post-synthesis workflow for peptide purification and isolation.

Purification by RP-HPLC:

  • System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (214 nm & 280 nm) is used.[23][24]

  • Column: A C18 stationary phase column is typically used for peptide separation.[24]

  • Mobile Phases:

    • Phase A: 0.1% TFA in water

    • Phase B: 0.1% TFA in acetonitrile (ACN)

  • Procedure: Dissolve the crude peptide in a minimal amount of Phase A. Inject the solution onto the column and elute with a linear gradient of increasing Phase B. Collect fractions corresponding to the major peak.

Analysis and Characterization:

  • Purity Check: Analyze the collected fractions by analytical HPLC to confirm purity (>95% is common for research applications).[25][26]

  • Identity Confirmation: Use Mass Spectrometry (MS), typically LC-MS or MALDI-TOF, to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.[25][27] This verifies the successful incorporation of all amino acids, including this compound.

Troubleshooting and Final Considerations

ProblemPotential CauseRecommended Solution
Incomplete Coupling (positive Kaiser test after coupling)Steric hindrance from the β-amino acid or adjacent residues.Double Couple: After the first coupling, drain and wash, then repeat the coupling step with a fresh solution of activated amino acid. Increase Time/Temp: Extend the coupling reaction time to 2-4 hours. Gentle heating (35-40°C) can also be applied.
Low Yield after Cleavage Incomplete final coupling or deprotection. Premature cleavage from the resin.Ensure the final Fmoc deprotection was complete. Use a resin and linker stable to repeated piperidine treatments (e.g., Rink Amide).
Side Products in MS Scavengers were insufficient during cleavage.If the sequence contains multiple sensitive residues (Trp, Cys, Met), use a more robust scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[22]

The incorporation of this compound is a powerful technique for generating novel peptidomimetics with enhanced therapeutic potential. By understanding the core principles of SPPS and employing robust coupling and cleavage strategies, researchers can successfully synthesize these modified peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Vertex AI Search. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved January 22, 2026.
  • ResolveMass Laboratories Inc. (2025, July 22).
  • ResearchGate. (2025, February 26).
  • International Journal of Science and Research Archive. (2025, February 24).
  • Biovera. (2024, November 13).
  • Nowick Laboratory. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Chem-Impex. (n.d.). This compound hydrochloride salt.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 147228-37-3.
  • Sigma-Aldrich. (n.d.). This compound | 147228-37-3.
  • MRO Chemicals. (n.d.). This compound hydrochloride.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wiley Online Library. (n.d.).
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • MDPI. (n.d.). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents.
  • University of South Florida Digital Commons. (n.d.). Design and Synthesis of Bioactive Peptidomimetics.
  • PubMed Central (PMC). (n.d.). Peptidomimetics, a synthetic tool of drug discovery.
  • ResearchGate. (n.d.).
  • AAPPTec. (n.d.). How to Synthesize a Peptide.
  • MDPI. (n.d.).
  • AAPPTec. (n.d.).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
  • National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis - PMC.
  • National Institutes of Health (NIH). (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • ResearchGate. (n.d.). The solid-phase peptide synthesis (SPPS)
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

Sources

The Strategic Incorporation of (r)-3-Amino-5-phenylpentanoic Acid in Novel Peptidomimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (r)-3-Amino-5-phenylpentanoic acid as a strategic building block in the design and synthesis of novel peptidomimetics. By leveraging its unique structural properties, this β-amino acid offers a pathway to developing peptide-based therapeutics with enhanced stability, conformational control, and biological activity.

Introduction: The Rationale for β-Amino Acid Incorporation

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides, while overcoming their inherent limitations such as poor metabolic stability and low bioavailability[1][2]. The incorporation of unnatural amino acids, particularly β-amino acids, is a powerful strategy in peptidomimetic design[2][3][4]. The additional carbon in the backbone of β-amino acids confers resistance to enzymatic degradation by proteases, a critical factor in enhancing the in vivo half-life of peptide-based drugs[2][3].

This compound, with its phenylpropyl side chain, introduces both conformational constraint and hydrophobicity. The stereochemistry at the C3 position (the 'r' configuration) plays a crucial role in directing the folding of the peptide backbone, influencing the presentation of side chains for receptor interaction[2]. The phenylpropyl side chain can engage in hydrophobic interactions within protein binding pockets, potentially increasing binding affinity and specificity[5].

This guide will detail the synthesis of the Boc-protected form of this compound, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the resulting peptidomimetics. While specific examples of peptidomimetics incorporating this exact building block are not extensively reported in publicly available literature, the principles and protocols outlined herein are based on established methodologies for similar β-amino acids and provide a robust framework for its application in novel drug discovery programs.

Synthesis of the Building Block: Boc-(r)-3-Amino-5-phenylpentanoic Acid

The enantioselective synthesis of β-amino acids is a critical first step. While various methods exist, a common and effective approach involves the asymmetric reduction of a corresponding β-enamino ester or the use of chiral auxiliaries. For the purposes of this guide, we will focus on the Boc-protection of the commercially available this compound, as this is the most direct route for its use in SPPS.

Protocol 1: Boc-Protection of this compound

This protocol describes a standard procedure for the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, making it suitable for peptide synthesis[6][7][8].

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water (or other suitable solvent system like THF/water)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution or dilute HCl

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add triethylamine (1.5-2 equivalents) or sodium bicarbonate (2-3 equivalents) to the solution and stir until the amino acid is fully dissolved and the solution is basic.

  • Boc-Protection: To the stirring solution, add Boc anhydride (1.1-1.2 equivalents) portion-wise. The reaction is typically exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc anhydride and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or dilute HCl. This will protonate the carboxylic acid, making it extractable into an organic solvent.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-(r)-3-amino-5-phenylpentanoic acid.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, although often the product is of sufficient purity for use in SPPS after a simple work-up.

Expected Outcome:

This procedure should yield Boc-(r)-3-amino-5-phenylpentanoic acid as a white to off-white solid or a viscous oil. The purity can be assessed by NMR and mass spectrometry.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-(r)-3-amino-5-phenylpentanoic acid into a growing peptide chain on a solid support follows the general principles of SPPS. Both Fmoc/tBu and Boc/Bzl strategies can be employed, though the Fmoc/tBu strategy is more common in modern peptide synthesis[9][10]. The following protocol outlines the manual synthesis using the Fmoc/tBu strategy.

Workflow for SPPS Incorporation of a β-Amino Acid

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Boc-(r)-3-amino- 5-phenylpentanoic acid (Coupling Reagent/Base/DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Continue Elongation Cleavage Cleavage and Deprotection (TFA Cocktail) Washing2->Cleavage Final Step Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a β-amino acid.

Protocol 2: Manual SPPS of a Peptidomimetic using Fmoc/tBu Strategy

This protocol provides a general guideline for the incorporation of a β-amino acid. Optimization of coupling times and reagents may be necessary depending on the specific sequence.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Rink Amide resin for C-terminal amide)

  • Boc-(r)-3-Amino-5-phenylpentanoic acid

  • Fmoc-protected α-amino acids

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Diethyl ether

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Boc-(r)-3-Amino-5-phenylpentanoic acid:

    • Pre-activation: In a separate vial, dissolve Boc-(r)-3-Amino-5-phenylpentanoic acid (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. Due to the potential for slower coupling kinetics of β-amino acids, a longer coupling time compared to standard α-amino acids is recommended. A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent Fmoc-protected α-amino acids in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (if the N-terminus is to be free).

    • Wash the resin with DMF, DCM, and MeOH, and then dry the resin under vacuum.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Peptidomimetics

The identity and purity of the synthesized peptidomimetics must be confirmed.

Analytical Techniques
TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the molecular weight of the desired peptide. High-resolution mass spectrometry (HRMS) provides the exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the presence of the β-amino acid residue and the overall conformation of the peptide. 1D ¹H and 2D experiments (COSY, TOCSY, NOESY) are typically used.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Assesses the purity of the peptide and is used for purification.
Conformational Analysis

The incorporation of this compound is expected to induce specific secondary structures. β-peptides are known to form stable helices (e.g., 14-helix) and turns[11]. The specific conformational preferences will depend on the surrounding amino acid sequence. NMR spectroscopy is a powerful tool to study these conformations in solution. The observation of specific Nuclear Overhauser Effects (NOEs) between backbone protons can provide insights into the secondary structure.

Applications and Future Directions

While specific examples of peptidomimetics containing this compound are not abundant in current literature, the properties of β-amino acids suggest their potential in various therapeutic areas.

  • Antimicrobial Peptides: The enhanced proteolytic stability and potential to form amphipathic structures make β-amino acid-containing peptides promising candidates for novel antimicrobial agents[12][13][14][15].

  • Anticancer Peptides: Peptidomimetics that target protein-protein interactions involved in cancer progression are an active area of research. The conformational control offered by β-amino acids can be exploited to design potent and selective inhibitors[1][16][17][18][19][20][21].

  • Enzyme Inhibitors: The modified backbone of β-peptides can be designed to mimic the transition state of enzymatic reactions, leading to potent and specific enzyme inhibitors.

The exploration of this compound as a building block for novel peptidomimetics is a promising avenue for drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of such compounds.

References

  • Insights into peptidomimetics and their anticancer activities. (2024). Source not available.
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822.
  • Beta-amino acids: versatile peptidomimetics. (2025).
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Peptidomimetics in cancer targeting. (2022). PMC.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Source not available.
  • The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. PMC.
  • Boc-(R)-3-amino-5-phenylpentanoic acid. Chem-Impex.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Peptidomimetics in cancer targeting. (2022). PMC.
  • Peptidomimetics as a new generation of antimicrobial agents: current progress. (2014). PMC.
  • EXPERIMENTAL PROCEDURE. The Royal Society of Chemistry.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Source not available.
  • Short Cationic Peptidomimetic Antimicrobials. MDPI.
  • Exploring the potential of anticancer peptides as therapeutic agents for cancer tre
  • Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. PMC.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Source not available.
  • Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Comb
  • (PDF) Peptidomimetics in cancer targeting. (2022).
  • (PDF) Peptidomimetics designed to bind to RAS effector domain are promising cancer therapeutic compounds. (2022).
  • Anticancer Gold(III)

Sources

Application Notes and Protocols for the Quantification of (r)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for (r)-3-Amino-5-phenylpentanoic Acid

This compound is a chiral β-amino acid that serves as a key building block in the synthesis of various pharmacologically active molecules. Its stereochemical configuration is critical to its biological activity and therapeutic efficacy. Consequently, the development of robust, accurate, and precise analytical methods for the enantioselective quantification of the (r)-isomer is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the primary analytical techniques for this purpose, delving into the underlying principles and offering detailed, field-tested protocols.

The analytical challenge lies not only in quantifying the molecule but also in ensuring its enantiomeric purity, as the presence of the (s)-enantiomer can have different pharmacological effects or even be undesirable. The methods detailed herein—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—are presented with a focus on achieving the necessary selectivity and sensitivity.

I. Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC remains a cornerstone for the enantioselective analysis of chiral compounds. The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, thus, separation. For this compound, which possesses a phenyl group, UV detection is a straightforward and effective means of quantification.

Causality Behind Experimental Choices:
  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for a wide range of chiral compounds.[1] For amino acids and their analogs, macrocyclic glycopeptide-based CSPs, like teicoplanin, can also provide excellent enantioselectivity.[2] A crown ether-based chiral column, such as Crownpak CR(+), has been shown to be effective for the enantioseparation of baclofen, a close structural analog.[3]

  • Mobile Phase: The mobile phase composition is optimized to achieve a balance between resolution and analysis time. For polysaccharide-based CSPs, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is common. The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution by controlling the ionization state of the analyte.

  • UV Detection Wavelength: The presence of the phenyl ring in the analyte allows for UV detection. A wavelength in the range of 210-220 nm is typically chosen to maximize sensitivity.

Experimental Workflow for Chiral HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_start Weigh this compound standard dissolve Dissolve in mobile phase diluent prep_start->dissolve serial_dilute Perform serial dilutions for calibration curve dissolve->serial_dilute sample_prep Prepare unknown sample in the same diluent dissolve->sample_prep hplc_system Equilibrate Chiral HPLC System serial_dilute->hplc_system sample_prep->hplc_system inject_std Inject calibration standards hplc_system->inject_std inject_sample Inject unknown sample hplc_system->inject_sample data_acq Data Acquisition (UV Detector) inject_std->data_acq inject_sample->data_acq peak_integration Integrate peak areas data_acq->peak_integration cal_curve Construct calibration curve (Peak Area vs. Concentration) peak_integration->cal_curve quantification Quantify this compound in unknown sample cal_curve->quantification

Caption: Workflow for Chiral HPLC-UV Quantification.

Detailed Protocol for Chiral HPLC-UV Analysis
  • Preparation of Mobile Phase:

    • Prepare a mobile phase of Hexane:Isopropanol (90:10, v/v).

    • Add 0.1% Trifluoroacetic Acid (TFA) as a modifier to improve peak shape.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in the mobile phase to prepare a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solutions:

    • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 215 nm.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound in complex matrices such as biological fluids. The principle involves chromatographic separation followed by mass spectrometric detection, which provides structural information and allows for highly specific quantification through Multiple Reaction Monitoring (MRM).

Causality Behind Experimental Choices:
  • Chromatography: For achiral separation prior to MS detection, a reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used. For enantioselective analysis, a chiral column is employed, similar to the HPLC-UV method. The use of a deuterated internal standard, such as baclofen-d4 for the analogous analysis of baclofen, is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.[4]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for amino acids and their analogs, as the primary amine group is readily protonated.

  • Mass Spectrometry (MRM): In MRM mode, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition significantly reduces background noise and enhances sensitivity.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification plasma_sample Plasma Sample add_is Add Internal Standard (e.g., deuterated analog) plasma_sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to dryness supernatant->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute lc_separation Chromatographic Separation (Chiral or Reversed-Phase) reconstitute->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi ms_analysis Tandem MS Analysis (MRM) esi->ms_analysis peak_area_ratio Calculate Peak Area Ratio (Analyte/Internal Standard) ms_analysis->peak_area_ratio cal_curve_ms Construct Calibration Curve peak_area_ratio->cal_curve_ms quantify_ms Quantify Analyte Concentration cal_curve_ms->quantify_ms

Caption: LC-MS/MS Workflow for Quantification in a Biological Matrix.

Detailed Protocol for Chiral LC-MS/MS Analysis
  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Crownpak CR(+) column (150 mm × 4.0 mm, 5µm).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution of this compound. For example, for baclofen (a close analog), the transition is m/z 214.0 -> 151.0.[5]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile and require derivatization to increase their volatility prior to GC analysis.[6]

Causality Behind Experimental Choices:
  • Derivatization: This is a mandatory step. The goal is to convert the polar carboxyl and amino groups into less polar, more volatile moieties.[6] Common derivatization strategies include:

    • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on the amino and carboxyl groups to form stable and volatile silyl derivatives.

    • Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with propanol/HCl) followed by acylation of the amino group (e.g., with propyl chloroformate) is also widely used.[7][8]

  • Chiral Analysis: Enantioselective analysis can be achieved in two ways:

    • Chiral Derivatization: Using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[9]

    • Chiral GC Column: Using an achiral derivatizing agent followed by separation on a chiral GC column.

Experimental Workflow for GC-MS Analysis (with Derivatization)

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Quantification sample Sample containing analyte add_is Add Internal Standard sample->add_is dry_sample Evaporate to complete dryness add_is->dry_sample derivatization Add derivatization reagent(s) (e.g., MTBSTFA) dry_sample->derivatization heat Heat to facilitate reaction derivatization->heat extract Extract with organic solvent heat->extract gc_injection Inject derivatized sample extract->gc_injection gc_separation GC Separation (Chiral or Achiral Column) gc_injection->gc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization ms_detection Mass Spectrometry Detection (Scan or SIM mode) ei_ionization->ms_detection peak_area_ratio_gc Calculate Peak Area Ratio (Analyte/Internal Standard) ms_detection->peak_area_ratio_gc cal_curve_gc Construct Calibration Curve peak_area_ratio_gc->cal_curve_gc quantify_gc Quantify Analyte Concentration cal_curve_gc->quantify_gc

Caption: GC-MS Workflow with a Derivatization Step.

Detailed Protocol for GC-MS Analysis (Silylation)
  • Sample Preparation and Derivatization:

    • Place an aliquot of the sample (or standard) in a reaction vial and evaporate to dryness under nitrogen.

    • Add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A chiral column such as a Chirasil-Val.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

IV. Method Validation

A critical component of any analytical procedure is its validation to ensure that the method is reliable, reproducible, and fit for its intended purpose. The validation parameters should be assessed in accordance with ICH guidelines.[10]

Key Validation Parameters:
Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Recovery of 85-115% for spiked samples at different concentrations.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, temperature, etc.

V. Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Chiral HPLC-UV offers a straightforward approach for routine analysis of bulk materials and formulations. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS make it the preferred technique. GC-MS, with the necessary derivatization step, provides an alternative, particularly when high chromatographic resolution is required. Regardless of the method chosen, rigorous validation is essential to ensure the generation of high-quality, reliable, and reproducible data in a research and drug development setting.

References

  • Limon, K. N., et al. (2015). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(2), 117-123. Available at: [Link]

  • Prakash, T. R., et al. (2024). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate. International Journal of Chemical and Biochemical Sciences, 25(19), 601-609. Available at: [Link]

  • Lechowicz, W., et al. (2017). Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication. Forensic Toxicology, 35(1), 183-189. Available at: [Link]

  • Goda, R., et al. (2020). A Sensitive and Selective Method for the Simultaneous Quantitation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Molecules, 25(2), 269. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9657-9666. Available at: [Link]

  • Wuis, E. W., et al. (1988). Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material. Journal of Chromatography B: Biomedical Sciences and Applications, 432, 309-317. Available at: [Link]

  • Kaspar, H., et al. (2008). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In: Weckwerth, W. (eds) Metabolomics. Methods in Molecular Biology, vol 508. Humana Press. Available at: [Link]

  • Reddy, B. S., et al. (2008). A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based Stationary Phase. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 547-554. Available at: [Link]

  • Tsikas, D., et al. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Molecules, 27(11), 3569. Available at: [Link]

  • Zhang, Y., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(45), 13444-13451. Available at: [Link]

  • Bagle, S. V., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(1), 108-113. Available at: [Link]

  • Antonilli, L., et al. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 25(21), 5036. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Tsikas, D., et al. (2022). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. Available at: [Link]

  • Walash, M. I., et al. (2018). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Journal of Chromatographic Science, 56(6), 523-531. Available at: [Link]

  • Húsek, P., et al. (2005). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 821(1), 1-8. Available at: [Link]

  • Bertrand, M. J., et al. (1993). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of the American Society for Mass Spectrometry, 4(5), 453-460. Available at: [Link]

  • de Souza, A. C. B., et al. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Current Pharmaceutical Analysis, 19(4), 253-265. Available at: [Link]

  • El-Sherif, Z. A., et al. (2015). New enantioselective LC method development and validation for the assay of modafinil. Journal of the Brazilian Chemical Society, 26, 1146-1153. Available at: [Link]

  • Zhang, T., et al. (2011). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Chiral Technologies Europe. Available at: [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-219. Available at: [Link]

Sources

Application Note: High-Resolution Chiral HPLC Analysis of (R)-3-Amino-5-phenylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). (R)-3-Amino-5-phenylpentanoic acid is a crucial chiral building block in the synthesis of several therapeutic agents. Its stereochemical integrity must be rigorously controlled to prevent the introduction of unwanted stereoisomers, which may exhibit different pharmacological or toxicological profiles.

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of the enantiomers of 3-Amino-5-phenylpentanoic acid. The narrative explains the causal logic behind key methodological choices, from stationary phase selection to the necessity of pre-column derivatization, providing a comprehensive guide for researchers, quality control analysts, and drug development professionals. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Rationale Behind Method Development

Direct analysis of underivatized amino acids like 3-Amino-5-phenylpentanoic acid presents two primary challenges for HPLC with UV detection:

  • Lack of a Strong Chromophore: The analyte has poor ultraviolet (UV) absorbance, leading to low sensitivity.[4]

  • Zwitterionic Nature: Amino acids are zwitterionic and often exhibit poor solubility and peak shape in typical normal-phase or reversed-phase systems without specific stationary phases.[5]

To overcome these challenges, a pre-column derivatization strategy was selected. Derivatization with a suitable agent introduces a strong chromophore, significantly enhancing detection sensitivity.[6][7] Furthermore, it can improve the molecule's interaction with the chiral stationary phase (CSP), leading to better resolution.[8]

Selection of the Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the selection of an appropriate CSP.[8] For derivatized amino acids, polysaccharide-based CSPs are among the most versatile and powerful, offering high chiral recognition abilities.[7][8] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral cavities and surfaces. Enantiomers fit differently into these environments, leading to differential retention times based on interactions like hydrogen bonding, π-π stacking, and steric hindrance.

For this application, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel was chosen. This CSP is known for its broad enantioselectivity for a wide range of compounds, including derivatized amines and amino acids.[8] The immobilized nature of the phase also provides enhanced solvent compatibility and robustness compared to coated phases.

Selection of the Derivatizing Agent

1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, was selected for derivatization. FDNB reacts with the primary amine group of the amino acid to form a highly chromophoric 2,4-dinitrophenyl (DNP) derivative, which can be sensitively detected at approximately 360 nm.[6] This reaction is robust, high-yielding, and creates a derivative with favorable chromatographic properties.

Experimental Workflow and Protocols

Diagram of the Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Weigh Racemic & (R)-Enantiomer Standards Dissolve Dissolve in Diluent Sample->Dissolve Deriv Derivatize with FDNB Dissolve->Deriv Quench Neutralize & Dilute to Final Concentration Deriv->Quench Inject Inject Sample onto Chiral HPLC System Quench->Inject Transfer Separate Isocratic Elution & Enantiomer Separation Inject->Separate Detect UV Detection at 360 nm Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Acquire Data Quantify Calculate Enantiomeric Purity (% Area) Integrate->Quantify Validate Perform Method Validation (ICH Q2) Quantify->Validate

Caption: Workflow for chiral analysis of 3-Amino-5-phenylpentanoic acid.

Materials and Reagents
Material/ReagentGrade/Specification
This compoundReference Standard (>99.5% purity)
(Rac)-3-Amino-5-phenylpentanoic acidFor system suitability & resolution
1-Fluoro-2,4-dinitrobenzene (FDNB)>99.0%
Sodium BicarbonateACS Grade or higher
Hydrochloric AcidACS Grade or higher
Acetonitrile (ACN)HPLC Grade
n-HexaneHPLC Grade
2-Propanol (IPA)HPLC Grade
Trifluoroacetic Acid (TFA)HPLC Grade
WaterHPLC/Milli-Q Grade
Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Amylose tris(3,5-dimethylphenylcarbamate) Immobilized CSP (e.g., Chiralpak® IA), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol : Acetonitrile : Trifluoroacetic Acid (90 : 5 : 5 : 0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 360 nm
Injection Volume 10 µL
Run Time Approx. 20 minutes
Protocol 1: Standard and Sample Preparation

Causality: This protocol is designed to create stable, chromophoric derivatives of the enantiomers for sensitive detection and optimal interaction with the CSP. The bicarbonate buffer maintains an alkaline pH necessary for the nucleophilic substitution reaction between the amino group and FDNB.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard or sample into a 10 mL volumetric flask.

    • Dissolve in 5 mL of a 50:50 mixture of acetonitrile and water.

  • Derivatization Procedure:

    • Transfer 1.0 mL of the stock solution to a 15 mL screw-cap vial.

    • Add 2.0 mL of 100 mM Sodium Bicarbonate solution.

    • Add 2.0 mL of a 10 mg/mL solution of FDNB in acetonitrile.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath at 60 °C for 1 hour.

  • Quenching and Dilution:

    • After cooling to room temperature, neutralize the solution by adding 0.1 M Hydrochloric Acid dropwise until effervescence ceases.

    • Transfer the solution to a 25 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The final concentration is approximately 40 µg/mL.

Method Validation According to ICH Q2(R1) Guidelines

A validated analytical method provides assurance of its reliability for its intended purpose.[9] The following parameters were evaluated to validate this chiral HPLC method.

System Suitability

Rationale: System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

  • Procedure: A derivatized solution of racemic 3-Amino-5-phenylpentanoic acid is injected six times.

  • Acceptance Criteria:

    • Resolution (Rs) between the (R)- and (S)-enantiomer peaks: ≥ 2.0

    • Relative Standard Deviation (RSD) for peak area (n=6): ≤ 2.0%

    • Tailing factor (T) for each enantiomer peak: ≤ 1.5[10]

Specificity

Rationale: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components, such as impurities or the other enantiomer.[3]

  • Procedure: A solution of the diluent (blank) and a derivatized sample of the (R)-enantiomer were injected.

  • Results: The blank showed no interfering peaks at the retention times of the enantiomers. The (R)-enantiomer peak was well-resolved from the (S)-enantiomer peak in the racemic mixture.

Linearity

Rationale: Linearity establishes the concentration range over which the analytical response is directly proportional to the analyte concentration.

  • Procedure: A series of solutions of the derivatized (R)-enantiomer were prepared over a range of 0.1% to 1.5% of the nominal sample concentration (representing the potential range of the unwanted enantiomer).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy and Precision

Rationale: Accuracy measures the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[1][2]

  • Procedure: The accuracy and precision were evaluated by spiking a known amount of the (S)-enantiomer (unwanted enantiomer) into the pure (R)-enantiomer sample at three concentration levels (e.g., 0.2%, 0.5%, and 1.0%). Each level was prepared in triplicate.

  • Acceptance Criteria:

    • Accuracy: Percent recovery between 90.0% and 110.0%.

    • Precision (Repeatability): RSD for each concentration level ≤ 5.0%.

Limit of Quantitation (LOQ)

Rationale: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determined based on the signal-to-noise ratio method, where the typical S/N is 10:1.

  • Results: The LOQ for the (S)-enantiomer was established to be 0.05% of the nominal sample concentration (40 µg/mL).

Summary of Validation Results
Validation ParameterResultAcceptance CriteriaStatus
Resolution (Rs) 2.8≥ 2.0Pass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 98.5% - 103.2%90.0% - 110.0%Pass
Precision (RSD) < 4.5%≤ 5.0%Pass
LOQ 0.05%ReportablePass

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Resolution (Rs < 2.0) 1. Column degradation2. Incorrect mobile phase composition3. Column temperature fluctuation1. Flush or replace the column.2. Prepare fresh mobile phase accurately.3. Ensure stable column thermostatting.
Variable Retention Times 1. Pump malfunction or leak2. Inadequate system equilibration1. Check pump pressure, prime the system.2. Equilibrate the column for at least 30 minutes.
Extraneous Peaks 1. Contaminated glassware or solvents2. Incomplete derivatization reaction1. Use clean glassware and high-purity solvents.2. Re-optimize derivatization time/temperature.

Conclusion

This application note details a specific, sensitive, and robust chiral HPLC method for the enantiomeric purity determination of this compound. The use of pre-column derivatization with FDNB coupled with a high-performance amylose-based chiral stationary phase provides excellent resolution and sensitivity. The method has been successfully validated in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for quality control and regulatory purposes in the pharmaceutical industry.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea, 65(3). Retrieved from [Link]

  • Afsar, S., & Ilgin, S. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link]

  • Schmid, M. G., & Gübitz, G. (1998). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Souri, E., Eskandari, M., Tehrani, M. B., Adib, N., & Ahmadkhaniha, R. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(15). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Gouda, A. A., et al. (2014). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. PMC - NIH. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Agilent. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Retrieved from [Link]

Sources

Application Note: Structural and Chiral Analysis of (r)-3-Amino-5-phenylpentanoic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(r)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry is often critical to the biological activity and safety of the final drug product. Therefore, robust analytical methods for confirming its structure and determining its enantiomeric purity are paramount in drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules and can be adapted for stereochemical analysis.[2] This application note provides a comprehensive guide to the NMR analysis of this compound, detailing protocols for sample preparation, data acquisition, and spectral interpretation.

The Foundational Principles of NMR for Structural Elucidation

NMR spectroscopy leverages the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus.[3] Key parameters derived from an NMR spectrum provide a wealth of structural information:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. Protons or carbons in different functional groups will have distinct chemical shifts.[4]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the quantitative determination of the relative number of protons in different environments.[5]

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals into multiplets. The pattern of this splitting (e.g., doublet, triplet) and the magnitude of the coupling constant (J, measured in Hertz) provide information about the connectivity of atoms within the molecule.[4]

  • 2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal correlations between nuclei, providing definitive evidence for atomic connectivity and aiding in the complete assignment of complex spectra.[6][7]

Experimental Workflow for NMR Analysis

A systematic approach is crucial for obtaining high-quality NMR data. The following workflow outlines the key stages from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weighing prep2 Solvent Selection prep1->prep2 ~10-20 mg for ¹H ~50-100 mg for ¹³C prep3 Dissolution & Transfer prep2->prep3 Choose appropriate deuterated solvent prep4 Filtration (Optional) prep3->prep4 Ensure complete dissolution acq1 Spectrometer Setup prep4->acq1 Insert sample acq2 1D Experiments (¹H, ¹³C) acq1->acq2 Locking & Shimming acq3 2D Experiments (COSY, HSQC) acq2->acq3 For structural confirmation acq4 Chiral Analysis acq3->acq4 If enantiomeric purity is required proc1 Fourier Transform acq4->proc1 Raw data (FID) proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Spectral Interpretation proc3->proc4 Assign signals to molecular structure

Figure 1: General workflow for NMR analysis of this compound.

Detailed Protocols

Part 1: Sample Preparation

Meticulous sample preparation is the cornerstone of high-quality NMR spectroscopy.[8] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.

Materials:

  • This compound (high purity)

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes[9]

  • Volumetric flask and pipettes

  • Glass Pasteur pipette and glass wool (for filtration)

Protocol:

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh approximately 10-25 mg of this compound.[10] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]

  • Solvent Selection: The choice of deuterated solvent is critical. D₂O is a common choice for amino acids. However, the solubility of the compound should be confirmed. CD₃OD or DMSO-d₆ are alternative polar solvents. The solvent should not have signals that overlap with the analyte's signals.[9]

  • Dissolution: Dissolve the weighed sample in a small vial with the chosen deuterated solvent before transferring it to the NMR tube. This allows for better mixing and visual confirmation of complete dissolution.[10]

  • Transfer and Volume Adjustment: Transfer the solution to a clean, unscratched 5 mm NMR tube using a Pasteur pipette. The final sample volume should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm in the tube.[9]

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube. Suspended solids will degrade the quality of the NMR spectrum.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Standard 1D Experiments:

  • ¹H NMR: This is the primary experiment for structural verification. A standard pulse program is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: This experiment provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, more scans are generally required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[11]

Advanced 2D Experiments for Structural Confirmation:

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, which is invaluable for tracing out the spin systems within the molecule.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in the HSQC spectrum links a proton to its attached carbon, providing a powerful tool for assigning both ¹H and ¹³C signals.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.[6]

Protocol for Chiral Analysis:

Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment must be introduced.

  • Chiral Derivatizing Agents (CDAs): Reacting the amino acid with a chiral derivatizing agent, such as Mosher's acid, creates diastereomers.[12] These diastereomers have different physical properties and will exhibit distinct NMR spectra, allowing for the quantification of each enantiomer by integrating their respective signals.[13]

  • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce a small chemical shift difference between the enantiomers due to the formation of transient diastereomeric complexes.[12][14] This method is often simpler as it does not require a chemical reaction.

Data Analysis and Interpretation

The molecular structure of this compound with expected proton and carbon environments is shown below.

Figure 2: Structure of this compound with key protons highlighted.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the anticipated chemical shifts for this compound. Actual values may vary slightly depending on the solvent and pH.[15][16][17]

PositionAtom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)¹H Multiplicity
1Carbonyl C-~175-180-
2-CH₂-~2.2 - 2.5~40-45Doublet of doublets
3-CH(NH₂)-~3.0 - 3.4~50-55Multiplet
4-CH₂-~1.7 - 2.0~35-40Multiplet
5-CH₂-Ph~2.6 - 2.9~30-35Triplet
PhenylAromatic CH~7.1 - 7.4~125-130Multiplet
PhenylAromatic C (ipso)-~140-145-

Interpretation Notes:

  • The protons at C-2 are diastereotopic and may appear as a complex multiplet or two distinct signals.

  • The proton at the chiral center (C-3) will be a multiplet due to coupling with the protons on C-2 and C-4.

  • The aromatic protons of the phenyl group will typically appear as a multiplet in the downfield region of the spectrum.

  • In D₂O, the amine (-NH₂) and carboxylic acid (-OH) protons will exchange with deuterium and may not be observed.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive analysis of this compound. Standard 1D and 2D NMR experiments provide definitive structural confirmation, while the use of chiral auxiliaries allows for the accurate determination of enantiomeric purity. The protocols and data presented in this application note serve as a robust starting point for researchers and drug development professionals working with this important chiral building block.

References

  • Georgia State University. (2023, August 29). Small molecule NMR sample preparation. GSU NMR Blog. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Organic Chemistry. Advanced NMR Techniques. [Link]

  • Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Lee, S., et al. (2010). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Fiveable. Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]

  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]

  • Richardson, D. E., et al. (2009). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality. [Link]

  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. [Link]

  • Silva, M. M. C. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Spisni, A., et al. (1991). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound Hydrochloride for Pharmaceutical Synthesis and Research. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Gowda, G. A. N., & Raftery, D. (Eds.). (2018). NMR-Based Metabolomics: Methods and Protocols. Springer. [Link]

  • Chemistry Steps. NMR Spectroscopy - An Easy Introduction. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • StudyPulse. Spectral Data Interpretation for Organic Structure Determination. [Link]

  • Laghi, L., et al. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Springer Nature Experiments. NMR Spectroscopy Protocols for Food Metabolomics Applications. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Raftery, D. (Ed.). (2018). NMR-Based Metabolomics. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

  • Stępień, K., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

  • Pál, D., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta. [Link]

  • ResearchGate. 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. [Link]

  • Santos, C., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules. [Link]

  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

  • Vlase, G., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

  • PubChem. 5-Amino-5-phenylpentanoic acid. [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

  • BMRB. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]

  • Steffen's Chemistry Pages. Amino Acids (NMR and more). [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of (r)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Advanced Instrumentation Division

Introduction: Unveiling the Structural Nuances of a Key Pharmaceutical Intermediate

(r)-3-Amino-5-phenylpentanoic acid is a chiral beta-amino acid that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its precise structural characterization is paramount for ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs). Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, stands as a powerful analytical technique for the unambiguous identification and structural elucidation of such small molecules.[1][2] This application note provides a detailed guide to understanding the characteristic fragmentation pattern of this compound under electrospray ionization (ESI) and collision-induced dissociation (CID), offering insights into the causal mechanisms behind its gas-phase fragmentation.

The methodologies and interpretations presented herein are designed to be a practical resource for researchers in drug discovery, development, and quality control, enabling them to confidently identify this compound in complex matrices and to understand its behavior in mass spectrometric analyses.

Experimental Workflow: A Validated Protocol for Reliable Analysis

A robust and reproducible experimental workflow is the cornerstone of accurate mass spectrometric analysis. The following protocol has been optimized for the analysis of this compound using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Weighing & Dissolution This compound standard is accurately weighed and dissolved in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 1 mg/mL. s2 Serial Dilution A working solution of 1 µg/mL is prepared by serial dilution in the mobile phase to minimize matrix effects and ensure optimal ionization. s1->s2 lc3 Injection & Elution A small volume (e.g., 5 µL) of the sample is injected and eluted at a constant flow rate (e.g., 0.4 mL/min). s2->lc3 Introduction into LC lc1 Column Selection A C18 reversed-phase column is chosen for its ability to retain the moderately polar analyte. lc2 Mobile Phase An isocratic mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) (e.g., 70:30 A:B) is used to ensure consistent elution and protonation. lc1->lc2 lc2->lc3 ms1 Ionization Electrospray ionization (ESI) in positive ion mode is employed to generate the protonated molecule [M+H]+. lc3->ms1 Eluent to MS ms2 Full Scan (MS1) A full scan is performed to identify the m/z of the precursor ion. ms1->ms2 ms3 Product Ion Scan (MS/MS) The precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum. ms2->ms3 d1 Spectral Interpretation The resulting MS/MS spectrum is analyzed to identify key fragment ions. ms3->d1 Data Acquisition d2 Fragmentation Pathway Mapping The observed fragments are used to propose a fragmentation pathway, confirming the molecule's structure. d1->d2

Figure 1: A comprehensive experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol

1. Sample Preparation:

  • Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of methanol and deionized water.
  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition to achieve a final concentration of 1.0 µg/mL. This concentration is typically sufficient for obtaining a strong signal without saturating the detector.

2. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid is crucial for promoting protonation of the analyte, which is necessary for positive mode ESI.[3]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Isocratic elution with 30% B for 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C. Maintaining a constant temperature ensures reproducible retention times.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Cone Gas Flow: 50 L/hr.
  • MS1 Scan Range: m/z 50-300.
  • MS/MS: Product ion scan of the protonated molecule [M+H]⁺.
  • Collision Energy: A ramp of collision energies (e.g., 10-30 eV) should be applied to observe a full range of fragment ions. The optimal collision energy will depend on the specific instrument being used.

Fragmentation Pattern Analysis of this compound

The structure of this compound (Molecular Weight: 193.25 g/mol ) dictates its fragmentation behavior.[4][5] Under positive ion ESI, the molecule readily protonates, primarily at the amino group, to form the precursor ion [M+H]⁺ at m/z 194.2. Subsequent CID of this precursor ion induces fragmentation at the most labile bonds.

Proposed Fragmentation Pathways

The fragmentation of protonated amino acids is often characterized by neutral losses of small molecules such as water (H₂O), ammonia (NH₃), and carbon monoxide (CO) or formic acid (HCOOH).[6][7] For this compound, the following fragmentation pathways are proposed:

fragmentation_pathway cluster_frags Key Fragment Ions M [M+H]⁺ m/z 194.2 (C₁₁H₁₆NO₂)⁺ f1 m/z 177.2 [M+H - NH₃]⁺ M->f1 - NH₃ (17.0 Da) f2 m/z 148.1 [M+H - HCOOH]⁺ M->f2 - HCOOH (46.0 Da) f4 m/z 91.1 [C₇H₇]⁺ (Tropylium ion) M->f4 Cleavage of Cβ-Cγ bond & rearrangement f3 m/z 118.1 [C₉H₁₀]⁺ f2->f3 - CH₂O

Sources

Application Notes and Protocols: (r)-3-Amino-5-phenylpentanoic acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of β-Substituted GABA Analogues

(r)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative that belongs to the class of β-substituted γ-aminobutyric acid (GABA) analogues. This structural class has yielded several successful therapeutics for a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety. Notable examples include pregabalin, baclofen, and phenibut, which underscores the therapeutic potential of this chemical scaffold.[1][2] The introduction of a β-substituent, in this case a phenyl group, can enhance the lipophilicity of the GABA backbone, potentially improving its ability to cross the blood-brain barrier and refining its pharmacological profile.[1]

The rationale for investigating this compound in the context of neurological disorders is rooted in the established mechanisms of action of related compounds. These mechanisms primarily involve the modulation of inhibitory and excitatory neurotransmission. Two key molecular targets have been identified for this class of compounds:

  • GABA Transporters (GATs): By inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), these compounds can increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory signaling.[3]

  • Voltage-Gated Calcium Channels (VGCCs): Specifically, binding to the α2δ subunit of VGCCs can reduce the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters.[4][5]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing its potential mechanisms of action and providing robust protocols for its investigation in models of epilepsy and neuropathic pain.

Pillar 1: Unraveling the Mechanism of Action

A critical first step in the evaluation of any novel CNS compound is to elucidate its mechanism of action. Based on its structural similarity to known neuroactive compounds, two primary hypotheses for the action of this compound are proposed and illustrated below.

cluster_0 Hypothesis 1: GABA Transporter Inhibition cluster_1 Hypothesis 2: VGCC α2δ Subunit Modulation GABA_Transporter GABA Transporter (GAT) Synaptic_GABA Increased Synaptic GABA GABA_Transporter->Synaptic_GABA Leads to Inhibitory_Signaling Enhanced Inhibitory Signaling Synaptic_GABA->Inhibitory_Signaling R3A5PPA_1 This compound R3A5PPA_1->GABA_Transporter Inhibits VGCC Voltage-Gated Calcium Channel (α2δ subunit) Calcium_Influx Reduced Calcium Influx VGCC->Calcium_Influx Results in Neurotransmitter_Release Decreased Excitatory Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release R3A5PPA_2 This compound R3A5PPA_2->VGCC Binds to

Figure 1: Hypothesized Mechanisms of Action.

In Vitro Application: Characterizing Molecular Interactions

To investigate these hypotheses, a series of in vitro assays are essential. These will determine if this compound directly interacts with GABA transporters or the α2δ subunit of VGCCs.

Protocol 1: [³H]GABA Uptake Inhibition Assay in Synaptosomes

This assay assesses the ability of the test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

  • Materials:

    • Rat cortical tissue

    • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

    • Krebs-Ringer-HEPES (KRH) buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 10 mM glucose, 25 mM HEPES, pH 7.4)

    • [³H]GABA (specific activity ~30-60 Ci/mmol)

    • This compound

    • Tiagabine (positive control, a known GAT-1 inhibitor)

    • Scintillation cocktail and vials

    • Liquid scintillation counter

  • Procedure:

    • Prepare synaptosomes from rat cortical tissue by homogenization in sucrose buffer and differential centrifugation.

    • Resuspend the synaptosomal pellet in KRH buffer.

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or tiagabine for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding [³H]GABA to a final concentration of 50 nM.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: [³H]Gabapentin Binding Assay for α2δ Subunit

This competitive binding assay measures the affinity of the test compound for the α2δ subunit of VGCCs using radiolabeled gabapentin.

  • Materials:

    • Porcine or rat cortical membranes

    • Binding buffer (10 mM HEPES, pH 7.4)

    • [³H]Gabapentin (specific activity ~30-50 Ci/mmol)

    • This compound

    • Gabapentin or Pregabalin (positive controls)

    • Glass fiber filters

    • Scintillation cocktail and vials

    • Liquid scintillation counter

  • Procedure:

    • Incubate cortical membranes with [³H]Gabapentin (final concentration 2-5 nM) and varying concentrations of this compound or unlabeled gabapentin/pregabalin in binding buffer.

    • Incubate for 30-60 minutes at room temperature.

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer.

    • Wash the filters rapidly with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled gabapentin).

    • Calculate the percentage inhibition of [³H]Gabapentin binding and determine the Ki value.

AssayReference CompoundExample IC₅₀/Ki
[³H]GABA Uptake InhibitionTiagabine0.07 µM (for hGAT-1)[3]
[³H]Gabapentin BindingGabapentin~100-200 nM[5]
[³H]Gabapentin BindingPregabalin~30-100 nM[5]
Table 1: Example In Vitro Activity of Reference Compounds.

Pillar 2: In Vivo Efficacy in Neurological Disorder Models

Following in vitro characterization, the next crucial step is to assess the efficacy of this compound in established animal models of neurological disorders.

Application in Epilepsy Research: The Maximal Electroshock Seizure (MES) Model

The MES test is a widely used primary screening model for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.

Acclimatization Animal Acclimatization (e.g., 1 week) Dosing Compound Administration (i.p. or p.o.) This compound or Vehicle Acclimatization->Dosing Peak_Effect Time to Peak Effect Determination (e.g., 30, 60, 120 min) Dosing->Peak_Effect MES_Induction Maximal Electroshock Induction (corneal electrodes) Peak_Effect->MES_Induction Observation Observation of Seizure Endpoint (Tonic hindlimb extension) MES_Induction->Observation Data_Analysis Data Analysis (ED₅₀ determination) Observation->Data_Analysis

Figure 2: Workflow for the Maximal Electroshock Seizure (MES) Test.

Protocol 3: Anticonvulsant Screening in the MES Model

  • Animals: Male ICR mice (20-25 g)

  • Materials:

    • This compound

    • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

    • Phenytoin (positive control)

    • Corneal electrodes

    • Electroshock device

  • Procedure:

    • Administer this compound or phenytoin at various doses intraperitoneally (i.p.) or orally (p.o.).

    • At the predetermined time of peak effect, apply a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of tonic hindlimb extension is considered protection.

    • Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.

Application in Neuropathic Pain Research: The Chronic Constriction Injury (CCI) Model

The CCI model is a widely accepted preclinical model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, such as mechanical allodynia and thermal hyperalgesia.[6][7][8][9]

Protocol 4: Assessment of Analgesic Efficacy in the CCI Model

  • Animals: Male Sprague-Dawley rats (200-250 g)

  • Materials:

    • This compound

    • Vehicle

    • Gabapentin (positive control)[6]

    • Von Frey filaments (for mechanical allodynia)

    • Plantar test apparatus (for thermal hyperalgesia)

    • Surgical instruments and sutures

  • Procedure:

    • CCI Surgery: Under anesthesia, expose the sciatic nerve of one hind limb and place four loose ligatures around it.

    • Baseline Testing: Before and after surgery (e.g., 7-14 days post-op), establish baseline measurements for mechanical withdrawal threshold and thermal withdrawal latency in both hind paws.

    • Compound Administration: Administer this compound, gabapentin, or vehicle.

    • Behavioral Testing: At various time points after drug administration, assess:

      • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

      • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.

    • Data Analysis: Compare the withdrawal thresholds/latencies in the drug-treated groups to the vehicle-treated group. Calculate the percentage reversal of hyperalgesia/allodynia and determine the ED₅₀.

ModelReference CompoundExample ED₅₀
MES (mice, i.p.)Phenytoin~9.5 mg/kg
CCI (rats, i.p.)Gabapentin~50 mg/kg for attenuation of mechanical allodynia[6]
Table 2: Example In Vivo Efficacy of Reference Compounds.

Pillar 3: Trustworthiness and Self-Validating Systems

For all protocols described, the inclusion of appropriate controls is paramount to ensure the validity and reproducibility of the results.

  • Vehicle Controls: A group of animals receiving only the vehicle solution is essential to control for any effects of the administration procedure or the vehicle itself.

  • Positive Controls: The use of well-characterized reference compounds (e.g., tiagabine, gabapentin, phenytoin) provides a benchmark for the expected pharmacological effect and validates the sensitivity of the assay or model.

  • Dose-Response Curves: Establishing a clear dose-response relationship is crucial for demonstrating a specific pharmacological effect of the test compound.

  • Blinded Studies: Whenever possible, behavioral assessments in animal models should be conducted by an observer who is blinded to the treatment conditions to minimize bias.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics for neurological disorders. Its structural similarity to established drugs provides a strong rationale for its investigation. The protocols outlined in these application notes provide a robust framework for its preclinical evaluation, from elucidating its molecular mechanism of action to demonstrating its efficacy in relevant disease models.

Future research should focus on a comprehensive pharmacokinetic and pharmacodynamic characterization of the compound, as well as an assessment of its safety and tolerability. Further investigation into its effects in other models of neurological disorders, such as anxiety and spasticity, may also be warranted. The systematic application of these methodologies will be instrumental in determining the full therapeutic potential of this compound.

References

  • Han, J., Escorihuela, J., Fustero, S., Soloshonok, V. A., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3844. [Link]

  • ResearchGate. (n.d.). Representative β-substituted GABA derivatives with clinical applications. [Link]

  • ResearchGate. (n.d.). Synthesis of the β-substituted analogues 8. [Link]

  • Falch, E., & Krogsgaard-Larsen, P. (1991). GABA uptake inhibitors. Syntheses and structure—activity studies on GABA analogues containing diarylbutenyl and diarylmethoxyalkyl N-substituents. European Journal of Medicinal Chemistry, 26(1), 69–77. [Link]

  • Han, J., Fustero, S., Soloshonok, V. A., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. EHU. [Link]

  • AA Blocks. (n.d.). (S)-2-Amino-4-Phenylbutyric Acid. [Link]

  • Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(6), 637–646. [Link]

  • Vissers, K. C., Meert, T. F., & De Vry, J. (2004). Pharmacological characterization of the chronic constriction injury model of neuropathic pain. European journal of pain (London, England), 8(5), 449–464. [Link]

  • Gopalsamy, B., Kamal, F. A., & Raj, N. A. (2020). Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice. ResearchGate. [Link]

  • Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1830. [Link]

  • Mortell, K. H., Anderson, D. J., Lynch, J. J., 3rd, Trizna, W., & White, H. S. (2006). Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels. Bioorganic & medicinal chemistry letters, 16(5), 1138–1141. [Link]

  • Al-Massri, K., Ahmed, L. A., El-Abhar, H. S., Al-Karmalawy, A. A., & El-Sayed, N. S. (2023). Deciphering the effects of polydatin on neuropathic pain and motor performance in a chronic constriction injury model: role of GABA and opioid receptors and neuroprotective properties. Frontiers in pharmacology, 14, 1249767. [Link]

  • Herzberg, U., Eliav, E., Dorsey, J. M., & Ruda, M. A. (1997). NGF involvement in pain induced by chronic constriction injury of the rat sciatic nerve. Neuroreport, 8(7), 1613–1618. [Link]

  • Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor perspectives in biology, 3(8), a003947. [Link]

  • Lacinová, L. (2005). Voltage-dependent calcium channels. General physiology and biophysics, 24 Suppl 1, 1–78. [Link]

  • Singh, N., Seven, A. B., Ye, Z., & Gouaux, E. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO journal, 41(15), e110711. [Link]

  • da Silva, G. L., de Souza, A. H., de Gomes, M. G., Lovatel, G. A., & de Almeida, C. A. (2023). Kaurenoic Acid Reduces Ongoing Chronic Constriction Injury-Induced Neuropathic Pain: Nitric Oxide Silencing of Dorsal Root Ganglia Neurons. Pharmaceuticals, 16(3), 336. [Link]

  • Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1830. [Link]

  • Adimoolam, M., & Kassiou, M. (2021). Molecular basis of human GABA transporter 3 inhibition. bioRxiv. [Link]

Sources

Application & Protocols for Investigating (r)-3-Amino-5-phenylpentanoic acid in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline driven by complex pathologies, including amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[1][2] Emerging research highlights the significant remodeling of the GABAergic system in the AD brain, suggesting that neuronal hyperexcitability is a key, and potentially early, pathogenic event.[3] This guide details the application of (r)-3-Amino-5-phenylpentanoic acid, a putative GABA receptor agonist, in established in vitro and in vivo models of AD. We provide a scientific framework and detailed protocols for assessing its neuroprotective potential, focusing on its capacity to modulate excitotoxicity, reduce AD-related proteinopathies, and rescue cognitive function. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues targeting the GABAergic system in Alzheimer's disease.

Part 1: Scientific Rationale - Targeting the GABAergic System in Alzheimer's Disease

The prevailing view of AD pathogenesis has long centered on the amyloid cascade hypothesis.[4] However, this has expanded to include a network-level dysfunction, where an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling contributes significantly to neurodegeneration.[3][5] In the AD brain, particularly in the hippocampus, there is evidence of synaptic loss and a state of hyperexcitability, which can exacerbate Aβ and tau pathologies.[6][7]

This compound, as a structural analog of γ-aminobutyric acid (GABA), is hypothesized to function as a GABA receptor agonist, likely targeting the metabotropic GABA-B receptor (GABA-B R). Activation of GABA-B receptors has demonstrated a neuroprotective role in preclinical AD models.[6][8] The proposed mechanism involves the dampening of neuronal over-activity, which in turn can lead to several downstream therapeutic effects:

  • Restoration of Synaptic Function: By reducing hyperexcitability, GABA-B R activation may prevent synapse loss and restore synaptic integrity.[6]

  • Mitigation of Gliosis: Chronic neuroinflammation, characterized by reactive gliosis, is a hallmark of AD. GABA-B R activation has been shown to reduce this inflammatory response.[6][8]

  • Reduction of Amyloid and Tau Pathology: Neuronal hyperactivity can increase the production and secretion of Aβ. By normalizing neuronal firing, GABA-B R agonism may indirectly reduce the amyloid burden.

The following diagram illustrates the proposed signaling pathway for the therapeutic action of a GABA-B receptor agonist in the context of Alzheimer's disease.

GABA_B_Pathway cluster_AD Alzheimer's Disease Pathology cluster_Therapeutic Therapeutic Intervention Glutamate Excess Glutamate Excitotoxicity Neuronal Hyperexcitability Glutamate->Excitotoxicity Abeta Aβ Production Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Tau Tau Hyperphosphorylation Excitotoxicity->Abeta + Excitotoxicity->Tau + SynapseLoss Synapse Loss Excitotoxicity->SynapseLoss Compound (r)-3-Amino-5- phenylpentanoic acid GABAB_R GABA-B Receptor Compound->GABAB_R Activates Inhibition Inhibition of Neuronal Firing GABAB_R->Inhibition Inhibition->Excitotoxicity Inhibits Neuroprotection Neuroprotection & Synaptic Restoration Inhibition->Neuroprotection

Caption: Proposed mechanism of this compound in AD.

Part 2: In Vitro Evaluation in an SH-SY5Y Cellular Model

The human neuroblastoma SH-SY5Y cell line is a cornerstone for in vitro AD research.[9] These cells can be differentiated into a more mature, neuron-like phenotype, making them suitable for studying neurotoxicity and neuroprotection.[10] An AD-like pathology can be induced by exposing these cells to aggregated Aβ peptides, which triggers apoptosis and cell death.[11]

Experimental Workflow: In Vitro Analysis

The following diagram outlines the workflow for assessing the compound's efficacy in the SH-SY5Y model.

In_Vitro_Workflow cluster_assays 4. Endpoint Assays start 1. Culture & Differentiate SH-SY5Y Cells induce 2. Induce Toxicity (e.g., Aβ25-35) start->induce treat 3. Treat with (r)-3-Amino-5- phenylpentanoic acid induce->treat viability Cell Viability (MTT / SRB Assay) treat->viability elisa Aβ40/42 Levels (ELISA) treat->elisa wb p-Tau / Total Tau (Western Blot) treat->wb

Caption: Workflow for in vitro testing in SH-SY5Y cells.

Protocol 1: SH-SY5Y Culture, Differentiation, and Aβ-induced Toxicity

Causality Statement: Differentiation of SH-SY5Y cells with agents like retinoic acid (RA) induces a more mature neuronal phenotype, expressing markers like β-secretase (BACE-1), which is crucial for amyloidogenic processing of APP.[10] This provides a more disease-relevant context to study the neuroprotective effects of the test compound against Aβ-induced toxicity.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin[11]

  • Retinoic Acid (RA)

  • Amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅)

  • Sterile cell culture plates (96-well and 6-well)

Step-by-Step Methodology:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 + 10% FBS in a 37°C, 5% CO₂ incubator. Passage cells when they reach 80-90% confluency.[12]

  • Seeding for Differentiation: Seed cells in appropriate plates (e.g., 1x10⁴ cells/well in a 96-well plate for viability assays) in growth medium. Allow cells to adhere for 24 hours.

  • Differentiation: Replace the growth medium with differentiation medium (DMEM/F12 + 1% FBS + 10 µM Retinoic Acid). Culture for 6 days, replacing the medium every 2 days.[13] Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

  • Aβ₂₅₋₃₅ Preparation & Toxicity Induction: Prepare a 1 mM stock of Aβ₂₅₋₃₅ in sterile water and "age" it at 37°C for 3-4 days to promote aggregation. To induce toxicity, treat differentiated cells with 25 µM Aβ₂₅₋₃₅ for 24 hours.[11]

  • Compound Treatment: Pre-treat the differentiated cells with various concentrations of this compound for 2 hours before adding the Aβ₂₅₋₃₅. Alternatively, co-treat the cells with the compound and Aβ₂₅₋₃₅.

ParameterSuggested RangeRationale
Cell Seeding Density 1-2 x 10⁴ cells/cm²Ensures adequate cell numbers for assays without overgrowth.
Retinoic Acid (RA) 10 µMStandard concentration for inducing neuronal differentiation.[13]
Aβ₂₅₋₃₅ Concentration 10 - 50 µMInduces significant but sub-maximal cell death, creating a window for observing neuroprotection.[11]
Compound Concentration 1 nM - 100 µMA broad range is necessary to determine the dose-response curve and EC₅₀.
Protocol 2: Endpoint Analysis
  • Cell Viability (MTT Assay):

    • After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Read absorbance at 570 nm. Increased absorbance indicates higher cell viability.

  • Aβ Level Quantification (ELISA):

    • Culture cells in 6-well plates. After treatment, collect the conditioned media.

    • Use commercially available ELISA kits for human Aβ₄₀ and Aβ₄₂ to measure their concentrations in the media, following the manufacturer's instructions.

  • Tau Phosphorylation (Western Blot):

    • Lyse the treated cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1) and total Tau.[14]

    • Use a loading control (e.g., β-actin or GAPDH) for normalization.

    • Quantify band intensity to determine the ratio of p-Tau to total Tau.

Part 3: In Vivo Efficacy in the Tg2576 Mouse Model

The Tg2576 mouse model is a widely used transgenic model of AD.[15] These mice overexpress a mutant form of human amyloid precursor protein (APP) with the "Swedish" mutation, leading to age-dependent development of Aβ plaques in the brain and associated cognitive deficits, typically starting around 9 months of age.[16][17][18]

Causality Statement: Evaluating the compound in a transgenic animal model is a critical step for preclinical validation. The Tg2576 model allows for the assessment of the compound's ability to cross the blood-brain barrier, engage its target in the CNS, and modify both the pathological hallmarks (plaques) and the functional outcomes (cognition) of the disease over a chronic treatment period.[17]

Experimental Workflow: In Vivo Analysis

Caption: Workflow for in vivo testing in the Tg2576 mouse model.

Protocol 3: Chronic Dosing and Behavioral Assessment

Materials:

  • Tg2576 mice and wild-type littermate controls

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Behavioral testing apparatus (Contextual Fear Conditioning chamber, Open Field arena)

Step-by-Step Methodology:

  • Animal Groups: Use age-matched male and female Tg2576 mice and wild-type (WT) littermates. A typical study might begin when mice are 6 months old, before significant plaque deposition.[15]

    • Group 1: WT + Vehicle

    • Group 2: Tg2576 + Vehicle

    • Group 3: Tg2576 + Low Dose Compound

    • Group 4: Tg2576 + High Dose Compound

  • Drug Administration: Administer the compound daily via a suitable route (e.g., oral gavage or intraperitoneal injection). Dosing should continue for a period of 3-6 months.

    • Contextual Fear Conditioning: This tests hippocampus-dependent learning and memory. On Day 1 (training), place the mouse in the chamber and deliver a mild foot shock paired with an auditory cue. On Day 2 (testing), return the mouse to the same context and measure "freezing" behavior. Improved memory is indicated by increased freezing time.[17]

    • Open Field Test: This assesses general motor activity and anxiety-like behavior. Place the mouse in an open arena and track its movement for 10-15 minutes. This ensures that any observed cognitive effects are not due to changes in motor function.[17]

ParameterSuggested RangeRationale
Starting Age 6 monthsAllows for treatment to begin before severe pathology and cognitive decline are established.[15]
Study Duration 3 - 6 monthsSufficient time for plaques to develop in control animals and to observe a therapeutic effect.
Dosage (example) 1 - 10 mg/kgBased on effective doses of similar GABA-B agonists like baclofen in AD mouse models.[6] Dose-finding studies are required.
Group Size 10 - 15 mice/groupProvides sufficient statistical power for behavioral and biochemical analyses.
Protocol 4: Post-mortem Brain Tissue Analysis
  • Tissue Collection: Following the final behavioral test, euthanize the mice and perfuse with saline. Harvest the brains; one hemisphere can be snap-frozen for biochemical analysis, and the other fixed in 4% paraformaldehyde for histology.

  • Biochemical Analysis (from frozen hemisphere):

    • Homogenize cortical and hippocampal tissue.

    • Use ELISA kits to quantify levels of soluble and insoluble Aβ₄₀ and Aβ₄₂.[17]

    • Use Western blotting to measure levels of key proteins such as p-Tau, total Tau, synaptic markers (e.g., synaptophysin), and inflammatory markers.[17]

  • Histopathological Analysis (from fixed hemisphere):

    • Section the brain using a cryostat or vibratome.

    • Perform immunohistochemistry (IHC) using antibodies against Aβ (e.g., 6E10) to visualize and quantify plaque load.

    • Perform IHC for markers of astrogliosis (GFAP) and microgliosis (Iba1) to assess neuroinflammation.[17]

    • Quantify the stained area using image analysis software.

Part 4: Data Interpretation and Expected Outcomes

A positive therapeutic profile for this compound would be demonstrated by:

  • In Vitro: A dose-dependent increase in the viability of Aβ-treated SH-SY5Y cells. A reduction in the secretion of Aβ₄₂ and a decrease in the ratio of p-Tau/total Tau.

  • In Vivo: Tg2576 mice treated with the compound showing significantly improved performance in the contextual fear conditioning task (increased freezing) compared to vehicle-treated Tg2576 mice, with no significant difference in motor activity.

  • Biochemical/Histological: A significant reduction in soluble and/or insoluble Aβ levels, decreased plaque load, and attenuated microgliosis and astrogliosis in the brains of treated Tg2576 mice.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. By leveraging established cellular and transgenic models, researchers can systematically investigate its hypothesized mechanism as a GABA receptor agonist and determine its efficacy in mitigating the core pathological and cognitive features of the disease. This approach, grounded in the rationale of correcting neuronal network hyperexcitability, represents a promising direction in the search for novel and effective AD treatments.

References

  • Comparison of differentiation protocols of SH-SY5Y cells for use as an in vitro model of Alzheimer's disease. (n.d.). UPSpace. Retrieved January 22, 2026, from [Link]

  • Snow, A. D., et al. (2021). Activation of GABAB receptors attenuate Alzheimer's disease related pathophysiology in a preclinical APP/PS1 transgenic model. bioRxiv. Retrieved January 22, 2026, from [Link]

  • SH-SY5Y Cell Culture and Gene Editing Protocols. (2025, July 8). Cyagen. Retrieved January 22, 2026, from [Link]

  • Li, L. H., et al. (2019). Cell culture and treatment. Bio-protocol. Retrieved January 22, 2026, from [Link]

  • Neurodifferentiation protocol applied to SH-SY5Y cells. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Tg2576 Mouse Model. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]

  • Alzheimer's Disease Studies Using Tg2576 Mouse Model. (n.d.). Charles River Laboratories. Retrieved January 22, 2026, from [Link]

  • Mouse Models of Alzheimer's Disease: A Quest for Plaques. (2002). ILAR Journal. Retrieved January 22, 2026, from [Link]

  • Activation of GABAB receptors attenuate Alzheimer's disease related pathophysiology in a preclinical APP/PS1 transgenic model. (2021). ResearchGate. Retrieved January 22, 2026, from [Link] S1_transgenic_model

  • Mohr, E., et al. (1986). GABA-agonist therapy for Alzheimer's disease. Neurobiology of Aging. Retrieved January 22, 2026, from [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). EU Science Hub. Retrieved January 22, 2026, from [Link]

  • Calvo-Flores Guzmán, B., et al. (2018). Gamma-aminobutyric acid A receptors in Alzheimer's disease: highly localized remodeling of a complex and diverse signaling pathway. Frontiers in Molecular Neuroscience. Retrieved January 22, 2026, from [Link]

  • Tg2576 Transgenic Mouse Model. (n.d.). Scantox. Retrieved January 22, 2026, from [Link]

  • Insights on the Use of Transgenic Mice Models in Alzheimer's Disease Research. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • GABAergic Inhibitory Interneuron Deficits in Alzheimer's Disease: Implications for Treatment. (2020). Frontiers in Neuroscience. Retrieved January 22, 2026, from [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Basic and Clinical Physiology and Pharmacology. Retrieved January 22, 2026, from [Link]

  • Important mechanism underlying Alzheimer's disease discovered. (2013). ScienceDaily. Retrieved January 22, 2026, from [Link]

  • Recent Understanding of the Molecular Mechanisms of Alzheimer's Disease. (2012). International Journal of Molecular Sciences. Retrieved January 22, 2026, from [Link]

  • PHF-Core Tau as the Potential Initiating Event for Tau Pathology in Alzheimer's Disease. (2020). Frontiers in Neuroscience. Retrieved January 22, 2026, from [Link]

  • Alzheimer's Disease Models. (n.d.). Inotiv. Retrieved January 22, 2026, from [Link]

  • A novel process driving Alzheimer's disease validated in a mouse model. (2022). Alzheimer's & Dementia: Translational Research & Clinical Interventions. Retrieved January 22, 2026, from [Link]

  • Recent Development in the Understanding of Molecular and Cellular Mechanisms Underlying the Etiopathogenesis of Alzheimer's Disease. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Mechanisms of Alzheimer's Disease Pathogenesis and Prevention. (2015). Biomolecules and Therapeutics. Retrieved January 22, 2026, from [Link]

  • Hyperphosphorylated tau-based Alzheimer's Disease drug discovery. (2021). Acta Pharmaceutica Sinica B. Retrieved January 22, 2026, from [Link]

  • An Expanded Narrative Review of Neurotransmitters on Alzheimer's Disease. (2023). International Journal of Molecular Sciences. Retrieved January 22, 2026, from [Link]

  • Secretomic changes of amyloid beta peptides on Alzheimer's disease related proteins in differentiated human SH-SY5Y neuroblastoma cells. (2022). Scientific Reports. Retrieved January 22, 2026, from [Link]

  • Neurotoxic, redox-competent Alzheimer's beta-amyloid is released from lipid membrane by methionine oxidation. (2005). Biochemistry. Retrieved January 22, 2026, from [Link]

  • Tau phosphorylation at Alzheimer's disease biomarker sites impairs its cleavage by lysosomal proteases. (2024). Alzheimer's & Dementia. Retrieved January 22, 2026, from [Link]

  • Discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer's Disease. (2014). ACS Chemical Neuroscience. Retrieved January 22, 2026, from [Link]

  • Hyperphosphorylated Tau Inflicts Intracellular Stress Responses that Are Mitigated by Apomorphine. (2020). Cells. Retrieved January 22, 2026, from [Link]

  • Alterations of amino acids in older adults with Alzheimer's Disease and Vascular Dementia. (2024). Amino Acids. Retrieved January 22, 2026, from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Preclinical Investigation of (r)-3-Amino-5-phenylpentanoic acid for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed framework for the preclinical evaluation of (r)-3-Amino-5-phenylpentanoic acid, a novel functionalized amino acid, as a potential therapeutic agent for epilepsy. Epilepsy is a complex neurological disorder characterized by recurrent seizures stemming from an imbalance between excitatory and inhibitory neurotransmission in the brain.[1][2] A primary strategy in antiepileptic drug (AED) development involves enhancing the brain's primary inhibitory system, mediated by γ-aminobutyric acid (GABA).[3][4] This guide outlines a logical, multi-stage workflow, from fundamental physicochemical characterization to robust in vivo screening and mechanistic studies, designed to rigorously assess the anticonvulsant potential of this compound. We provide not just procedural steps, but the underlying scientific rationale, enabling researchers to generate reliable and interpretable data for drug development programs.

Introduction: The Rationale for Investigating a Novel GABAergic Agent

The pathophysiology of epilepsy is frequently linked to a deficit in GABAergic inhibition.[3] GABA exerts its effects through ionotropic GABA-A receptors, which conduct chloride ions, and metabotropic GABA-B receptors, which are G-protein coupled.[2][5] Augmenting GABAergic signaling—by acting as a receptor agonist, inhibiting GABA reuptake, or preventing its metabolic degradation—is a clinically validated approach for seizure control.[3][4][6][7]

This compound is a chiral functionalized amino acid. Its structural similarity to GABA suggests it may act as a modulator of the GABAergic system. The specific stereochemistry, the (r)-enantiomer, is critical, as biological targets often exhibit high stereoselectivity. For instance, the anticonvulsant lacosamide, also a functionalized amino acid, shows significantly greater potency in its (R)-enantiomer form.[6] Therefore, the initial and most critical step is to ensure the enantiomeric purity of the test article before proceeding to biological assays.

This guide proposes a comprehensive preclinical evaluation strategy.

G cluster_0 Preclinical Evaluation Workflow A Stage 1: Physicochemical Characterization B Stage 2: In Vivo Screening (Acute Seizure Models) A->B Purity & Identity Confirmed C Stage 3: Mechanistic Elucidation (Neurochemical & Electrophysiological) B->C Anticonvulsant Activity Detected D Stage 4: Advanced Studies (Chronic Models & PK/PD) C->D Mechanism Hypothesized

Caption: Preclinical workflow for evaluating a novel anticonvulsant.

Hypothesized Mechanism of Action at the GABAergic Synapse

Based on its structure, this compound could interact with several targets within the GABAergic synapse to enhance inhibitory tone. Potential mechanisms include:

  • GABA-B Receptor Agonism: Direct activation of presynaptic GABA-B receptors can reduce the release of excitatory neurotransmitters like glutamate.[5]

  • GABA Transporter (GAT) Inhibition: Blocking the reuptake of GABA from the synaptic cleft prolongs its inhibitory action.[3][4]

  • GABA Transaminase (GABA-T) Inhibition: Preventing the enzymatic breakdown of GABA increases its overall availability.[8]

G cluster_0 Presynaptic Terminal (Glutamatergic) cluster_1 Presynaptic Terminal (GABAergic) cluster_2 Postsynaptic Terminal PreNeuron Glutamate GABA_B_Pre GABA-B Receptor GABA_B_Pre->PreNeuron Inhibits Glutamate Release GABA_Neuron GABA SynapticCleft Synaptic Cleft GABA_Neuron->SynapticCleft Release GAT1 GAT-1 (Reuptake) GABA_T GABA-T (Metabolism) GAT1->GABA_T PostNeuron GABA-A Receptor Chloride (Cl-) Channel SynapticCleft->GAT1 Uptake SynapticCleft->PostNeuron TestCompound This compound TestCompound->GABA_B_Pre Agonism? TestCompound->GAT1 Inhibition? TestCompound->GABA_T Inhibition?

Caption: Potential targets for this compound.

Stage 1: Physicochemical Characterization & Purity Analysis

Application Note: The Imperative of Chiral Purity

Before any biological evaluation, it is essential to confirm the identity, chemical purity, and, most importantly, the enantiomeric excess of the this compound sample. Enantiomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles. A validated chiral separation method ensures that the observed biological effects are attributable to the correct stereoisomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[9][10][11]

Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment

This protocol provides a starting point for developing a chiral separation method. Optimization will be required based on the specific properties of the compound.

Objective: To separate and quantify the (r)- and (s)-enantiomers of 3-Amino-5-phenylpentanoic acid to determine enantiomeric excess (% ee).

Materials:

  • Analytical HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., polysaccharide-based like Chiralpak® or protein-based)

  • HPLC-grade solvents (e.g., hexane, ethanol, methanol)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA)

  • Reference standards for racemic and, if available, pure (r)- and (s)-enantiomers

Methodology:

  • Column Selection: Begin with a polysaccharide-based CSP, which is effective for a wide range of amino acid derivatives.[9]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separation consists of a non-polar solvent, a polar alcohol, and a small amount of an acidic or basic modifier.[9]

    • Example Starting Condition: Hexane:Ethanol:TFA (80:20:0.1 v/v/v).

  • Sample Preparation: Dissolve the test compound and reference standards in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (or as determined by UV scan of the compound)

  • Analysis Sequence:

    • Inject the racemic standard to determine the retention times for both enantiomers and calculate the resolution factor.

    • Inject the (r)-enantiomer test sample.

    • Inject a blank (mobile phase) between runs to ensure no carryover.

  • Data Interpretation:

    • Identify the peaks corresponding to the (r)- and (s)-enantiomers based on the racemic standard run.

    • Calculate the enantiomeric excess (% ee) of the test sample using the formula: % ee = ([Area(r) - Area(s)] / [Area(r) + Area(s)]) x 100

    • A % ee > 99% is typically required for pharmacological studies.

Stage 2: In Vivo Screening for Anticonvulsant Activity

Application Note: Foundational Seizure Models

The initial in vivo screening of a potential AED relies on acute, induced seizure models in rodents.[12] These tests are highly standardized and predictive of clinical efficacy for certain seizure types. The two most widely used models are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[12][13]

  • MES Test: Induces a generalized tonic-clonic seizure.[14] Efficacy in this model often correlates with clinical effectiveness against generalized tonic-clonic ("grand mal") seizures.[15][16]

  • scPTZ Test: Pentylenetetrazol is a GABA-A receptor antagonist that induces clonic seizures.[17] Efficacy in this model is predictive of utility against absence ("petit mal") seizures.[15]

A broad-spectrum AED will show activity in both models. Comparing the compound's profile to standard drugs like Phenytoin (active in MES) and Ethosuximide (active in PTZ) provides valuable initial insights into its potential clinical application.[15]

Protocol 2: Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes

  • Male CD-1 or C57BL/6 mice (20-25 g)

  • Test compound, vehicle control, and positive control (e.g., Phenytoin, 30 mg/kg)

  • 0.9% Saline solution with an electrolyte for conductivity

Methodology:

  • Animal Groups: Use groups of 8-12 animals. Include a vehicle control group, a positive control group, and at least 3-4 dose groups for the test compound.

  • Drug Administration: Administer the test compound and controls via intraperitoneal (i.p.) or oral (p.o.) route. The time between administration and testing should correspond to the compound's peak time of effect, which may need to be determined in preliminary studies (typically 30-60 minutes for i.p.).

  • Stimulation:

    • Apply a drop of saline to the corneal electrodes.

    • Gently place the electrodes on the corneas of the restrained mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[18]

  • Observation & Endpoint: Immediately after stimulation, observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs.

    • The primary endpoint is the complete abolition of the tonic hindlimb extension. [18][19] An animal is considered "protected" if this phase is absent.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀)—the dose that protects 50% of animals—using probit analysis.[18]

Protocol 3: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the ability of this compound to prevent or delay the onset of clonic seizures induced by PTZ.

Materials:

  • Male CD-1 mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline, a dose that reliably induces convulsions)

  • Test compound, vehicle control, and positive control (e.g., Ethosuximide)

  • Observation chambers and a stopwatch

Methodology:

  • Animal Groups & Dosing: As described in the MES protocol.

  • Drug Administration: Administer the test compound and controls at the appropriate pretreatment time.

  • PTZ Injection: Administer PTZ via subcutaneous (s.c.) injection in the loose skin of the neck.[20]

  • Observation: Immediately place the animal in an individual observation chamber and observe continuously for 30 minutes.[17][20]

  • Endpoints & Scoring:

    • Primary Endpoint: The absence of a generalized clonic seizure (characterized by loss of righting reflex for >5 seconds).

    • Secondary Endpoint: Latency to the first clonic seizure.

    • Seizure Severity (optional): Score the seizure severity using a scale like the modified Racine scale.[21]

  • Data Analysis: Calculate the percentage of animals protected from clonic seizures in each group and determine the ED₅₀. Analyze the latency to seizure onset using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation: Comparative Anticonvulsant Profile
CompoundMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Predicted Seizure Type Efficacy
This compound Experimental ValueExperimental ValueTo be determined
Phenytoin (Standard)~10> 80 (Inactive)Generalized Tonic-Clonic
Ethosuximide (Standard)> 150 (Inactive)~130Absence
Valproate (Standard)~270~150Broad Spectrum

Stage 3: Mechanistic Elucidation

Application Note: Correlating Neurochemistry with Brain Activity

Once anticonvulsant activity is established, the next critical step is to investigate the underlying mechanism of action. In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitter concentrations in the extracellular space of specific brain regions in freely moving animals.[22][23][24] By coupling microdialysis with simultaneous electroencephalography (EEG) recordings, changes in neurochemistry (e.g., GABA, glutamate) can be directly correlated with changes in brain electrical activity and seizure suppression.[25] This provides strong evidence for a proposed mechanism of action.

Protocol 4: In Vivo Microdialysis with Concurrent EEG Recording

Objective: To measure extracellular GABA and glutamate levels in the hippocampus of a rat model while simultaneously recording EEG activity, before and after administration of this compound.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Stereotaxic surgery apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane) and guide cannulae

  • EEG recording electrodes (e.g., stainless steel screws)

  • Microinfusion pump, liquid swivel, and fraction collector

  • EEG amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • LC-MS/MS system for neurotransmitter analysis

G cluster_0 Experimental Setup cluster_1 Implanted Devices Rat Freely Moving Rat (Post-Surgery) Probe Microdialysis Probe (in Hippocampus) EEG EEG Electrodes (on Cortex) Collector Fraction Collector (Collects Dialysate) Probe->Collector Dialysate Outflow Amp EEG Amplifier EEG->Amp EEG Signal Pump Microinfusion Pump Pump->Probe aCSF Inflow LCMS LC-MS/MS Analysis Collector->LCMS Sample Analysis DAQ Data Acquisition System Amp->DAQ EEG Signal

Caption: Combined in vivo microdialysis and EEG recording setup.

Methodology:

  • Surgical Implantation:

    • Under anesthesia, secure the rat in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the hippocampus.

    • Implant EEG screw electrodes over the cortical surface.

    • Secure the assembly with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis & EEG Experiment:

    • On the day of the experiment, place the rat in a behavior bowl.

    • Insert the microdialysis probe through the guide cannula.

    • Connect the probe to the infusion pump and fraction collector via a liquid swivel.

    • Connect the EEG headstage to the amplifier.

    • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a 2-3 hour stabilization period.

  • Data Collection:

    • Baseline: Collect at least 3-4 baseline dialysate samples (e.g., 20-minute fractions) while recording baseline EEG.

    • Drug Administration: Administer a predetermined effective dose of this compound (i.p.).

    • Post-Dosing: Continue collecting dialysate fractions and recording EEG for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate fractions for GABA and glutamate concentrations using a validated LC-MS/MS method.[24] This often requires derivatization of the amino acids.

  • Data Analysis:

    • Normalize neurotransmitter concentrations to the average baseline levels for each animal.

    • Analyze the EEG recordings for changes in power spectra or suppression of epileptiform activity (if a seizure-prone model is used).

    • Correlate the time course of changes in GABA and/or glutamate with the anticonvulsant effect of the drug.

Data Presentation: Expected Neurochemical Changes
Time PointExtracellular GABA (% of Baseline)Extracellular Glutamate (% of Baseline)Rationale / Hypothesized Mechanism
Baseline100%100%Pre-drug steady state
Post-Compound↑ > 150% ↔ or ↓ Inhibition of GABA reuptake/metabolism or activation of presynaptic GABA-B receptors reducing glutamate release.
Vehicle Control↔ ~100%↔ ~100%No pharmacological effect

Conclusion and Future Directions

This comprehensive guide provides a robust, scientifically-grounded framework for the initial preclinical investigation of this compound. By systematically confirming chiral purity, evaluating efficacy in validated seizure models, and probing the underlying neurochemical mechanisms, researchers can build a strong data package to support further development.

Positive results from this workflow would justify advancing the compound to more complex and clinically relevant studies, including:

  • Chronic Epilepsy Models: Evaluating efficacy in models of established epilepsy, such as the kindling model, which better reflects the human condition of recurrent seizures.[26][27][28]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the relationship between drug concentration in the brain and its anticonvulsant effect.

  • Safety and Tolerability Studies: Assessing potential adverse effects, including neurotoxicity, using tests like the rotorod assay.[13]

This structured approach ensures that resources are directed toward compounds with the highest likelihood of success, ultimately accelerating the discovery of new and more effective treatments for patients with epilepsy.

References

  • The evaluation of different types of anti-convulsant drug activity against leptazol-induced epileptogenic activity in the anaesthetized rat. PubMed. [Link]

  • Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies. PMC. [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action. Medscape. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. PMC - NIH. [Link]

  • Chiral separations of amino acids.
  • New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. PubMed Central. [Link]

  • 5-aminovaleric acid suppresses the development of severe seizures in the methionine sulfoximine model of mesial temporal lobe epilepsy. PubMed. [Link]

  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. National Library of Medicine. [Link]

  • Microdialysis and EEG in Epileptic Rats. JoVE Journal. [Link]

  • Chemical models of epilepsy with some reference to their applicability in the development of anticonvulsants. Lirias. [Link]

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. [Link]

  • Epilepsy - InVivo Biosystems. InVivo Biosystems. [Link]

  • Mechanisms of action of antiepileptic drugs. PubMed. [Link]

  • New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. AdisInsight. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

  • Scheme illustrating the treatment protocols. PTZ was... ResearchGate. [Link]

  • Electrophysiological recording of characteristic epilepsy biomarkers. ResearchGate. [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. National Library of Medicine. [Link]

  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Evaluation of anti epileptic drugs practical. Slideshare. [Link]

  • Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • In Vivo Experimental Models of Epilepsy. ResearchGate. [Link]

  • Spontaneous Epileptic Recordings from hiPSC-Derived Cortical Neurons Cultured with a Human Epileptic Brain Biopsy on a Multi Electrode Array. MDPI. [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]

  • GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. The Neuronal Correlate Society. [Link]

  • Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. [Link]

  • Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. PMC. [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. [Link]

  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC - PubMed Central. [Link]

  • Basic Mechanisms of Action of the Antiepileptic Drugs. ResearchGate. [Link]

  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. MDPI. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • Techniques used to study epilepsy in the laboratory: experimental techniques in basic neurophysiology. Cambridge University Press & Assessment. [Link]

  • Mechanisms of action of new antiepileptic drugs. PubMed. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

  • Evaluation of Anticonvulsant Activity of Prunus amygdalus Batsch Kernels in Experimental Animal Model. International Journal of Pharmacy and Biological Sciences. [Link]

  • Pentylenetetrazole Kindling Epilepsy Model. Turkish Journal of Epilepsy. [Link]

  • Video: Antiepileptic Drugs: GABAergic Pathway Potentiators. JoVE. [Link]

  • Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. PubMed. [Link]

  • Hippocampal Cytokine Release in Experimental Epileptogenesis—A Longitudinal In Vivo Microdialysis Study. MDPI. [Link]

  • Electrophysiology in epilepsy surgery: Roles and limitations. PMC - PubMed Central. [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • Cerebrospinal Fluid Neurotransmitters, Pterins, Folates and Amino Acids in Paediatric Onset Epilepsies: A Tertiary Centre Retrospective Cohort Study. ResearchGate. [Link]

  • Surgical and Electrophysiological Techniques for Single-Neuron Recordings in Human Epilepsy Patients. ResearchGate. [Link]

Sources

(r)-3-Amino-5-phenylpentanoic acid for studying GABA-B receptor function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Utilizing (R)-3-Amino-5-phenylpentanoic Acid for the Interrogation of GABA-B Receptor Function

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a pharmacological tool for studying the function of the γ-aminobutyric acid type B (GABA-B) receptor.

Introduction: The Significance of GABA-B Receptor Antagonism

The GABA-B receptor is the principal metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Unlike the ionotropic GABA-A receptors that mediate fast synaptic inhibition[1][3], GABA-B receptors are G-protein coupled receptors (GPCRs) that produce slow, prolonged inhibitory signals.[1][4] These receptors are crucial for modulating neuronal excitability and neurotransmitter release.[1][2] Functional GABA-B receptors exist as obligate heterodimers of two subunits, GABA-B1 and GABA-B2, which are essential for trafficking the receptor to the cell surface and for G-protein coupling.[1][4][5]

Given their widespread expression and critical role in CNS function, GABA-B receptors are significant therapeutic targets for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.[1] The study of these receptors relies heavily on selective pharmacological tools. Selective antagonists are indispensable for isolating and characterizing the physiological and pathophysiological roles of GABA-B receptors.

This compound is a chiral amino acid derivative that serves as a valuable building block in pharmaceutical synthesis.[6][7] Its specific utility in neuroscience research stems from its function as a GABA-B receptor antagonist, allowing for the precise blockade of GABA-B mediated signaling pathways. This guide provides the scientific foundation and practical protocols for its effective use in research settings.

Mechanism of Action: How this compound Inhibits GABA-B Signaling

To appreciate the utility of this compound, one must first understand the downstream consequences of GABA-B receptor activation. When an agonist such as GABA binds to the GABA-B1 subunit, it induces a conformational change in the heterodimer that activates associated Gαi/o-type G-proteins.[1][5] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate multiple intracellular effector systems.[1][4]

Key GABA-B Receptor Signaling Pathways:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[1][2]

  • Activation of GIRK Channels: The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][4] This activation results in an efflux of K+ ions, causing hyperpolarization of the postsynaptic neuron and reducing its excitability.

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[1] This action reduces calcium influx into the presynaptic terminal, thereby suppressing the release of neurotransmitters.

This compound functions as a competitive antagonist at the GABA-B receptor. It binds to the receptor, likely at or near the GABA binding site on the GABA-B1 subunit, but does not induce the conformational change required for G-protein activation. By occupying the binding site, it prevents agonists from activating the receptor, thus blocking all downstream signaling cascades.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gαi/o-βγ (Inactive) GABAB_R->G_Protein Agonist Binding G_Protein_Active Gαi/o-GTP + Gβγ G_Protein->G_Protein_Active Activation GIRK GIRK Channel (Closed) G_Protein_Active->GIRK Gβγ activates VGCC VGCC (Open) G_Protein_Active->VGCC Gβγ inhibits AC Adenylyl Cyclase G_Protein_Active->AC Gαi/o inhibits K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²+ Influx↓ (↓ Neurotransmitter Release) VGCC->Ca_influx cAMP cAMP↓ AC->cAMP Agonist GABA (Agonist) Agonist->GABAB_R Antagonist (R)-3-Amino-5- phenylpentanoic acid (Antagonist) Antagonist->GABAB_R Blocks Binding ATP ATP ATP->AC

Caption: GABA-B receptor signaling pathway and point of inhibition by this compound.

Physicochemical Properties and Data Summary

Proper experimental design requires accurate knowledge of the compound's properties.

PropertyValueSource
Synonym(s) (3R)-3-amino-5-phenylpentanoic acid
CAS Number 147228-37-3[8]
Molecular Formula C₁₁H₁₅NO₂[9]
Molecular Weight 193.25 g/mol [8]
Physical Form White to Yellow Solid
Purity Typically ≥97%
Storage Conditions Sealed in dry, 2-8°C
Solubility Soluble in aqueous solutions. Solubility should be empirically determined for stock solutions (e.g., in DMSO or water).

Application Notes and Experimental Protocols

This section provides detailed methodologies for using this compound in common experimental paradigms.

Application 1: In Vitro Characterization using Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the GABA-B receptor through competitive displacement of a known radioligand.

Causality and Experimental Choices: A quantitative binding assay is a foundational experiment to validate that a compound directly interacts with the intended target.[10] A competition assay is used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) by measuring its ability to displace a radiolabeled ligand with known affinity.[11] This provides the Inhibitory Concentration 50% (IC₅₀), which can then be converted to the dissociation constant (Kᵢ).

Protocol: Competition Binding Assay

  • Preparation of Membranes:

    • Use cell lines (e.g., HEK293 or CHO) stably expressing recombinant human GABA-B1 and GABA-B2 subunits, or prepared cortical membranes from rodents.

    • Homogenize cells/tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

    • Radioligand: A known GABA-B receptor radioligand, such as [³H]-GABA or a specific antagonist like [³H]-CGP54626. Use at a concentration near its Kₑ value.

    • Competitor: Prepare a serial dilution of this compound (e.g., from 1 nM to 1 mM).

    • Total Binding Wells: Add assay buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membranes, and a high concentration of a non-radioactive, high-affinity GABA-B ligand (e.g., 10 µM baclofen or GABA) to saturate all specific binding sites.

    • Competition Wells: Add assay buffer, radioligand, membranes, and each concentration of the this compound dilution series.

  • Incubation and Termination:

    • Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Quickly wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Application 2: Functional Assessment using Electrophysiology

Objective: To functionally validate the antagonist activity of this compound by measuring its ability to block agonist-induced activation of GIRK channels in neurons.

Causality and Experimental Choices: Electrophysiology provides a direct functional readout of ion channel activity. Whole-cell patch-clamp allows for the precise measurement of currents across the cell membrane. Activating GABA-B receptors with an agonist like baclofen will open GIRK channels, producing a measurable outward K+ current. A true antagonist will block the generation of this current.

Protocol: Whole-Cell Patch-Clamp in Brain Slices

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick hippocampal slices) from a rodent according to institutionally approved protocols.

    • Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

  • Recording Setup:

    • Transfer a slice to the recording chamber of an upright microscope and perfuse with aCSF at a constant rate (e.g., 2-3 mL/min).

    • Identify target neurons (e.g., CA1 pyramidal neurons) for recording.

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with a potassium-based internal solution.

    • Establish a whole-cell voltage-clamp configuration. Hold the neuron at a membrane potential of -60 mV.

  • Experimental Procedure:

    • Baseline: Record a stable baseline current for 5-10 minutes.

    • Agonist Application: Perfuse the slice with aCSF containing a known concentration of a GABA-B agonist (e.g., 10 µM baclofen). This should induce a robust outward current.

    • Washout: Wash out the agonist with normal aCSF and allow the current to return to baseline. This confirms the reversibility of the agonist effect.

    • Antagonist Application: Perfuse the slice with aCSF containing the desired concentration of this compound for 10-15 minutes.

    • Co-application: While continuing to perfuse with the antagonist, co-apply the same concentration of baclofen used previously.

    • Observation: A successful antagonist will significantly reduce or completely block the outward current induced by baclofen.

  • Data Analysis:

    • Measure the peak amplitude of the outward current induced by the agonist in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition caused by this compound.

    • To determine the potency of the antagonist, a full dose-response curve can be generated by testing multiple concentrations of the antagonist against a fixed concentration of the agonist.

Ephys_Workflow A Prepare Brain Slices B Establish Whole-Cell Patch-Clamp Recording A->B C Record Stable Baseline B->C D Apply Agonist (Baclofen) Observe Outward Current C->D E Washout Agonist D->E F Pre-incubate with This compound E->F G Co-apply Agonist + Antagonist F->G H Measure Current Amplitude & Quantify Inhibition G->H

Caption: Experimental workflow for electrophysiological validation of GABA-B receptor antagonism.

Concluding Remarks and Best Practices

This compound is a potent tool for dissecting the complex roles of GABA-B receptors in the nervous system. As with any pharmacological agent, rigorous experimental design is paramount for generating trustworthy and reproducible data.

  • Solubility and Stability: Always confirm the solubility of the compound in your chosen vehicle and prepare fresh stock solutions. The stability of the compound in solution over time should be considered.

  • Controls are Critical: Every experiment should include appropriate controls. For functional assays, this includes applying the agonist alone to establish a maximal response and using a vehicle control to ensure the solvent has no effect.

  • Dose-Response: Characterizing the effect of the compound across a range of concentrations is essential to determine its potency (IC₅₀ or EC₅₀) and to ensure that the concentration used is appropriate for achieving the desired level of receptor blockade without causing non-specific effects.

  • Stereoselectivity: When possible, include the (S)-enantiomer as a negative control to confirm that the observed effects are specific to the (R)-stereoisomer.

By adhering to these principles and utilizing the protocols outlined in this guide, researchers can confidently employ this compound to advance our understanding of GABA-B receptor biology.

References

  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Available from: [Link]

  • Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. Available from: [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. Available from: [Link]

  • Activation of GABAB receptors. Reactome Pathway Database. Available from: [Link]

  • GABA B receptor activation. Reactome Pathway Database. Available from: [Link]

  • This compound hydrochloride salt. Chem-Impex. Available from: [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. PubMed Central. Available from: [Link]

  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... ResearchGate. Available from: [Link]

  • GABA Inhibitors. NCBI Bookshelf. Available from: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central. Available from: [Link]

  • High-Purity this compound Hydrochloride for Pharmaceutical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • GABA receptor antagonist. Wikipedia. Available from: [Link]

  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. National Institutes of Health. Available from: [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Organic-Chemistry.org. Available from: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. Available from: [Link]

  • PART-1, PPT-21 Part-1: Amino Acids-I, Synthesis. St. Paul's C. M. College. Available from: [Link]

  • GABA Receptor. NCBI Bookshelf. Available from: [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO South Africa. Available from: [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. PubMed. Available from: [Link]

  • 5-Amino-5-phenylpentanoic acid. PubChem. Available from: [Link]

  • 3-Methyl-5-phenylpentanoic acid. PubChem. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Protecting Group Strategies for (R)-3-Amino-5-phenylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group strategies in this specific synthesis. Here, we address common challenges through a detailed FAQ and provide troubleshooting guides in a direct question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.

This compound is a chiral γ-amino acid and a key structural motif in various pharmaceutically active compounds. Its synthesis requires careful selection and manipulation of protecting groups for both the amino and carboxylic acid functionalities to ensure high yield, prevent side reactions, and maintain stereochemical integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Amino Group Protection

Question 1: I'm starting my synthesis of this compound. Which N-protecting group is better: Boc or Cbz?

Answer: Both the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are excellent choices, but the best option depends on the overall synthetic route and the other functional groups present in your intermediates.[1] The key is to consider the orthogonality of your protection scheme.[2][3]

  • Choose Boc (tert-butyloxycarbonyl) if your downstream steps involve conditions that are sensitive to hydrogenolysis (e.g., if you have reducible groups like alkynes, alkenes, or certain aromatic systems you wish to preserve). Boc is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[4][5]

  • Choose Cbz (benzyloxycarbonyl) if your molecule is sensitive to strong acids. The Cbz group is robust and stable to the acidic and basic conditions often used in peptide synthesis.[6][7] Its primary removal method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which is a very mild and clean deprotection method.[7][8]

Comparison of Common Amino-Protecting Groups

Protecting GroupAbbreviationCommon Protection ReagentDeprotection ConditionsStability & Orthogonality
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl in dioxane)[4]Stable to base and hydrogenolysis. Orthogonal to Fmoc and Cbz.[9]
BenzyloxycarbonylCbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)[7]Stable to mild acid and base. Orthogonal to Boc and Fmoc.[7]
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[5]Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[3]

Question 2: My Boc deprotection with TFA is sluggish and giving low yields. What's going wrong?

Answer: This is a common issue that can often be traced to a few key factors. The mechanism of Boc deprotection involves the formation of a tert-butyl cation, which must be effectively removed from the reaction.[10][11]

Troubleshooting Incomplete Boc Deprotection:

  • Insufficient Acid: Ensure you are using a sufficient excess of strong acid. If your substrate contains other basic functional groups, they will consume some of the acid, necessitating higher equivalents.[12]

  • Water Content: The presence of water can interfere with the reaction. Ensure you are using anhydrous solvents and reagents.

  • Scavenger Issues: The generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic sites on your molecule (like electron-rich aromatic rings or sulfur-containing residues).[10][11] Always include a scavenger in your TFA deprotection cocktail. Anisole or thioanisole are common choices.[4]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Dichloromethane (DCM) is standard, but for difficult cases, switching to neat TFA or using 4M HCl in dioxane can be more effective.[12][13]

Workflow for Troubleshooting Boc Deprotection

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

Question 3: I am trying to remove a Cbz group by hydrogenolysis, but the reaction is very slow or stalls completely. How can I fix this?

Answer: Catalytic hydrogenolysis is highly effective but sensitive to catalyst activity and the presence of certain functional groups.[8]

Troubleshooting Sluggish Cbz Hydrogenolysis:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers) or sometimes by strongly coordinating amines or phosphines.[14] If your substrate contains sulfur, standard hydrogenolysis may not be viable.

  • Catalyst Quality and Loading: Ensure your catalyst (e.g., Pd/C) is fresh and active. Using a higher loading (e.g., 10-20 mol%) can sometimes accelerate a slow reaction.[14]

  • Hydrogen Source: For standard hydrogenation, ensure your system is properly sealed and purged with hydrogen gas. If using transfer hydrogenation, ensure your hydrogen donor (e.g., ammonium formate, cyclohexene) is fresh and used in sufficient excess.[8]

  • Solvent: Protic solvents like methanol or ethanol are generally preferred as they facilitate the reaction at the catalyst surface.

If standard hydrogenolysis fails, consider alternative deprotection methods for Cbz, such as using strong acids like HBr in acetic acid, although this is a harsher method.[15]

Section 2: Carboxylic Acid Protection

Question 4: I need to protect the carboxylic acid of this compound to perform a reaction on the amino group. What are my best options?

Answer: Protecting the carboxylic acid as an ester is the most common strategy. The choice of ester depends on the desired deprotection conditions, ensuring they are compatible with your N-protecting group.

  • Methyl or Ethyl Esters: These are simple to form (e.g., using methanol/ethanol with a catalytic amount of acid like HCl or SOCl₂). They are typically removed by saponification (base-mediated hydrolysis, e.g., with NaOH or LiOH). This is a good choice if you have an acid-labile N-protecting group like Boc.

  • tert-Butyl (tBu) Ester: This ester is stable to basic conditions and hydrogenolysis, making it orthogonal to both Cbz and Fmoc groups.[6] It is removed under acidic conditions, often concurrently with a Boc group using TFA.[16]

  • Benzyl (Bn) Ester: This is an excellent choice if you are using a Boc-protected amine. The benzyl ester is stable to the acidic conditions used for Boc removal. It is readily cleaved by catalytic hydrogenolysis, often at the same time as a Cbz group.[16]

Orthogonal Protection Strategy Example

Caption: Orthogonal protection scheme using Boc and Benzyl groups.

Section 3: Stereochemical Integrity

Question 5: I am concerned about racemization at the chiral center during my coupling or activation steps. How can I prevent this?

Answer: Racemization is a significant risk, particularly when activating the carboxylic acid for amide bond formation.[17][18] The primary mechanism involves the formation of a planar oxazolone intermediate, which allows for the loss of stereochemistry at the α-carbon.[19] For β-amino acids like our target, racemization can also occur, though the mechanism might differ.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are highly effective.[17] Reagents like DIC/Oxyma are considered a low-racemization combination.[19]

  • Base Selection: Avoid strong, non-hindered bases like triethylamine (TEA). Weaker or sterically hindered bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are preferred as they are less likely to abstract the proton at the chiral center.[17]

  • Temperature Control: Perform coupling reactions at low temperatures (e.g., starting at 0 °C) to minimize the rate of oxazolone formation and subsequent racemization.

  • Minimize Pre-activation Time: Do not allow the activated carboxylic acid to sit for extended periods before adding the amine nucleophile. The longer the activated species exists, the higher the risk of racemization.[19]

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (NaOH, 2.5 eq) dissolved in water. Stir until the starting material is fully dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in dioxane dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the mixture in vacuo to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with cold 1M HCl until the pH is ~2-3. A white precipitate should form.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
  • Setup: Dissolve the N-Cbz protected substrate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight).[14]

  • Hydrogenation: Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator).

  • Inerting: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process at least three times to ensure an inert atmosphere.[14]

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate in vacuo to obtain the deprotected amine product.

References

  • Coin, I., et al. (2007). Solid-Phase Peptide Synthesis: From Standard Procedures to the Synthesis of Difficult Sequences. Nature Protocols. Available at: [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

  • Verma, S. K., et al. (2010). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry.
  • Emcure Pharmaceuticals Limited. (n.d.). An Efficient Process For Synthesis Of Pregabalin. Quick Company.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin.
  • Patsnap Eureka. (n.d.). Process for the preparation of (R)-(-)-3-(carbamoylmethyl)
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Bofu, L. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Heder, A., et al. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. Available at: [Link]

  • Adewale, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Scientific Upd
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • IGNOU. (n.d.). Unit-3 Amino Acids, Peptides and Proteins-II. eGyanKosh.
  • Sandwalk. (2008).
  • Technical Disclosure Commons. (2025).
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide.
  • American Chemical Society. (n.d.). Amino Acid Racemization.
  • Sigma-Aldrich. (n.d.).
  • Wiley-VCH. (2000). Photocleavable Protecting Groups.
  • Thieme. (n.d.). 7.
  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances.
  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

Sources

Technical Support Center: Purification of (R)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (R)-3-Amino-5-phenylpentanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral amino acid derivative.[1][2] This guide moves beyond simple protocols to provide in-depth troubleshooting and foundational knowledge, ensuring you can navigate the common and uncommon challenges encountered during purification.

Structure of This Guide

This document is divided into two primary sections:

  • Troubleshooting Guide: A problem-oriented section in a direct question-and-answer format to address specific experimental failures, such as low yield or poor enantiomeric purity.

  • Frequently Asked Questions (FAQs): This section covers broader, more fundamental questions about methodology selection, analytical techniques, and the physicochemical principles governing the purification of this molecule.

Troubleshooting Guide: Addressing Common Purification Issues

This section is designed to help you diagnose and solve specific problems encountered during the purification of this compound.

Question: My final product yield after crystallization is significantly lower than expected. What are the likely causes and how can I fix this?

Answer:

Low recovery from crystallization is a frequent issue stemming from the physicochemical properties of amino acids. The root cause typically lies in solubility, pH control, or the crystallization kinetics.

  • Cause 1: Sub-optimal Solvent System. this compound, like many amino acids, has moderate polarity. The ideal solvent system is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. If the compound is too soluble even when cold, recovery will be poor.

    • Solution: Conduct a solvent screening. Water, short-chain alcohols (methanol, ethanol), or mixtures of these with an anti-solvent (like acetone or ethyl acetate) are common starting points. The goal is to find a system that requires a minimal amount of hot solvent for complete dissolution, maximizing the amount of product that crashes out upon cooling.

  • Cause 2: Incorrect pH. Amino acids are zwitterionic, and their solubility is highly dependent on the pH of the solution.[3] The lowest solubility occurs at the isoelectric point (pI). If the pH of your crystallization medium is far from the pI, the compound will remain in its more soluble cationic or anionic form, drastically reducing yield.

    • Solution: Adjust the pH of the aqueous solution towards the molecule's isoelectric point before initiating cooling. This can be done by the slow, dropwise addition of a dilute acid or base. For a similar amino acid, L-phenylalanine, precipitation is often induced by adjusting the pH to its pI of about 6.[4][5]

  • Cause 3: Rapid Cooling. Crashing a product out of solution by rapid cooling (e.g., placing a hot flask directly into an ice bath) leads to the formation of very small, often impure crystals and can trap the desired product in a supersaturated solution, preventing complete precipitation.

    • Solution: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (2-8°C), and finally to a freezer if necessary. Inducing crystallization with a seed crystal (a tiny amount of pure product) once the solution is saturated can also significantly improve recovery and crystal quality.

Question: My purified sample shows poor enantiomeric excess (e.e.) after analysis. What went wrong?

Answer:

Achieving high enantiomeric excess is the primary goal of chiral purification. Low e.e. indicates either an inefficient separation process or racemization of the product.

  • Cause 1: Ineffective Chiral Resolution (Diastereomeric Salt Crystallization). If you are using a classical resolution technique with a chiral resolving agent (e.g., tartaric acid), the differing solubilities of the two diastereomeric salts may not be significant enough in your chosen solvent for a single crystallization to be effective.

    • Solution:

      • Multiple Recrystallizations: Perform one or two additional recrystallizations of the diastereomeric salt. The enantiomeric purity of the salt will increase with each successive step.

      • Re-evaluate the Resolving Agent: While tartaric acid is common, other chiral acids or bases might form diastereomers with more pronounced solubility differences.

      • Optimize the Solvent: The solvent plays a critical role in differentiating the solubility of diastereomers. Screen various solvents to maximize this difference.

  • Cause 2: Inefficient Chiral HPLC Separation. If using preparative chiral HPLC, poor separation can result from several factors.

    • Solution:

      • Column Selection: There is no universal chiral column. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are excellent starting points for amino acid derivatives.[6][7] If these fail, macrocyclic glycopeptide-based columns (like teicoplanin phases) are a powerful alternative, especially for underivatized amino acids.[8]

      • Mobile Phase Optimization: Systematically screen different mobile phases. For polysaccharide columns, common systems include hexane/isopropanol or hexane/ethanol, often with a small amount of an acidic or basic additive (like trifluoroacetic acid, TFA) to improve peak shape.[7]

      • Avoid Column Overload: Injecting too much sample onto a preparative column will cause peak broadening and overlap, destroying resolution. Determine the column's loading capacity with analytical-scale injections first.

  • Cause 3: Racemization During Workup. The chiral center of 3-amino-5-phenylpentanoic acid could potentially racemize under harsh pH or high-temperature conditions, although this is less common for this specific structure compared to alpha-amino acids.

    • Solution: When liberating the free amine from a diastereomeric salt, use mild conditions (e.g., a weak base like sodium bicarbonate instead of sodium hydroxide) and avoid excessive heat. Similarly, if any step requires strong acid or base, perform it at low temperatures and for the shortest time possible.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for purifying this compound from a racemic mixture?

A1: There are two primary, industrially relevant strategies:

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (like (2R,3R)-tartaric acid). This forms two diastereomeric salts.[9] Because diastereomers have different physical properties, they can be separated by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. The desired enantiomer is then recovered by neutralizing the purified salt. This method is often cost-effective for large-scale purification.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a direct separation method that uses a chiral stationary phase (CSP) to selectively interact with the two enantiomers.[10] As the racemic mixture passes through the column, one enantiomer is retained longer than the other, allowing for their collection as separate, pure fractions. While often more expensive in terms of solvents and column costs, it is a powerful and versatile technique, especially for high-purity applications.[11]

Q2: How do I choose the correct analytical method to determine the enantiomeric excess (e.e.) of my sample?

A2: The gold standard for determining e.e. is Chiral High-Performance Liquid Chromatography (HPLC) .[6][11]

  • Methodology: An analytical-scale chiral column is used with a mobile phase optimized for baseline separation of the R- and S-enantiomers. The area under each peak is integrated, and the e.e. is calculated using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

  • Other Methods: While less common for routine analysis, other techniques exist:

    • NMR Spectroscopy with Chiral Derivatizing Agents: The sample can be reacted with a chiral agent to form diastereomers, which may show distinct signals in a ¹H or ³¹P NMR spectrum.[12]

    • Mass Spectrometry: Specialized mass spectrometry methods can determine e.e. by forming diastereomeric complexes in the gas phase and analyzing their differential fragmentation or reaction rates.[13]

Q3: My compound is an amino acid. How does its zwitterionic nature affect purification choices?

A3: The zwitterionic nature of this compound is a critical factor. It possesses both a basic amino group and an acidic carboxylic acid group.

  • Solubility: As mentioned in the troubleshooting section, solubility is lowest at the isoelectric point (pI) and increases significantly in acidic (forming a cation) or basic (forming an anion) solutions. This property is exploited in crystallization, where pH adjustment can be used to precipitate the product.[3]

  • Chromatography:

    • In Reversed-Phase HPLC , pH control of the mobile phase is crucial for managing retention.

    • In Ion-Exchange Chromatography , the molecule can be bound to a cation-exchange resin at a pH below its pI or an anion-exchange resin at a pH above its pI, allowing for separation from non-ionic or differently charged impurities.[3]

    • In Chiral HPLC , especially on polysaccharide phases, the ionic state can affect interactions with the stationary phase. Adding an acid like TFA to the mobile phase ensures the carboxyl group is protonated and the amino group is a cation, leading to more consistent and sharper peaks.

Experimental Protocols & Data

Protocol 1: General Method for Analytical Chiral HPLC Screening

This protocol provides a starting point for developing a method to analyze the enantiomeric purity of this compound.

  • Column Selection: Begin with a polysaccharide-based column, such as one derived from Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter.

  • Mobile Phase Screening: Screen the conditions outlined in the table below. Run each condition for at least 15-20 minutes to ensure both enantiomers have eluted.

  • Optimization: If separation is observed, optimize the resolution by finely adjusting the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.

Screening System Column Type Mobile Phase Typical Flow Rate Detection Notes
Normal Phase Polysaccharide (e.g., Chiralpak AD-H, Chiralcel OD-H)Hexane/Isopropanol (90:10) + 0.1% TFA1.0 mL/minUV at 210 nm or 254 nmA common starting point for many chiral separations.[10]
Polar Organic Mode Polysaccharide (e.g., Chiralpak AD-H, Chiralcel OD-H)Acetonitrile + 0.1% TFA0.5-1.0 mL/minUV at 210 nm or 254 nmUseful for compounds with poor solubility in hexane.
Reversed Phase Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)Water/Methanol (50:50) + 0.1% Acetic Acid1.0 mL/minUV at 210 nm or 254 nmExcellent for underivatized amino acids.[8]

Diagrams: Workflows and Logic

Visualizing the purification and troubleshooting process can clarify decision-making.

PurificationWorkflow Crude Crude Racemic Mixture InitialPurification Initial Purification (e.g., Extraction, Flash Chromatography) Crude->InitialPurification PurityCheck1 Assess Purity (NMR, LC-MS) InitialPurification->PurityCheck1 Decision1 High Purity Needed? PurityCheck1->Decision1 ChiralMethod Chiral Separation Method Decision1->ChiralMethod Yes FinalProduct Pure (R)-isomer Decision1->FinalProduct No Crystallization Diastereomeric Salt Crystallization ChiralMethod->Crystallization PrepHPLC Preparative Chiral HPLC ChiralMethod->PrepHPLC ee_Check Determine Enantiomeric Excess (Analytical Chiral HPLC) Crystallization->ee_Check PrepHPLC->ee_Check Analysis Final Analysis ee_Check->FinalProduct

Caption: General purification workflow for this compound.

TroubleshootingEE Start Problem: Low Enantiomeric Excess (e.e.) Method What was the purification method? Start->Method Crystallization Diastereomeric Salt Crystallization Method->Crystallization Crystallization HPLC Preparative Chiral HPLC Method->HPLC HPLC CauseC1 Cause: Insufficient Solubility Difference Crystallization->CauseC1 SolutionC1 Solution: Perform additional recrystallizations CauseC1->SolutionC1 SolutionC2 Solution: Screen different solvents or resolving agents CauseC1->SolutionC2 CauseH1 Cause: Sub-optimal Column/Mobile Phase HPLC->CauseH1 CauseH2 Cause: Column Overload HPLC->CauseH2 SolutionH1 Solution: Screen alternative chiral columns and solvent systems CauseH1->SolutionH1 SolutionH2 Solution: Reduce injection mass; determine loading capacity CauseH2->SolutionH2

Caption: Troubleshooting logic for low enantiomeric excess.

References

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound Hydrochloride for Pharmaceutical Synthesis and Research. Retrieved from [Link]

  • Galy, A., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. American Chemical Society. Retrieved from [Link]

  • Guo, J., et al. (2006). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. Journal of the American Chemical Society, 128(41), 13326-7. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Le, A. T., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(10), 5004. Retrieved from [Link]

  • MDPI. (2023). Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization. Molecules, 28(2), 567. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-192. Retrieved from [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2138-2158. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (2024). Enantiomeric amplification of amino acids: part 9-enantiomeric separation via crystallization. Retrieved from [Link]

  • Creation.com. (2024). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998041489A1 - Chiral separations of amino acids.
  • PubMed. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2018). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Retrieved from [Link]

  • MDPI. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes, 11(11), 882. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of (R)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the large-scale synthesis of (R)-3-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your process development.

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. Its efficient and stereoselective synthesis on a large scale is crucial for drug development and manufacturing. This guide will address common challenges related to yield, purity, stereocontrol, and scalability.

I. Frequently Asked Questions (FAQs)

General Synthesis Strategy

Q1: What are the most common strategies for the large-scale synthesis of this compound, and what are their primary challenges?

A1: The large-scale synthesis of this compound, a β-substituted GABA derivative, typically relies on two main approaches: asymmetric synthesis and chiral resolution of a racemic mixture.[1][2][3]

  • Asymmetric Synthesis: This approach aims to directly produce the desired (R)-enantiomer. Common methods include:

    • Asymmetric Michael Addition: This is a powerful technique for forming the carbon-carbon bond and setting the stereocenter.[1][4][5] Challenges include catalyst selection (organocatalysts or metal-ligand complexes), achieving high enantioselectivity (ee), and catalyst cost and removal on a large scale.[1]

    • Enzymatic Reductive Amination: Utilizing enzymes like amine dehydrogenases can offer high stereoselectivity and environmentally friendly conditions.[6][7][8] The primary challenges are enzyme stability, substrate scope, and the need for cofactor regeneration systems on an industrial scale.[7][9]

    • Asymmetric Hydrogenation: Chiral catalysts can be used to reduce a suitable prochiral precursor. Catalyst cost, sensitivity, and separation from the product are significant scale-up hurdles.

  • Chiral Resolution: This strategy involves synthesizing the racemic mixture of 3-Amino-5-phenylpentanoic acid and then separating the enantiomers.

    • Diastereomeric Salt Crystallization: This is a classical and often cost-effective method.[3][10] It involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[3] The main challenges are finding a suitable and inexpensive resolving agent, optimizing crystallization conditions for high diastereomeric excess (de), and the inherent 50% maximum yield for the desired enantiomer without an effective racemization and recycling process for the unwanted enantiomer.[3][10]

    • Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[2] Challenges include finding a highly selective enzyme, stopping the reaction at approximately 50% conversion to achieve high ee for both the product and the remaining substrate, and the separation of the product from the unreacted starting material.[2]

The choice of strategy depends on factors like cost of goods, process simplicity, and the desired enantiomeric purity.[10]

Stereoselectivity and Racemization

Q2: We are observing a loss of enantiomeric excess (ee) during the work-up and isolation steps. What are the likely causes and how can we mitigate this?

A2: Loss of enantiomeric excess, or racemization, is a critical issue in chiral synthesis. The primary cause is the removal of the α-proton to the carboxylic acid, which can occur under certain conditions, leading to the formation of a planar enolate intermediate that can be protonated from either face.[11]

Potential Causes of Racemization:

  • Harsh pH Conditions: Both strongly basic and acidic conditions can promote racemization.[12] The basicity of organic bases used in the reaction or work-up can significantly influence the rate of racemization.[12]

  • Elevated Temperatures: Higher temperatures during reaction, work-up, or purification (e.g., distillation) can provide the energy needed to overcome the activation barrier for proton abstraction and subsequent racemization.

  • Prolonged Reaction or Work-up Times: The longer the chiral molecule is exposed to conditions that can induce racemization, the greater the potential loss of enantiomeric purity.

Troubleshooting and Mitigation Strategies:

Strategy Description Key Considerations
pH Control Maintain a neutral or mildly acidic/basic pH during work-up and isolation. Buffer solutions can be employed to stabilize the pH.The pKa of the amino acid and any reagents present should be considered to select an appropriate pH range.
Temperature Management Perform reactions and work-ups at the lowest practical temperature. Use low-temperature extraction and crystallization methods.Monitor reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.
Choice of Base If a base is required, opt for sterically hindered, non-nucleophilic bases with lower basicity. For example, 2,4,6-collidine has been shown to cause less racemization than triethylamine in some cases.[12]The choice of base should be compatible with the reaction chemistry and not introduce side reactions.
Minimize Exposure Time Streamline work-up and isolation procedures to minimize the time the product is in solution, especially under potentially racemizing conditions.
Racemization of the Unwanted Enantiomer In chiral resolution processes, developing a method to racemize and recycle the unwanted enantiomer can significantly improve the overall process yield.[13][14] This often involves treatment with a base or a specific racemization catalyst.[13]The racemization conditions should not degrade the product.

A systematic study of the stability of your target molecule at different pH values and temperatures can help define a robust processing window.

Large-Scale Production Challenges

Q3: We are facing difficulties in translating our lab-scale synthesis to a pilot plant scale. Specifically, we are seeing lower yields and inconsistent product quality. What factors should we investigate?

A3: Scaling up a chemical synthesis from the lab to a pilot or production scale introduces several challenges that can impact yield and consistency. The issues often stem from differences in physical parameters between small and large reactors.

Key Areas to Investigate During Scale-Up:

  • Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. The rate of reagent addition can become critical on a larger scale.

  • Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat removal more challenging. Exothermic reactions that are easily controlled in the lab can become problematic on a larger scale, leading to temperature spikes that can cause product degradation or side reactions.

  • Phase Separation: In liquid-liquid extractions, phase separation can be much slower and less efficient on a large scale, potentially leading to incomplete extraction and product loss. The formation of emulsions can also be a significant issue.[14]

  • Crystallization and Isolation: The cooling profile during crystallization can significantly impact crystal size, morphology, and purity. Slower cooling rates in large vessels can lead to different crystal forms (polymorphs) or the inclusion of impurities. Filtration and drying processes also need to be optimized for larger quantities of material.

Troubleshooting Workflow for Scale-Up Issues

Start Inconsistent Yield/Purity at Scale Mixing Investigate Mixing Efficiency - Reagent addition rate - Impeller design and speed Start->Mixing Heat Analyze Heat Transfer - Monitor internal temperature closely - Adjust jacket temperature profile Start->Heat Workup Optimize Work-up Procedures - Phase separation times - Emulsion breaking techniques Start->Workup Isolation Refine Crystallization & Isolation - Controlled cooling profile - Solvent selection - Filtration and drying parameters Start->Isolation Solution Consistent Large-Scale Production Mixing->Solution Heat->Solution Workup->Solution Isolation->Solution

Caption: Troubleshooting workflow for scale-up issues.

II. Troubleshooting Guides

Enzymatic Resolution Troubleshooting

Problem: Low enantiomeric excess (ee) in an enzymatic kinetic resolution.

Potential Cause Troubleshooting Steps
Incorrect Reaction Time The reaction may have proceeded past the optimal 50% conversion, leading to the enzymatic conversion of the desired enantiomer. Monitor the reaction progress closely using chiral HPLC or GC and generate a time course to determine the optimal endpoint.[2]
Enzyme Inhibition High concentrations of substrate or product can inhibit enzyme activity. Consider a fed-batch approach for substrate addition.[9]
Suboptimal Reaction Conditions The pH, temperature, or solvent may not be optimal for enzyme activity and selectivity. Re-evaluate and optimize these parameters. Immobilizing the enzyme can sometimes improve its stability and performance.[9]
Non-selective Enzyme The chosen enzyme may not have sufficient enantioselectivity for the substrate. Screen a panel of different enzymes (e.g., various lipases or proteases) to find one with higher selectivity.
Diastereomeric Salt Crystallization Troubleshooting

Problem: Poor separation of diastereomers during crystallization.

Potential Cause Troubleshooting Steps
Suboptimal Solvent System The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent. Screen a variety of solvents and solvent mixtures to maximize this difference.
Incorrect Resolving Agent The chosen chiral resolving agent may not form well-defined, crystalline salts with the racemic amino acid. Screen different resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives, chiral amines).[15]
Uncontrolled Cooling Rate Rapid cooling can lead to the co-precipitation of both diastereomers. Implement a controlled, slow cooling profile to allow for selective crystallization of the less soluble diastereomer.
Impure Starting Material Impurities in the racemic starting material can interfere with crystallization. Ensure the starting material is of high purity before attempting the resolution.

III. Experimental Protocols

Protocol: Chiral HPLC Analysis of (R)- and (S)-3-Amino-5-phenylpentanoic acid

This protocol is essential for determining the enantiomeric excess (ee) of your product.

1. Materials and Reagents:

  • This compound standard

  • (S)-3-Amino-5-phenylpentanoic acid standard

  • Racemic 3-Amino-5-phenylpentanoic acid

  • HPLC grade mobile phase solvents (e.g., hexane, ethanol, isopropanol)

  • Chiral stationary phase HPLC column (e.g., a polysaccharide-based column like CHIRALPAK®)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

3. Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Sample Preparation: Accurately weigh and dissolve your sample in the mobile phase.

  • Sample Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Workflow for Chiral Purity Analysis

Start Sample of 3-Amino-5- phenylpentanoic acid Prepare Prepare Sample and Standards Start->Prepare HPLC Inject onto Chiral HPLC System Prepare->HPLC Detect UV Detection HPLC->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (ee) Integrate->Calculate Result Report Chiral Purity Calculate->Result

Caption: Workflow for determining chiral purity via HPLC.

IV. References

  • Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. PubMed.

  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.

  • 7.4 Racemization Assays.

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • US9598353B2 - Process for the racemization of α-amino acids. Google Patents.

  • Unconventional Approaches in Chiral Resolution: New Horizons. Chiralpedia.

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC.

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).

  • A Researcher's Guide to Chiral Resolution: Exploring Alternatives to Diastereomeric Crystallization. Benchchem.

  • Part 6: Resolution of Enantiomers. Chiralpedia.

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central.

  • pregabalin.

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.

  • Pregabalin synthesis. ChemicalBook.

  • Asymmetric synthesis of γ-aryl-substituted GABA derivatives via a highly diastereoselective Rh-catalyzed boronic acid addition at room temperature. Organic Chemistry Frontiers (RSC Publishing).

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.

  • Fig. 2 Presented method for S-pregabalin synthesis[14]: Reagents and... ResearchGate.

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. arkat usa.

  • WO2011077463A1 - Process for preparing pregabalin and its intermediate. Google Patents.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF.

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.

  • High-Purity this compound Hydrochloride for Pharmaceutical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD..

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.

  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PMC - NIH.

  • Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. PubMed.

  • Enzymatic asymmetric synthesis of chiral amino acids. ResearchGate.

  • Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. ResearchGate.

  • Large-Scale Synthesis of Α-Amino Acid-N-Carboxyanhydrides. Amanote Research.

  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI.

  • Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies. ResearchGate.

Sources

Technical Support Center: Optimizing Derivatization of (R)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of (R)-3-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your derivatization reactions. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and overcome challenges in your specific application, whether it be for gas chromatography (GC), high-performance liquid chromatography (HPLC), or other analytical techniques.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with the derivatization of this compound.

Q1: What are the primary goals of derivatizing this compound?

A1: Derivatization is a chemical modification of the molecule to enhance its analytical properties. For this compound, the main objectives are typically:

  • Increased Volatility for GC Analysis: The parent molecule is non-volatile due to its polar amino and carboxylic acid groups. Derivatization, often through silylation or acylation, replaces the active hydrogens with less polar groups, making the molecule suitable for GC.[1]

  • Enhanced Detection for HPLC: By introducing a chromophore or fluorophore through derivatization, the molecule can be detected with high sensitivity by UV-Vis or fluorescence detectors.[2][3] Common reagents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[2][4][5]

  • Chiral Separation: To confirm the enantiomeric purity of this compound, it can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, derivatization can improve its interaction with a chiral stationary phase (CSP).[6][7]

Q2: Which derivatization method is best for my application?

A2: The optimal method depends on your analytical goal and available instrumentation:

  • For GC-MS: Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common choice due to the formation of volatile and stable derivatives.[1] Alkylation methods using chloroformates are also effective and may offer improved reproducibility.[8][9]

  • For HPLC with UV or Fluorescence Detection: Pre-column derivatization with OPA (for primary amines) or FMOC-Cl (for both primary and secondary amines) is widely used.[4][5][10] The choice depends on the specific requirements for sensitivity and whether you need to derivatize other, secondary amines in your sample.

  • For Chiral Purity Analysis by HPLC: Direct analysis on a chiral stationary phase like a macrocyclic glycopeptide-based column is often preferred to avoid potential racemization during derivatization.[11][12] If derivatization is necessary, reagents that react under mild conditions should be chosen.

Q3: How can I prevent racemization of the chiral center during derivatization?

A3: Maintaining the stereochemical integrity of this compound is critical. Racemization can occur under harsh reaction conditions.[13] To minimize this risk:

  • Avoid Strong Bases and High Temperatures: The α-proton to the carboxylic acid can become acidic upon activation, leading to racemization, especially in the presence of a strong base.[13]

  • Use Mild Derivatizing Reagents: Opt for reagents that react efficiently at or near room temperature.

  • Control Reaction Time: Do not extend the reaction time unnecessarily, as this increases the window for potential side reactions, including racemization.

  • Consider Aqueous Conditions: In some cases, the presence of water can suppress racemization compared to organic solvents under alkaline conditions.[14]

Q4: My N-acylated derivative seems unstable. What could be the cause?

A4: The stability of N-acylated amino acids can be influenced by the nature of the acyl group and the surrounding conditions.[15][16][17] Hydrolysis of the acyl linkage can occur, especially under acidic conditions.[15] If you suspect instability:

  • Control pH: Avoid strongly acidic or basic conditions during workup and storage.

  • Proper Storage: Store the derivatized sample in a dry, aprotic solvent at low temperatures (e.g., -20°C) to minimize hydrolysis.

  • Analyze Promptly: Analyze the derivatized samples as soon as possible after preparation.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the derivatization of this compound.

Problem 1: Low or No Product Yield

Low derivatization yield is a frequent challenge. The following decision tree and table can help diagnose the root cause.

Troubleshooting_Yield start Low/No Product Yield sub_optimal_reagents Sub-optimal Reagent Conditions start->sub_optimal_reagents Check Reagents incorrect_conditions Incorrect Reaction Conditions start->incorrect_conditions Check Conditions sample_issues Sample-Related Issues start->sample_issues Check Sample reagent_conc Insufficient Reagent Molar Excess? sub_optimal_reagents->reagent_conc reagent_quality Reagent Degraded? sub_optimal_reagents->reagent_quality temp_time Incorrect Temp/Time? incorrect_conditions->temp_time ph_issue Incorrect pH? incorrect_conditions->ph_issue moisture Presence of Moisture? sample_issues->moisture contaminants Interfering Contaminants? sample_issues->contaminants solution1 Increase Reagent Concentration (e.g., 4-6x molar excess) reagent_conc->solution1 solution2 Use Fresh/High-Purity Reagent reagent_quality->solution2 solution3 Optimize Temp & Time (Follow validated protocol) temp_time->solution3 solution4 Adjust pH to Optimal Range (e.g., 8.2-10 for AQC) ph_issue->solution4 solution5 Use Anhydrous Solvents/Conditions moisture->solution5 solution6 Clean Up Sample Before Derivatization contaminants->solution6 Troubleshooting_PeakShape start Poor Peak Shape/Resolution incomplete_rxn Incomplete Derivatization start->incomplete_rxn column_issues Column-Related Issues start->column_issues method_issues Methodological Issues start->method_issues cause1 Analyte exists in both derivatized and underivatized forms incomplete_rxn->cause1 cause2 Secondary interactions with column (e.g., silanol groups) column_issues->cause2 cause3 Column Overload column_issues->cause3 cause4 Inappropriate mobile phase/gradient method_issues->cause4 cause5 Injection solvent mismatch method_issues->cause5 solution1 Re-optimize derivatization conditions (See Problem 1) cause1->solution1 solution2 Use a column with end-capping Add mobile phase modifier (e.g., TFA) cause2->solution2 solution3 Dilute sample or inject smaller volume cause3->solution3 solution4 Optimize mobile phase composition and gradient profile cause4->solution4 solution5 Dissolve sample in initial mobile phase cause5->solution5

Sources

Validation & Comparative

A Comparative Analysis of (r)-3-Amino-5-phenylpentanoic acid and Pregabalin: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of (r)-3-Amino-5-phenylpentanoic acid and the established drug, pregabalin. As researchers and drug development professionals, understanding the nuanced differences between novel compounds and existing therapeutics is paramount for advancing next-generation therapies. This document will delve into the structural characteristics, mechanism of action, and potential therapeutic implications of these two molecules, supported by experimental data and protocols.

Introduction: The Landscape of Gabapentinoids

Pregabalin, a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels, has become a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its therapeutic success has spurred the exploration of novel γ-aminobutyric acid (GABA) analogs with potentially improved pharmacological profiles.[3] One such area of interest is the incorporation of aromatic moieties, such as a phenyl group, into the GABA backbone. This guide focuses on this compound, a chiral amino acid derivative, and provides a comparative perspective against the well-established pregabalin.[4] Due to the limited publicly available data on the specific pharmacological activity of this compound, this guide will draw upon data from structurally similar phenyl-substituted GABA analogs, such as phenibut, to provide a scientifically grounded comparison.

Molecular Structure: A Tale of Two Scaffolds

At the heart of their pharmacological activity lies the distinct chemical architecture of this compound and pregabalin. While both are GABA analogs, the key differentiator is the substitution at the β-position relative to the carboxylic acid.

Pregabalin , chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, features an isobutyl group at the β-position.[5] This aliphatic side chain is crucial for its high-affinity binding to the α2δ-1 subunit.

This compound , in contrast, incorporates a phenylpropyl group at the β-position. The introduction of this aromatic ring system significantly alters the molecule's steric and electronic properties, which can influence its binding affinity, selectivity, and pharmacokinetic profile.

G cluster_0 This compound cluster_1 Pregabalin a b

Figure 1: Chemical structures of this compound and Pregabalin.

Mechanism of Action: Targeting the α2δ-1 Subunit

Both pregabalin and other gabapentinoids exert their therapeutic effects primarily through their interaction with the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7] It is crucial to note that despite being GABA analogs, they do not bind to GABA receptors.[1]

The binding of these ligands to the α2δ-1 subunit modulates calcium influx at presynaptic terminals, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4] This attenuation of neuronal hyperexcitability is believed to be the underlying mechanism for their analgesic, anticonvulsant, and anxiolytic properties.[5][6]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Ca2+ influx triggers neurotransmitter release a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Exocytosis Pregabalin Pregabalin / this compound Pregabalin->a2d1 Binding Receptor Glutamate Receptor Glutamate_cleft->Receptor Binding Signal Excitatory Signal Receptor->Signal Initiates

Caption: Proposed mechanism of action for gabapentinoids.

Comparative Pharmacological Data

CompoundKi (µM) for α2δ SubunitReference
PregabalinNot explicitly stated in the provided reference, but known to be a high-affinity ligand.[8]
Gabapentin0.05[9]
R-phenibut 23 [9]
S-phenibut39[9]
Baclofen156[9]

Note: A lower Ki value indicates a higher binding affinity.

This data suggests that while R-phenibut does bind to the α2δ subunit, its affinity is significantly lower than that of gabapentin.[9] It is plausible that this compound would exhibit a similar binding profile. This highlights a key structure-activity relationship: the aliphatic side chain of pregabalin and gabapentin appears to be more favorable for high-affinity binding to the α2δ-1 subunit compared to a phenyl-containing side chain.[8]

Experimental Protocols for Comparative Analysis

To rigorously compare the pharmacological profiles of this compound and pregabalin, a series of well-defined experiments are necessary.

Competitive Radioligand Binding Assay for α2δ-1 Subunit

This in vitro assay is fundamental for determining the binding affinity of a test compound to the α2δ-1 subunit.

Objective: To determine the inhibitory constant (Ki) of this compound for the α2δ-1 subunit and compare it to that of pregabalin.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from pig or rat brain tissue, which is rich in α2δ-1 subunits.

  • Radioligand: Use a high-affinity radiolabeled ligand, such as [³H]-gabapentin, to label the α2δ-1 binding sites.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]-gabapentin and varying concentrations of the unlabeled test compounds (this compound and pregabalin).

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Start Start Membrane Prepare Brain Membrane Homogenate Start->Membrane Incubate Incubate Membranes with [3H]-Gabapentin and Test Compound Membrane->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

Animal models are indispensable for evaluating the in vivo efficacy of potential analgesics. The CCI model is a widely used and validated model of neuropathic pain.

Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound in comparison to pregabalin in a rat model of neuropathic pain.

Methodology:

  • Surgical Procedure: Anesthetize adult male Sprague-Dawley rats and expose the sciatic nerve. Place four loose chromic gut ligatures around the nerve.

  • Post-Operative Recovery: Allow the animals to recover for a period of 7-14 days, during which they will develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

  • Behavioral Testing (Baseline): Before drug administration, assess the baseline pain thresholds using:

    • Von Frey Filaments: To measure mechanical allodynia (paw withdrawal threshold to a non-noxious stimulus).

    • Hargreaves Plantar Test: To measure thermal hyperalgesia (paw withdrawal latency to a radiant heat source).

  • Drug Administration: Administer varying doses of this compound, pregabalin, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Testing (Post-Drug): Re-assess mechanical and thermal thresholds at various time points after drug administration to determine the peak effect and duration of action.

  • Data Analysis: Compare the post-drug withdrawal thresholds/latencies to the baseline values for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent efficacy.

Conclusion and Future Directions

This comparative guide highlights the structural and mechanistic similarities and differences between this compound and pregabalin. While both are GABA analogs that target the α2δ-1 subunit of voltage-gated calcium channels, the substitution of an isobutyl group in pregabalin with a phenylpropyl group in this compound likely results in a lower binding affinity for the target.

The provided experimental protocols offer a clear roadmap for the direct, head-to-head comparison of these two compounds. The data generated from these studies would be invaluable for understanding the structure-activity relationships of phenyl-substituted GABA analogs and for guiding the development of novel gabapentinoids with potentially differentiated pharmacological profiles. Future research should focus on obtaining empirical data for this compound to validate the hypotheses presented in this guide and to fully elucidate its therapeutic potential.

References

  • Pregabalin - Wikipedia. Available from: [Link]

  • Pregabalin: Uses, Dosage, Side Effects & Warnings - Drugs.com. (2025-07-25). Available from: [Link]

  • Zvejniece L, Vavers E, Svalbe B, et al. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacol Rep. 2015;67(5):1000-1006.
  • Pregabalin: Structure, Ingredients & Drug Interactions - Study.com. (2025-12-04). Available from: [Link]

  • GABA analogue - Wikipedia. Available from: [Link]

  • Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews. 2001;7(4):471-481.
  • Gabapentinoid - Wikipedia. Available from: [Link]

  • Clinical Application of α2-δ Ligand. Korean J Pain. 2011;24(2):107-111.
  • Belliotti TR, Capiris T, Ekhato IV, et al. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. J Med Chem. 2005;48(7):2294-2307.
  • Bauer CS, Nieto-Rostro M, Rahman W, et al. The increased trafficking of the calcium channel subunit α2δ-1 to presynaptic terminals in neuropathic pain is inhibited by the α2δ ligand pregabalin. J Neurosci. 2009;29(13):4076-4088.
  • Taylor CP, Angelotti T, Fauman E. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Res. 2007;73(2):137-150.
  • Li CY, Zhang XL, Matthews EA, et al.
  • Field MJ, Cox PJ, Stott E, et al. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a novel molecular target for pain mediating the analgesic actions of pregabalin. Proc Natl Acad Sci U S A. 2006;103(46):17537-17542.
  • Marais E, Klugbauer N, Hofmann F. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Mol Pharmacol. 2001;59(5):1243-1248.
  • Belliotti, T. R., Capiris, T., Ekhato, I. V., Kinsora, J. J., Field, M. J., Heffner, T. G., ... & Wustrow, D. J. (2005). Structure− activity relationships of pregabalin and analogues that target the α 2-δ protein. Journal of medicinal chemistry, 48(7), 2294-2307.
  • Sutton KG, Martin DJ, Pinnock RD, Lee K, Scott RH. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones. Br J Pharmacol. 2002;135(1):257-265.
  • Davies A, Hendrich J, Van Minh AT, et al. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. Trends Pharmacol Sci. 2007;28(5):220-228.
  • Ramachandran, P. V., Sakavuyi, K., & Mistry, H. (2011). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future medicinal chemistry, 3(2), 155-162.
  • Tyukavkina, N. A., Lapin, I. P., & Perekalin, V. V. (1970). Synthesis and pharmacological activity of some derivatives of γ-amino-β-phenylbutyric acid. Pharmaceutical Chemistry Journal, 4(7), 378-380.
  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2018). Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents. Medicinal Chemistry Research, 27(1), 216-231.
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A reliable synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. Synthesis, 45(02), 171-173.
  • Słoczyńska, K., Pękala, E., Wesołowska, A., Ekiert, M., & Sapa, J. (2017). Synthesis, characterization and pharmacological evaluation of new derivatives of γ-aminobutyric acid. Pharmacological Reports, 69(5), 965-972.
  • Dudi, M., Singh, S., & Kaur, R. (2019). Recent advances in the synthesis of GABA analogues. Current Organic Synthesis, 16(5), 656-681.
  • Petrova, M., Bojilova, A., & Tzenova, M. (2020). Synthesis and anticonvulsant activity of new derivatives of 4-amino-3-phenylbutanoic acid (phenibut). Molecules, 25(19), 4432.

Sources

A Comparative Analysis of GABA-B Receptor Binding Affinity: (R)-3-Amino-5-phenylpentanoic Acid vs. Baclofen

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into GABA-B Receptor Agonism: A Comparative Guide for Neuropharmacology Researchers

This guide offers a detailed comparison of the GABA-B receptor binding affinities of (R)-3-Amino-5-phenylpentanoic acid and the well-established drug, baclofen. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide a clear understanding of their comparative pharmacology.

Introduction: The GABA-B Receptor and its Ligands

The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] Its activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.[1][4][5] This mechanism makes the GABA-B receptor a significant target for therapeutic agents aimed at treating conditions like muscle spasticity, anxiety, and addiction.[6][7][8]

Baclofen , a derivative of GABA, is a well-established GABA-B receptor agonist used clinically as a muscle relaxant and anti-spastic agent.[4][6][9] Its action is primarily at the spinal cord level, where it reduces the release of excitatory neurotransmitters.[6][10] This compound is a chiral amino acid derivative that serves as a building block in peptide and pharmaceutical synthesis.[11][12] Its structural similarity to GABA and its derivatives suggests potential interactions with GABA receptors, making a comparative analysis of its binding affinity relevant for drug discovery and development.

Comparative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. The following table summarizes available experimental data for baclofen. While specific binding affinity data for this compound at the GABA-B receptor is not as widely published in readily available literature, the data for baclofen provides a benchmark for comparison.

CompoundReceptorAssay TypeRadioligandPreparationKi (nM)IC50 (µM)
(-)-BaclofenGABA-BRadioligand Binding-baclofenRat Kidney Sections24.6-
(-)-BaclofenGABA-BRadioligand Binding[3H]-GABARat Brain Synaptic Membranes-0.13
(-)-BaclofenGABA-BRadioligand Binding[3H]-baclofenRat Brain Synaptic Membranes-0.04
(R)-(-)-BaclofenGABA-BRadioligand Binding[3H]baclofenCat Cerebellum-0.015
(+)-BaclofenGABA-BRadioligand Binding[3H]-baclofenRat Brain Synaptic Membranes-33

Data sourced from multiple studies.[5][13][14] Note that experimental conditions can influence these values.

The data clearly indicates that the (-)-enantiomer of baclofen possesses a significantly higher affinity for the GABA-B receptor compared to the (+)-enantiomer.[5][14] For researchers investigating novel compounds like this compound, these values for baclofen serve as a critical reference point for assessing potency and potential therapeutic efficacy.

Experimental Protocol: GABA-B Receptor Radioligand Binding Assay

To empirically determine and compare the binding affinities of novel compounds against a known ligand like baclofen, a radioligand binding assay is the gold standard. This protocol outlines a typical competitive binding assay.

Principle:

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]CGP54626 or -baclofen) from the GABA-B receptor in a membrane preparation.[15] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki can be calculated.

Materials:
  • Membrane Preparation: Homogenized tissue from a region rich in GABA-B receptors (e.g., rat brain cortex or cerebellum) or cells expressing recombinant human GABA-B receptors.[15][16][17]

  • Radioligand: A high-affinity GABA-B receptor ligand labeled with a radioisotope, such as [3H]CGP54626 or -baclofen.[13][15]

  • Test Compounds: this compound and Baclofen (for comparison).

  • Non-specific Binding Control: A high concentration of a non-labeled GABA-B agonist (e.g., 10 mM GABA or unlabeled baclofen) to determine non-specific binding.[16]

  • Assay Buffer: e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4.[15]

  • Wash Buffer: e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[15]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[18]

  • Scintillation Counter: For quantifying radioactivity.[16][18]

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.[18]

    • Centrifuge the homogenate to pellet the membranes.[16][18]

    • Wash the pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.[17]

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[18]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled ligand.

      • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

    • The final volume in each well is typically 100-250 µL.[15][18]

  • Incubation:

    • Incubate the plate at room temperature or 30°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.[15][18]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.[18]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[18]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation & Washing Tissue->Centrifuge1 Resuspend Resuspend in Assay Buffer Centrifuge1->Resuspend ProteinAssay Protein Quantification Resuspend->ProteinAssay Plate Plate Setup (Total, NSB, Test Compound) ProteinAssay->Plate Incubate Incubation (Equilibrium) Plate->Incubate Filter Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate Specific Binding Count->Calc Plot Plot % Inhibition vs. [Compound] Calc->Plot Fit Non-linear Regression (IC50) Plot->Fit Ki Calculate Ki (Cheng-Prusoff) Fit->Ki G cluster_membrane Cell Membrane GABAB GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein (αβγ) GABAB->G_protein Activates G_alpha G_protein->G_alpha Gαi/o G_betagamma G_protein->G_betagamma Gβγ AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Agonist Agonist (e.g., Baclofen) Agonist->GABAB Binds ATP ATP ATP->AC G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits

Caption: Simplified GABA-B receptor signaling pathway.

Conclusion

Baclofen is a potent and well-characterized agonist of the GABA-B receptor, with its (-)-enantiomer displaying high affinity in the nanomolar range. This makes it an essential benchmark for the evaluation of novel compounds targeting this receptor. For this compound and other investigational molecules, the described radioligand binding assay provides a robust and validated method to quantify their binding affinity and potential as GABA-B receptor modulators. A thorough understanding of both the binding kinetics and the downstream signaling pathways is fundamental for the rational design and development of new therapeutics acting on the GABAergic system.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen?
  • Ghaffari, S., & Tadi, P. (2023). Baclofen. In StatPearls. StatPearls Publishing.
  • Pharmacology of Baclofen ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 25).
  • Dr.Oracle. (2025, March 19). What is the mode of action of baclofen?
  • Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology, 17(2), 107–116.
  • Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 749-759.
  • Park, J. B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 48(3), e224.
  • Reactome. (n.d.). Activation of GABAB receptors.
  • Ribosome Studio. (2025, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube.
  • GeneGlobe. (n.d.). GABA Receptor Signaling.
  • Zhang, M., et al. (2025, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol.
  • BenchChem. (2025). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays.
  • Enna, S. J., & Ferkany, J. W. (1998). Characterization of GABA Receptors. Current Protocols in Neuroscience, 1, 1.7.1-1.7.18.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound Hydrochloride for Pharmaceutical Synthesis and Research.
  • D'Amico, M., et al. (1990). Baclofen binding sites in rat kidney. European Journal of Pharmacology, 184(2-3), 305-309.
  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 72(3), 517–529.
  • Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(5), 1027–1041.
  • Chem-Impex. (n.d.). 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid.
  • Vlachou, S., et al. (2013). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 227(1), 121–133.
  • Tunnicliff, G., Rogier, C. J., & Youngs, T. L. (1988). Inhibition of neuronal membrane GABAB receptor binding by GABA structural analogues. International Journal of Biochemistry, 20(2), 179-182.
  • Jones, M. V., & Westbrook, G. L. (1997). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 17(20), 7626–7633.
  • Olsen, R. W., & Sieghart, W. (2009). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecular Pharmacology, 75(6), 1279–1288.

Sources

Validation of (r)-3-Amino-5-phenylpentanoic acid as a Neuroprotective Agent: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless progression of neurodegenerative diseases and the acute neuronal loss following ischemic events represent a significant challenge in modern medicine. The pursuit of effective neuroprotective agents, capable of mitigating neuronal damage and preserving neurological function, is a cornerstone of contemporary neuroscience research. This guide provides a comprehensive technical evaluation of (r)-3-Amino-5-phenylpentanoic acid, a compound of interest for its potential neuroprotective properties. Through a detailed analysis of its presumed mechanism of action, supported by data from its close structural analog, R-phenibut, and a comparative assessment against established neuroprotective agents, this document serves as a critical resource for researchers, scientists, and professionals in drug development. We will delve into the experimental validation of this compound, offering in-depth protocols and a logical framework for its assessment as a viable neuroprotective candidate.

This compound: A Profile

This compound is a chiral amino acid derivative.[1] While direct experimental data on its neuroprotective efficacy is limited in publicly available literature, its structural similarity to known neuroactive compounds, particularly R-phenibut, provides a strong rationale for its investigation. A key predicted advantage of this molecule is its ability to cross the blood-brain barrier, a critical prerequisite for any centrally acting therapeutic agent.[1]

Proposed Mechanism of Action: A GABAergic Hypothesis

The primary hypothesized mechanism of neuroprotection for this compound is through its action as a γ-aminobutyric acid (GABA) receptor agonist, specifically at the GABA-B receptor subtype. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its receptors are pivotal in modulating neuronal excitability.[2] Activation of GABA-B receptors, which are G-protein coupled receptors, leads to a cascade of inhibitory intracellular events, including the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP).[2] This ultimately results in the opening of potassium channels, leading to hyperpolarization, and the inhibition of calcium influx, which collectively dampen neuronal excitability.[3]

This inhibitory action is crucial in pathological conditions characterized by excessive neuronal stimulation, such as glutamate-induced excitotoxicity, a common pathway in ischemic stroke and other neurodegenerative disorders.[4] By attenuating excessive glutamate release and subsequent excitotoxic cell death, GABA-B agonists can exert a significant neuroprotective effect.[5]

Furthermore, evidence from its analog, R-phenibut, suggests a dual mechanism involving antagonism of the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[6][7] This action would further contribute to reducing neuronal hyperexcitability and subsequent damage.

Comparative Analysis with Alternative Neuroprotective Agents

To contextualize the potential of this compound, it is essential to compare it with other neuroprotective agents that have been evaluated in preclinical and clinical settings. This comparison will focus on their mechanisms of action and reported efficacy in relevant models.

AgentPrimary Mechanism of ActionKey Efficacy Endpoints (Preclinical/Clinical)
This compound (inferred from R-phenibut) GABA-B Receptor Agonist; α2-δ VDCC Ligand[6][7]Reduced infarct volume, improved neurological deficit scores, increased expression of neurotrophic factors (BDNF, VEGF) in rodent stroke models.[6]
Edaravone Free Radical Scavenger[8][9]Reduced infarct volume in rodent stroke models; improved functional outcomes (modified Rankin Scale) in acute ischemic stroke patients.[8][9]
N-acetylcysteine (NAC) Glutathione Precursor; Antioxidant; Anti-inflammatory[10][11]Increased cell viability and reduced reactive oxygen species in in vitro models of oxidative stress; reduced infarct volume and improved neurologic scores in rodent stroke models.[10][12]
Memantine Uncompetitive NMDA Receptor Antagonist[13][14]Protection against glutamate-induced excitotoxicity in vitro; improved cognitive function in patients with moderate-to-severe Alzheimer's disease.[4][13]

Experimental Validation: Protocols and Methodologies

The validation of any novel neuroprotective agent requires a systematic approach employing both in vitro and in vivo models. The following protocols are designed to rigorously assess the neuroprotective potential of this compound.

In Vitro Validation: Glutamate-Induced Excitotoxicity Assay

This assay is a fundamental tool for assessing a compound's ability to protect neurons from the damaging effects of excessive glutamate stimulation.[15]

Objective: To determine the concentration-dependent neuroprotective effect of this compound against glutamate-induced cell death in primary cortical neurons.

Methodology:

  • Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) rats or mice on poly-D-lysine coated 96-well plates. Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days to allow for maturation and synapse formation.

  • Compound Pre-treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO). On the day of the experiment, dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Pre-treat the neuronal cultures with the compound or vehicle for 1 hour.

  • Glutamate Insult: Following pre-treatment, expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compound or vehicle.

  • Washout and Recovery: After the glutamate exposure, gently wash the cells twice with pre-warmed, glutamate-free culture medium containing the respective concentrations of the test compound or vehicle. Return the plates to the incubator for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control group.

    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. Increased LDH activity is indicative of cell death.

  • Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 (half-maximal effective concentration) for neuroprotection.

Self-Validation System: The inclusion of a positive control, such as Memantine (an NMDA receptor antagonist), at a known effective concentration, is crucial to validate the assay's sensitivity and reproducibility.[13][14] A vehicle-only control and a glutamate-only control are also essential for establishing baseline viability and the extent of the insult, respectively.

In Vivo Validation: Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rodents

The tMCAO model is a widely used and clinically relevant model of focal cerebral ischemia that allows for the evaluation of neuroprotective agents in a whole-animal system.[16]

Objective: To assess the ability of this compound to reduce infarct volume and improve neurological function following ischemic stroke in rats or mice.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). Anesthetize the animals with isoflurane.

  • Surgical Procedure (Intraluminal Filament Model):

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a silicone-coated monofilament (e.g., 4-0 for rats) into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.

    • Maintain the occlusion for a defined period (e.g., 60-90 minutes).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg and 50 mg/kg, based on R-phenibut data) or vehicle intravenously or intraperitoneally at the time of reperfusion (filament withdrawal) or shortly thereafter.[6]

  • Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.

  • Post-operative Care: Suture the incision, discontinue anesthesia, and monitor the animal's recovery. Provide supportive care, including hydration and temperature regulation.

  • Neurological Deficit Scoring: At 24 and 48 hours post-tMCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement: At 48 hours post-tMCAO, euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.

    • Remove the brains and section them coronally (e.g., 2 mm thick slices).

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software. Correct for edema by using the contralateral hemisphere as a reference.

  • Data Analysis: Compare the infarct volumes and neurological deficit scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Self-Validation System: The success of the surgical procedure is validated by the Laser Doppler Flowmetry readings, showing a significant drop in cerebral blood flow upon occlusion and its restoration upon reperfusion. The vehicle-treated group should exhibit a consistent and significant infarct volume and neurological deficit, providing a robust baseline for evaluating the therapeutic effect of the test compound.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Upstream Events cluster_1 Mechanism of this compound cluster_2 Downstream Effects Ischemia / Excitotoxicity Ischemia / Excitotoxicity GABA-B Receptor Activation GABA-B Receptor Activation α2-δ VDCC Blockade α2-δ VDCC Blockade Reduced Glutamate Release Reduced Glutamate Release GABA-B Receptor Activation->Reduced Glutamate Release Neuronal Hyperpolarization Neuronal Hyperpolarization GABA-B Receptor Activation->Neuronal Hyperpolarization Decreased Ca2+ Influx Decreased Ca2+ Influx α2-δ VDCC Blockade->Decreased Ca2+ Influx Neuroprotection Neuroprotection Reduced Glutamate Release->Neuroprotection Neuronal Hyperpolarization->Neuroprotection Decreased Ca2+ Influx->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Primary Neuronal Culture Primary Neuronal Culture Compound Pre-treatment Compound Pre-treatment Primary Neuronal Culture->Compound Pre-treatment Glutamate Insult Glutamate Insult Compound Pre-treatment->Glutamate Insult Cell Viability Assays (MTT/LDH) Cell Viability Assays (MTT/LDH) Glutamate Insult->Cell Viability Assays (MTT/LDH) tMCAO Surgery tMCAO Surgery Drug Administration Drug Administration tMCAO Surgery->Drug Administration Neurological Scoring Neurological Scoring Drug Administration->Neurological Scoring Infarct Volume Analysis Infarct Volume Analysis Neurological Scoring->Infarct Volume Analysis

Caption: Experimental workflows for validating neuroprotective agents.

Conclusion

While direct experimental validation of this compound as a neuroprotective agent is an area ripe for investigation, the existing evidence from its close structural analog, R-phenibut, and the well-established neuroprotective role of GABA-B receptor agonists provide a compelling rationale for its further development. The proposed dual mechanism of action, targeting both GABA-B receptors and α2-δ subunits of voltage-dependent calcium channels, presents a promising strategy for mitigating the complex cascade of events leading to neuronal death in ischemic and neurodegenerative conditions. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of this and other novel neuroprotective candidates. Through rigorous and well-controlled preclinical studies, the true therapeutic potential of this compound can be elucidated, potentially paving the way for a new class of neuroprotective agents.

References

  • Watanabe, T., Tanaka, M., & Abe, K. (2004). Efficacy and safety of edaravone in the treatment of acute cerebral ischemia. Cerebrovascular Diseases, 17(Suppl. 1), 153-159. [Link]

  • Lapchak, P. A. (2010). A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy? Expert opinion on pharmacotherapy, 11(10), 1753–1763. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). The neuroprotective effects of R-phenibut after focal cerebral ischemia. Pharmacology, biochemistry, and behavior, 137, 1-7. [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic transmission. Neuropharmacology, 53(6), 723-740. [Link]

  • Kupats, E., Stelfa, G., Kuka, J., et al. (2020). Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. Oxidative medicine and cellular longevity, 2020, 9364598. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. [Link]

  • Babcock, A. M., Wang, C., & Baughman, V. L. (2002). Baclofen is neuroprotective and prevents loss of calcium/calmodulin-dependent protein kinase II immunoreactivity in the ischemic gerbil hippocampus. The Journal of pharmacology and experimental therapeutics, 303(2), 835–842. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2016). The neuroprotective effects of R-phenibut after focal cerebral ischemia. RSU. [Link]

  • Sun, L., Li, H., Liu, Y., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular medicine reports, 17(5), 7015–7022. [Link]

  • Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et biophysica acta, 1830(8), 4117–4129. [Link]

  • Lipton, S. A. (2007). Glutamate-related excitoxicity neuroprotection with memantine, an uncompetitive antagonist of NMDA-glutamate receptor, in Alzheimer's disease and vascular dementia. Reviews on recent clinical trials, 2(2), 111–119. [Link]

  • Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. Molecules (Basel, Switzerland), 23(12), 3305. [Link]

  • O'Collins, V. E., Macleod, M. R., Donnan, G. A., et al. (2006). 1,026 experimental treatments in acute stroke. Annals of neurology, 59(3), 467–477. [Link]

  • Volz, T., Bach, M., & Lurtz, R. (2015). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European journal of pharmacology, 765, 1-10. [Link]

  • Unnithan, A. S., Choi, H. J., Titler, A. M., et al. (2015). Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo. Neuroscience, 310, 130–143. [Link]

  • Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Drug design, development and therapy, 9, 3445–3454. [Link]

  • Terpolilli, N. A., Moskowitz, M. A., & Plesnila, N. (2012). Sustained baclofen-induced activation of GABAB receptors after cerebral ischemia restores receptor expression and function and limits progressing loss of neurons. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 32(10), 1933–1942. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). The neuroprotective effects of R-phenibut after focal cerebral ischemia. ResearchGate. [Link]

  • Witzel, I. I., Jüttler, E., & Bösel, J. (2022). Edaravone's Safety Profile in Acute Ischemic Stroke. Journal of central nervous system disease, 14, 11795735221124239. [Link]

  • Kupats, E., Stelfa, G., Kuka, J., et al. (2020). Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. Oxidative medicine and cellular longevity, 2020, 9364598. [Link]

  • Kikuchi, K., Takeda, H., & Mori, A. (2013). Investigation of effect of edaravone on ischemic stroke. Journal of stroke and cerebrovascular diseases : the official journal of National Stroke Association, 22(8), e488–e493. [Link]

  • Razmeh, S., Ghaffarpasand, F., & Dehghani, L. (2025). The effect of Edaravone on acute ischemic stroke, large vessel occlusion, not treated with intravenous thrombolytic, and endovascular thrombectomy: a double-blind placebo-controlled trial. Naunyn-Schmiedeberg's archives of pharmacology. [Link]

  • Golechha, M., Bhatia, J., & Arya, D. S. (2011). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Ayurveda and integrative medicine, 2(4), 191–195. [Link]

  • Cherubini, E., & Conti, F. (2001). Generating diversity at GABAA receptors. Trends in neurosciences, 24(3), 155–160. [Link]

  • Szwajgier, D., Borowiec, K., & Pustkowiak, H. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 477. [Link]

  • Wikipedia. (2024, May 22). GABA receptor agonist. Retrieved from [Link]

  • Patel, D. R., & Parmar, M. S. (2025). Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. ACS chemical neuroscience. [Link]

  • Chojnacki, M. R., Ghorpade, A., & Zheng, J. (2014). Discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer's Disease by Hybridization of Curcumin and Melatonin. ACS chemical neuroscience, 5(11), 1086–1093. [Link]

  • Ceylan, M., & Darendelioglu, E. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International journal of molecular sciences, 25(22), 13886. [Link]

  • Li, J., Zhao, Y., & Wang, Y. (2025). Neurological adverse events associated with baclofen: a pharmacovigilance study based on FDA adverse event reporting system. International journal of clinical pharmacy. [Link]

  • de Oliveira, R. B., & de Oliveira, A. A. C. (2022). Various facets of excitotoxicity. Neuro- Regeneration Research, 17(10), 2186–2194. [Link]

Sources

A Comparative Guide to the Biological Activity of (r)-3-Amino-5-phenylpentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (r)-3-Amino-5-phenylpentanoic Acid and its Analogs

This compound is a chiral γ-amino acid derivative that has garnered significant interest in medicinal chemistry due to its structural similarity to the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] The presence of a phenyl ring and a chiral center at the 3-position provides a scaffold for developing analogs with potentially improved pharmacokinetic and pharmacodynamic properties. These analogs are primarily investigated for their activity as modulators of GABA receptors, particularly the GABAB receptor, which is a G-protein coupled receptor (GPCR) involved in a variety of neurological and psychiatric disorders.[2][3] Dysregulation of GABAB receptor signaling has been implicated in conditions such as spasticity, pain, anxiety, and addiction, making it a key therapeutic target.[2]

This guide provides a comprehensive comparison of the biological activity of this compound analogs, focusing on their structure-activity relationships (SAR) as GABAB receptor agonists. We will delve into the experimental data that underpins our understanding of how modifications to this scaffold influence potency and efficacy. Furthermore, detailed protocols for key biological assays are provided to enable researchers to conduct their own investigations in this promising area of drug discovery.

Comparative Analysis of Biological Activity: A Focus on GABAB Receptor Agonism

The biological activity of this compound analogs is predominantly assessed by their ability to bind to and activate the GABAB receptor. The (R)-enantiomer is crucial for this activity, as has been demonstrated for the structurally related drug, baclofen ((R)-β-(4-chlorophenyl)-γ-aminobutyric acid).[1]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have revealed key structural features that govern its interaction with the GABAB receptor:

  • The Phenyl Ring: The phenyl group is a critical component for activity. Substitutions on this ring can significantly modulate potency. For instance, the addition of a chlorine atom at the para-position, as seen in baclofen, generally enhances agonist activity.[2] Computational docking studies on a series of (3R)-4-amino-3-arylbutanoic acid analogs (structurally very similar to the pentanoic acid series) suggest that various substituents on the phenyl ring can lead to better binding energies than baclofen and phenibut.[4] Specifically, analogs with 3,4-dimethylphenyl, 3-fluorophenyl, 4-acetylphenyl, and 4-methoxyphenyl substituents were identified as potential leads with enhanced binding affinity.[4]

  • The Amino Group: The primary amino group is essential for interacting with the orthosteric binding site of the GABAB1 subunit.[2] Its position at the 3-position of the pentanoic acid chain is a key determinant of activity.

  • The Carboxylic Acid Group: The carboxylate moiety is another crucial pharmacophoric element, engaging in key interactions within the GABAB receptor binding pocket.[2]

  • The Alkyl Backbone: The length and conformation of the pentanoic acid backbone influence how the key pharmacophoric groups (amino and carboxyl) are presented to the receptor.

Quantitative Comparison of Analog Performance
CompoundPhenyl Ring SubstitutionBiological Activity (EC50 in µM)Receptor TargetReference
(R,S)-5-amino-3-phenylpentanoic acidUnsubstituted46GABAB[2]
Baclofen (reference)4-chloroPotent AgonistGABAB[2]
Phenibut (reference)Unsubstituted (β-phenyl)Lower affinity than baclofenGABAB[5]

Note: The EC50 value for (R,S)-5-amino-3-phenylpentanoic acid was determined in tsA201 cells transfected with GABAB1b/GABAB2/Gqz5.[2] It is important to note that this data is for a racemic mixture, and the activity is likely attributable to the (R)-enantiomer.

Experimental Protocols for Biological Activity Assessment

To facilitate further research and validation of new analogs, we provide detailed step-by-step methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives at the GABAB receptor.

GABAB Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

GABAB_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat brain tissue prep2 Centrifuge and wash membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with [3H]GABA or [3H]baclofen prep3->assay1 assay2 Add test compound at various concentrations assay1->assay2 assay3 Separate bound and free radioligand (filtration) assay2->assay3 assay4 Quantify radioactivity (scintillation counting) assay3->assay4 analysis1 Generate competition binding curves assay4->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2

Caption: Workflow for GABAB receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: a. Homogenize frozen rat whole brain tissue in 20 volumes of ice-cold 0.32 M sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C. d. Resuspend the pellet in ice-cold deionized water and centrifuge again at 140,000 x g for 30 minutes. e. Repeat the washing step twice more with assay buffer (50 mM Tris-HCl, pH 7.4). f. Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay). Store at -80°C until use.[6]

  • Binding Assay: a. In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer
    • 50 µL of radioligand (e.g., [3H]GABA or [3H]baclofen) at a final concentration of ~5 nM.
    • 50 µL of test compound at various concentrations (typically from 1 nM to 100 µM).
    • 50 µL of membrane preparation (approximately 100-200 µg of protein). b. For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM) instead of the test compound. c. Incubate the plate at 4°C for 45 minutes.
  • Filtration and Quantification: a. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. b. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. b. Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABAB receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.[5][7]

Workflow Diagram:

GTPgS_Assay cluster_prep Membrane Preparation cluster_assay [35S]GTPγS Binding cluster_analysis Data Analysis prep1 Prepare cell membranes expressing GABAB receptors assay1 Incubate membranes with test compound (agonist) prep1->assay1 assay2 Add GDP and [35S]GTPγS assay1->assay2 assay3 Incubate to allow binding assay2->assay3 assay4 Terminate reaction and filter assay3->assay4 assay5 Quantify bound [35S]GTPγS assay4->assay5 analysis1 Plot specific binding vs. agonist concentration assay5->analysis1 analysis2 Determine EC50 and Emax values analysis1->analysis2

Caption: Workflow for the [35S]GTPγS functional assay.

Step-by-Step Protocol:

  • Membrane Preparation: a. Use membranes from cells stably expressing human GABAB receptors (e.g., CHO-K1 cells). b. Prepare membranes as described in the radioligand binding assay protocol.

  • [35S]GTPγS Binding Assay: a. In a 96-well plate, add the following to each well:

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
    • Test compound at various concentrations.
    • GDP (final concentration ~10 µM).
    • Membrane preparation (~10-20 µg of protein). b. Pre-incubate for 15 minutes at 30°C. c. Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM). d. Incubate for 30-60 minutes at 30°C. e. Terminate the reaction by rapid filtration through glass fiber filters.
  • Quantification and Data Analysis: a. Wash the filters with ice-cold buffer and quantify the radioactivity as described for the binding assay. b. Determine basal binding (in the absence of agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS). c. Calculate the agonist-stimulated specific binding. d. Plot the stimulated binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel GABAB receptor modulators. The available structure-activity relationship data from closely related analogs highlights the importance of the phenyl ring substitution and the stereochemistry at the 3-position for potent agonist activity. Computational studies have suggested several promising avenues for substitution on the phenyl ring to enhance binding affinity.

Future research should focus on the systematic synthesis and experimental evaluation of a diverse library of this compound analogs. This will enable the development of a more comprehensive quantitative structure-activity relationship (QSAR) model, which can guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for conducting these crucial biological evaluations. Ultimately, a deeper understanding of the molecular determinants of ligand recognition at the GABAB receptor will pave the way for the discovery of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Barnard, E. A. et al. (1998). International Union of Pharmacology. XV. Subtypes of gamma-aminobutyric acidA receptors: classification on the basis of subunit structure and receptor function. Pharmacological Reviews, 50(2), 291–313. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Bonde, M. M., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(20), 17352–17363. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Mohanlal, S., et al. (2024). Synthesis of R–GABA Derivatives via Pd(II) Catalyzed Enantioselective C(sp3)−H Arylation and Virtual Validation with GABAB1 Receptor for Potential leads. Chemistry – An Asian Journal. [Link]

  • Mohanlal, S., Saha, D., Pandey, S., & Sharma, N. (2024). Synthesis of R–GABA Derivatives via Pd(II) Catalyzed Enantioselective C(sp3)−H Arylation and Virtual Validation with GABAB1 Receptor for Potential leads. Chemistry – An Asian Journal. [Link]

  • Iorio, M., et al. (2019). Variations on a scaffold - Novel GABAA receptor modulators. Bioorganic & medicinal chemistry, 27(20), 115053. [Link]

  • Martínez-Campos, Z., et al. (2023). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 28(6), 2599. [Link]

  • Goudet, C., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 22(11), 5949. [Link]

  • Kim, H., & Cheon, S. H. (2020). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 52(8), 1226–1233. [Link]

  • Palma, E., et al. (2020). Electrophysiology of ionotropic GABA receptors. Journal of Neuroscience Research, 98(8), 1461–1477. [Link]

  • Attia, M. I., Herdeis, C., & Bräuner-Osborne, H. (2013). GABA(B)-agonistic activity of certain baclofen homologues. Molecules (Basel, Switzerland), 18(9), 10266–10284. [Link]

  • Cook, J. M., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 27(15), 4983. [Link]

  • Bryans, J. S., & Wustrow, D. J. (2000). 3-substituted GABA analogs with central nervous system activity: a review. Current pharmaceutical design, 6(6), 599–615. [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2017). Modern Organic Chemistry Research, 2(3), 103-111. [Link]

  • Assay Guidance Manual. (2017). Automated Electrophysiology Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, Y., et al. (2023). GABA-independent activation of GABAB receptor by mechanical forces. bioRxiv. [Link]

  • Enna, S. J. (2012). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit1.7. [Link]

  • Belelli, D., & Lambert, J. J. (2009). Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. Current medicinal chemistry, 16(2), 155–172. [Link]

  • Miceli, F., et al. (2001). Comparative modulation by 3 alpha,5 alpha and 3 beta,5 beta neurosteroids of GABA binding sites during avian central nervous system development. Neurochemistry international, 38(4), 337–344. [Link]

  • Iorio, M., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3326. [Link]

  • McQuaid, L. A., et al. (1992). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of medicinal chemistry, 35(18), 3319–3324. [Link]

Sources

A Comparative Guide to the Mechanism of Action of (r)-3-Amino-5-phenylpentanoic Acid and Other GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gamma-aminobutyric acid (GABA) analogues represent a diverse class of neuromodulatory drugs. Despite structural similarities to the primary inhibitory neurotransmitter GABA, their mechanisms of action are often indirect and varied. This guide provides a detailed comparison of the molecular mechanisms of (r)-3-Amino-5-phenylpentanoic acid and other prominent GABA analogues, including the gabapentinoids (gabapentin, pregabalin) and direct GABA receptor agonists (baclofen, phenibut). We delve into their distinct molecular targets, present comparative binding affinity data, and illustrate the downstream consequences on synaptic transmission. Furthermore, this guide includes detailed experimental protocols for characterizing these compounds, offering researchers a practical framework for their evaluation. The central finding is that these analogues segregate into two primary mechanistic classes: those that modulate voltage-gated calcium channels via the α2δ-1 subunit and those that directly activate GABA-B receptors, leading to profoundly different physiological outcomes.

Introduction: Deconstructing the "GABA Analogue" Label

The term "GABA analogue" can be misleading. While these compounds are structurally derived from GABA, many do not exert their primary therapeutic effects through direct interaction with GABA receptors (GABA-A or GABA-B). Instead, they engage other key components of the neural machinery to modulate synaptic activity. Understanding these distinct mechanisms is critical for rational drug design and for predicting therapeutic efficacy and side-effect profiles.

This guide will compare two major classes of GABA analogues:

  • The Gabapentinoids: This class includes the well-established drugs gabapentin and pregabalin, as well as the subject of our focus, this compound. Their primary mechanism is not on GABA receptors but on an auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2]

  • Direct GABA-B Receptor Agonists: This class includes baclofen and phenibut, which function as classical receptor agonists, mimicking the action of endogenous GABA at the GABA-B receptor subtype.[3][4][5]

By examining their molecular targets, binding affinities, and functional effects, we can build a clear picture of how these structurally related molecules achieve their neuromodulatory effects through divergent pathways.

The Gabapentinoids: Indirect Modulation via Voltage-Gated Calcium Channels

The primary mechanism of action for gabapentin, pregabalin, and related compounds is their high-affinity binding to the α2δ-1 auxiliary subunit of presynaptic VGCCs.[1][2][6]

The Molecular Target: The α2δ-1 Subunit

Voltage-gated calcium channels are critical for neurotransmission. Upon arrival of an action potential at the presynaptic terminal, these channels open, allowing an influx of calcium ions (Ca2+). This Ca2+ influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

The α2δ subunits are auxiliary proteins that regulate the trafficking and function of the main pore-forming α1 subunit of VGCCs.[7][8][9] The α2δ-1 isoform, in particular, has been identified as the key therapeutic target for gabapentinoids.[6][10] By binding to α2δ-1, these drugs are thought to induce a conformational change that disrupts the forward trafficking of the VGCC complex to the presynaptic membrane.[6][7] This leads to a reduced density of functional calcium channels at the active zone, thereby diminishing neurotransmitter release.[2][6]

Binding Characteristics and Affinities

The affinity of a compound for its target is a key determinant of its potency. Gabapentinoids bind with high affinity to the α2δ-1 and α2δ-2 subunits.[6] While direct binding data for this compound is less prevalent in the literature, its structural similarity to phenibut—a compound with a known affinity for the α2δ subunit—suggests it belongs to this class.[11]

CompoundTargetBinding Affinity (Ki)Source
Gabapentinα2δ-1 Subunit~140 nM[10]
Pregabalinα2δ-1 Subunit~30-100 nM[12]
BaclofenGABA-B Receptor~320 nM (R-Baclofen)[13]
PhenibutGABA-B Receptor~185 µM[5]

Note: Binding affinities can vary based on experimental conditions (e.g., tissue source, radioligand used). The values presented are representative.

Downstream Mechanistic Consequences

The binding of a gabapentinoid to the α2δ-1 subunit initiates a cascade of events that culminates in reduced synaptic transmission. The key consequence is a decrease in the presynaptic influx of Ca2+ upon neuronal depolarization. This, in turn, leads to a reduction in the release of several excitatory neurotransmitters, most notably glutamate and substance P.[2][6] It is this reduction in excitatory neurotransmission that is believed to underlie the anticonvulsant, analgesic, and anxiolytic effects of these drugs.[6]

A Contrasting Mechanism: Direct GABA-B Receptor Agonism

In stark contrast to the gabapentinoids, compounds like baclofen and phenibut exert their effects by directly binding to and activating GABA-B receptors.[3][4][5]

The Molecular Target: The GABA-B Receptor

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA.[4][14] GABA-B receptors are located on both presynaptic and postsynaptic membranes.

  • Presynaptic GABA-B receptors act as autoreceptors. When activated, their associated G-proteins (specifically the Gβγ subunit) directly inhibit the opening of presynaptic VGCCs, reducing Ca2+ influx and subsequent neurotransmitter release.[14]

  • Postsynaptic GABA-B receptors activate G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions (K+), hyperpolarizing the postsynaptic membrane and making it less likely to fire an action potential.[14]

Binding and Activation

Baclofen is a selective and potent agonist at the GABA-B receptor.[4][15] It is a racemic mixture, with the (R)-enantiomer being the more active form.[13] Phenibut also acts as a GABA-B agonist, although with lower affinity compared to baclofen.[3][5][16] At higher concentrations, phenibut may also exhibit some activity at GABA-A receptors.[5]

Comparative Signaling Pathways

The fundamental difference in the mechanism of action between gabapentinoids and GABA-B agonists can be visualized at the level of the presynaptic terminal.

G cluster_0 Gabapentinoid Mechanism cluster_1 GABA-B Agonist Mechanism Gbp Gabapentinoid (this compound, Pregabalin, Gabapentin) a2d α2δ-1 Subunit Gbp->a2d Binds VGCC_t VGCC Trafficking (to membrane) a2d->VGCC_t Inhibits VGCC_m Presynaptic VGCC Density VGCC_t->VGCC_m Leads to ↓ Ca_influx Ca²⁺ Influx VGCC_m->Ca_influx Leads to ↓ NT_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Leads to ↓ Bac GABA-B Agonist (Baclofen, Phenibut) GABAB_R Presynaptic GABA-B Receptor Bac->GABAB_R Activates G_protein Gβγ Subunit GABAB_R->G_protein Activates VGCC_direct Presynaptic VGCC G_protein->VGCC_direct Directly Inhibits Ca_influx2 Ca²⁺ Influx VGCC_direct->Ca_influx2 Leads to ↓ NT_release2 Neurotransmitter Release Ca_influx2->NT_release2 Leads to ↓

Caption: Comparative signaling pathways of Gabapentinoids and GABA-B Agonists at the presynaptic terminal.

Experimental Validation and Protocols

Characterizing the mechanism of action of novel GABA analogues requires a combination of biochemical and functional assays. Here, we provide validated, step-by-step protocols for two key experiments.

Protocol: Competitive Radioligand Binding Assay for α2δ-1

This assay determines the affinity of a test compound (like this compound) for the α2δ-1 subunit by measuring its ability to compete with a known radiolabeled ligand (e.g., [3H]-gabapentin or [3H]-pregabalin).[17]

Scientist's Note (Trustworthiness): This protocol is a self-validating system. The inclusion of "Total Binding" and "Non-Specific Binding" wells are critical controls. The difference between them defines the specific binding window, ensuring the assay is sensitive and specific to the target. The unlabeled gabapentin serves as a positive control to confirm that competition can be achieved.

Materials:

  • Membrane Preparation: Porcine or rat brain cortex homogenate, known to be rich in α2δ-1 subunits.[10]

  • Radioligand: [3H]-gabapentin or [3H]-pregabalin (~20-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in assay buffer across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Positive Control: Unlabeled gabapentin or pregabalin (10 µM final concentration).

  • 96-well filter plates (e.g., GF/C filters, presoaked in 0.3% polyethyleneimine).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize brain cortex tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[18]

  • Assay Setup: In a 96-well plate, add the following in triplicate (final volume of 250 µL):[18]

    • Total Binding: 50 µL assay buffer + 50 µL [3H]-gabapentin + 150 µL membrane preparation (~50-100 µg protein).

    • Non-Specific Binding (NSB): 50 µL unlabeled gabapentin (positive control) + 50 µL [3H]-gabapentin + 150 µL membrane preparation.

    • Test Compound: 50 µL of test compound dilution + 50 µL [3H]-gabapentin + 150 µL membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[18]

    • Expertise Note: A 60-minute incubation is typically sufficient to reach binding equilibrium. Shorter times may not allow for complete association/dissociation, while longer times risk protein degradation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[18]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding CPM) - (NSB CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

G cluster_workflow Competitive Binding Assay Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) plate 2. Plate Assay Components (Total, NSB, Test Compound wells) prep->plate incubate 3. Incubate (e.g., 60 min @ RT) plate->incubate filter 4. Filter & Wash (Separate bound from free ligand) incubate->filter count 5. Quantify Radioactivity (Scintillation Counting) filter->count analyze 6. Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This functional assay directly measures the effect of a compound on ion channel activity in a living neuron. To assess gabapentinoids, one would measure their ability to reduce voltage-gated calcium currents.

Scientist's Note (Causality): This technique provides a direct functional readout of the biochemical binding event. Observing a reduction in Ca2+ current following drug application provides strong evidence that the binding to the α2δ-1 subunit translates into a physiologically relevant inhibition of channel function. The use of specific channel blockers (like CdCl₂) is a crucial control to isolate the calcium currents from other ionic currents.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion (DRG) neurons or transfected HEK293 cells expressing VGCCs).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass pipettes.

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂ or CaCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Expertise Note: Barium (Ba²⁺) is often used as the charge carrier instead of Ca²⁺ because it passes through Ca²⁺ channels more readily and eliminates Ca²⁺-dependent inactivation, simplifying current analysis. TEA-Cl is used to block most potassium channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

    • Expertise Note: Cesium (Cs⁺) in the internal solution blocks potassium channels from the inside, further isolating the calcium currents. EGTA chelates intracellular calcium.

Methodology:

  • Cell Preparation: Plate neurons on coverslips. Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ. Fill with internal solution.

  • Obtain Gigaseal: Under visual guidance, approach a neuron with the pipette tip. Apply gentle negative pressure to form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

  • Establish Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical and chemical access to the cell interior.[19][20]

  • Voltage-Clamp Recording: Clamp the cell's membrane potential at a holding potential where VGCCs are closed (e.g., -80 mV).

  • Elicit Currents: Apply a series of depolarizing voltage steps (e.g., to 0 mV for 100 ms) to activate the VGCCs and record the resulting inward Ba²⁺ or Ca²⁺ currents.[21]

  • Drug Application: After obtaining a stable baseline recording, perfuse the bath with the external solution containing the test compound (e.g., 10 µM this compound).

  • Measure Effect: Continue to apply the voltage-step protocol and record the currents in the presence of the drug. A reduction in the peak current amplitude indicates inhibition of VGCCs.

  • Washout and Control: Perfuse with the drug-free external solution to see if the effect is reversible. As a final control, apply a broad-spectrum Ca²⁺ channel blocker like cadmium chloride (CdCl₂) to confirm the identity of the recorded currents.

Summary and Conclusion

While structurally related to GABA, the compounds discussed in this guide operate via fundamentally distinct mechanisms of action. This distinction is critical for understanding their therapeutic applications and potential side effects.

FeatureGabapentinoids (this compound, Pregabalin, etc.)Direct GABA-B Agonists (Baclofen, Phenibut)
Primary Molecular Target α2δ-1 subunit of Voltage-Gated Calcium Channels[1][6]GABA-B G-protein Coupled Receptor[4][5]
Molecular Effect Induces conformational change in α2δ-1, reducing VGCC trafficking to the membrane.[6]Directly activates the GABA-B receptor.[14]
Primary Synaptic Effect Presynaptic: Reduced density of VGCCs leads to decreased Ca²⁺ influx and diminished release of excitatory neurotransmitters.[2][6]Presynaptic: G-protein-mediated inhibition of VGCCs reduces Ca²⁺ influx and neurotransmitter release. Postsynaptic: Activation of GIRK channels leads to hyperpolarization.[14]
Nature of Action Indirect modulation of neurotransmitter release.Direct agonism, mimicking the endogenous ligand GABA.

This compound, based on its structure, is predicted to function as a gabapentinoid. The experimental protocols outlined above provide a clear roadmap for definitively placing it and other novel analogues into the correct mechanistic class. This knowledge is paramount for the continued development of targeted and effective therapies for neurological and psychiatric disorders.

References

  • Gabapentin - Wikipedia.

  • Phenibut - Wikipedia.

  • Tran-Van-Minh, A., & Dolphin, A. C. (2018). Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1758), 20170411.

  • Jones, M. V., Jonas, P., Sahara, Y., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. Biophysical Journal, 75(5), 2154–2163.

  • Agabio, R., & Colombo, G. (2014). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry, 5, 61.

  • Brown, J. P., Dissanayake, V. U., Briggs, A. R., Milic, M., & Gee, N. S. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 255(2), 236–243.

  • This compound hydrochloride salt - Chem-Impex.

  • Hagiwara, S., & Ohmori, H. (1982). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. The Journal of Physiology, 331, 231–252.

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108–113.

  • Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin - Psych Scene Hub. (2023).

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481.

  • Radioligand Binding Assay Protocol - Gifford Bioscience.

  • What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)? - Dr.Oracle.

  • Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones - ResearchGate.

  • CACNA2D2 calcium voltage-gated channel auxiliary subunit alpha2delta 2 [Homo sapiens (human)] - Gene - NCBI.

  • Kristiansen, U., Ebert, B., & Krogsgaard-Larsen, P. (1998). On high- and low-affinity agonist sites in GABAA receptors. Journal of Receptor and Signal Transduction Research, 18(5), 337–353.

  • Geisler, S., Schöpf, C. L., & Stanika, R. I. (2022). The voltage-gated Cav Ca2+ channel subunit α2δ-4 is required for locomotor behavior and sensorimotor gating in mice. bioRxiv.

  • Evans, S. M., & Bisaga, A. (2019). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in Psychiatry, 10, 81.

  • Computational Analysis of Zingiber officinale Identifies GABAergic Signaling as a Potential Therapeutic Mechanism in Colorectal Cancer - MDPI.

  • Whole Cell Patch Clamp Protocol.

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669.

  • Gjoni, T., & Bërdica, L. (2020). Phenibut: A Novel Nootropic With Abuse Potential. Psychiatrist.com.

  • CACNA2D1 - Wikipedia.

  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - Frontiers.

  • Phenibut: A Nootropic Needing More Behavioral Studies - Maze Engineers. (2018).

  • Competitive Radioligand Binding Assays - Alfa Cytology.

  • Man, H. W., & Jacobsen, E. J. (2020). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 63(18), 10183–10206.

  • patch-clamp-protocol-final.pdf.

  • Gabapentin Differs From Pregabalin in Several Key Ways - Pharmacy Times. (2015).

  • Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

  • AP5 - Wikipedia.

  • The GABA B agonist baclofen mediates inhibition of / and excitation of... | Download Scientific Diagram - ResearchGate.

  • Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons. (2022). American Journal of Physiology-Gastrointestinal and Liver Physiology, 323(3), G235-G246.

  • Functional biology of the α2δ subunits of voltage-gated calcium channels - ResearchGate.

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - ResearchGate.

  • Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors.

  • Radiometric Ligand-Binding Assays - Revvity.

  • (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid - Chem-Impex.

  • 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem - NIH.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (r)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(r)-3-Amino-5-phenylpentanoic acid is a chiral molecule whose structural similarity to pharmacologically active compounds, such as pregabalin and baclofen, suggests its potential importance as a pharmaceutical intermediate or active ingredient. The presence of a stereocenter, a primary amine, and a carboxylic acid functional group presents a distinct analytical challenge. Ensuring the enantiomeric purity and accurate quantification of this compound is critical for quality control, stability testing, and pharmacokinetic studies.

In the landscape of pharmaceutical development, it is not enough to simply develop a single analytical method. Methods must be robust, reliable, and suitable for their intended purpose. Cross-validation—the process of comparing two or more distinct analytical methods—serves as the ultimate verification of a method's performance and the accuracy of its results. This guide provides an in-depth comparison of three orthogonal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We will explore the fundamental principles, provide detailed experimental protocols, and present a framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Chapter 1: The Framework for Method Comparison: Cross-Validation Principles

Before delving into specific techniques, it is crucial to establish the "why" and "how" of the comparison. Cross-validation is a formal process to demonstrate that two or more analytical procedures are equivalent and can be used interchangeably. This is vital when transferring a method between laboratories, updating to a new technology, or simply to gain a higher degree of confidence in critical analytical data.[3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] According to ICH Q2(R1) guidelines, the key performance characteristics that must be evaluated and compared during a cross-validation study are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following workflow illustrates the logical process of a cross-validation study.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Acceptance & Implementation Dev_A Develop Primary Method (e.g., HPLC) Val_A Full Validation of Primary Method (per ICH Q2(R1)) Dev_A->Val_A Analyze Analyze Identical Samples (at least 3 conc. levels, n≥3) Val_A->Analyze Dev_B Develop Secondary Method (e.g., CE or GC-MS) Val_B Full Validation of Secondary Method (per ICH Q2(R1)) Dev_B->Val_B Val_B->Analyze Compare Compare Performance Parameters (Accuracy, Precision, Linearity, etc.) Analyze->Compare Stat Statistical Analysis (e.g., t-test, F-test) Compare->Stat Accept Results within Pre-defined Criteria? Stat->Accept Pass Methods are Interchangeable Accept->Pass Yes Fail Investigate Discrepancies & Re-evaluate Accept->Fail No

Figure 1: Workflow for an Analytical Method Cross-Validation Study.

Chapter 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Industry Standard

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For chiral molecules like this compound, direct enantiomeric separation without derivatization is the preferred approach, as it eliminates a sample preparation step that could introduce variability and potential impurities.[8]

Principle of Separation

This method relies on a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for separating underivatized amino acids.[8][9] These CSPs possess ionic groups compatible with aqueous mobile phases, making them ideal for polar, zwitterionic compounds.[8] The differential interaction between the (r)- and (s)-enantiomers with the chiral selector results in different retention times, allowing for their separation and quantification.

Proposed HPLC-UV Protocol

ParameterRecommended ConditionRationale
Column Astec® CHIROBIOTIC® T (Teicoplanin CSP), 250 x 4.6 mm, 5 µmProven effectiveness for direct separation of underivatized amino acids.[8][10]
Mobile Phase 10 mM Ammonium Acetate in Water/Methanol (80:20, v/v), pH 4.5LC-MS compatible buffer system. The organic modifier and pH are critical for optimizing retention and selectivity.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 25 °CTemperature control is crucial for reproducible retention times in chiral separations.
Injection Vol. 10 µLA small injection volume minimizes band broadening.
Detector UV-Vis Diode Array Detector (DAD) at 210 nmThe peptide bond of the amino acid provides sufficient UV absorbance at low wavelengths. DAD allows for peak purity assessment.
Sample Prep. Dissolve sample in mobile phase to a concentration of 1 mg/mL.Simple preparation minimizes sample handling errors.

Expertise & Trustworthiness Insights

  • Why Direct Analysis? Avoiding derivatization is a key aspect of creating a trustworthy and efficient method.[8] Each additional sample preparation step (like derivatization) is a potential source of error, impurity introduction, and lower recovery. Direct injection on a suitable CSP is inherently more robust for routine QC.

  • Mobile Phase Control: The "U-shaped" retention profile often observed on teicoplanin CSPs means that both increasing and decreasing the organic modifier concentration from an optimal point can increase retention time.[8] Therefore, precise mobile phase preparation and system equilibration are paramount for method robustness.

  • Orthogonal Detection: While UV detection is robust for purity and assay, coupling this method to a Mass Spectrometer (LC-MS) would provide ultimate specificity, confirming the identity of the analyte peak by its mass-to-charge ratio.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) - The High-Sensitivity Alternative

GC-MS offers exceptional chromatographic resolution and definitive peak identification through mass spectrometry. However, the polar and non-volatile nature of amino acids necessitates a chemical derivatization step to make them amenable to GC analysis.[] This makes the GC-MS method fundamentally different and truly orthogonal to direct HPLC analysis.

Principle of Separation

The core of this method is converting the non-volatile amino acid into a volatile and thermally stable derivative. A common and effective approach is a two-step reaction:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester).

  • Acylation: The primary amine and any other active hydrogens are acylated (e.g., with pentafluoropropionic anhydride - PFPA).

This process yields a derivative that is volatile, thermally stable, and behaves well on a standard GC column.[12] The subsequent mass spectrometric detection provides a characteristic fragmentation pattern, allowing for highly specific identification and quantification.

G cluster_workflow GC-MS Derivatization Workflow Sample (r)-3-Amino-5-phenylpentanoic acid in Solution Step1 Step 1: Esterification (e.g., 2M HCl in Methanol) Sample->Step1 Step2 Step 2: Acylation (e.g., PFPA in Ethyl Acetate) Step1->Step2 Derivative Volatile Me-PFP Derivative Step2->Derivative GC_Inject Inject into GC-MS Derivative->GC_Inject

Figure 2: Two-step derivatization process for GC-MS analysis of amino acids.

Proposed GC-MS Protocol

ParameterRecommended ConditionRationale
Derivatization 1. Esterify with 2M HCl in Methanol. 2. Acylate with Pentafluoropropionic Anhydride (PFPA).A robust two-step derivatization that creates stable and volatile derivatives suitable for GC.[12]
Column SLB®-5ms (30 m x 0.25 mm ID, 0.25 µm film)A low-bleed 5% phenyl-equivalent column provides excellent inertness and resolution for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program to separate the derivative from solvent and other artifacts.
Injector Splitless, 250 °CSplitless injection is necessary for trace-level analysis and quantification.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and identification.
MS Mode Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)Scan mode confirms identity, while SIM mode provides superior sensitivity and a wider linear range for quantification.

Expertise & Trustworthiness Insights

  • Derivatization is Critical: The success of this method hinges entirely on the derivatization reaction being complete and reproducible. The reaction is sensitive to moisture, which can lead to poor yields and unstable derivatives. Therefore, all reagents and glassware must be scrupulously dry.

  • Why Mass Spectrometry? Unlike HPLC-UV, GC-MS provides structural information. The fragmentation pattern of the derivative is a chemical fingerprint, offering a much higher degree of specificity and confidence in peak identity. This is a significant advantage when analyzing samples for unknown impurities or degradants.

  • Chiral Consideration: The proposed protocol is achiral. To separate enantiomers by GC, a chiral stationary phase column would be required, or a chiral derivatizing agent would be used to form diastereomers separable on a standard achiral column.

Chapter 4: Chiral Capillary Electrophoresis (CE) - The High-Efficiency, Micro-Scale Technique

Capillary Electrophoresis separates analytes based on their charge-to-hydrodynamic size ratio in an electric field.[13] It is a powerful technique for chiral separations, offering extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents.[14]

Principle of Separation

For chiral separations in CE, a chiral selector is added to the background electrolyte (BGE).[14] Cyclodextrins (CDs) are the most common chiral selectors used in CE.[13] The enantiomers form transient, diastereomeric inclusion complexes with the CD. The differential stability of these complexes between the (r)- and (s)-enantiomers leads to different apparent mobilities, resulting in their separation.[15]

Proposed Chiral CE Protocol

ParameterRecommended ConditionRationale
Capillary Fused-silica, 50 cm total length (40 cm to detector), 50 µm IDStandard dimensions providing a good balance between efficiency and detection sensitivity.
Background Electrolyte (BGE) 50 mM Sodium Phosphate buffer, pH 2.5, containing 15 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Low pH ensures the carboxylic acid is protonated and the amine is positively charged, providing electrophoretic mobility. HP-β-CD is a versatile chiral selector for a wide range of compounds.[13][16]
Voltage +20 kVProvides a reasonable analysis time without excessive Joule heating.
Temperature 25 °CCapillary temperature control is essential for migration time reproducibility.
Injection Hydrodynamic (Pressure) injection at 50 mbar for 5 secondsA simple and reproducible injection method.
Detector Diode Array Detector (DAD) at 210 nmProvides sensitive detection and allows for peak purity assessment.
Sample Prep. Dissolve sample in water or 10% BGE to a concentration of 0.5 mg/mL.Dissolving in a lower conductivity matrix than the BGE can induce sample stacking, improving peak shape and sensitivity.

Expertise & Trustworthiness Insights

  • Method Development Flexibility: CE offers remarkable flexibility. The type and concentration of the chiral selector, buffer pH, and applied voltage can be easily modified to optimize the separation, making method development rapid.[13]

  • Orthogonality: The separation mechanism in CE is fundamentally different from both HPLC (partitioning) and GC (volatility). This high degree of orthogonality makes it an excellent confirmatory technique. If a peak is pure by both HPLC and CE, there is a very high probability that it is a single chemical entity.

  • Sensitivity and Matrix: While highly efficient, CE can be less sensitive in terms of concentration limits compared to HPLC or GC-MS. It can also be more susceptible to interference from matrix components (e.g., salts) that can alter the electric field and affect migration times.

Chapter 5: Comparative Analysis and Cross-Validation Summary

The choice of an analytical method is always a trade-off between various performance characteristics. The following table summarizes the expected performance of the three proposed methods, providing a basis for a cross-validation study. The values presented are representative and would need to be confirmed experimentally.

Table 1: Comparative Performance of Analytical Methods

Validation ParameterChiral HPLC-UVGC-MS (Achiral)Chiral CE-UV
Specificity High (with pure reference)Very High (Mass Spectrum)High (Orthogonal Mechanism)
Enantioselectivity Yes (with CSP)No (requires chiral column)Yes (with chiral selector)
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 1.0%< 2.0% (due to derivatization)< 1.5%
LOQ (Typical) ~ 1 µg/mL~ 0.1 µg/mL (in SIM mode)~ 5 µg/mL
Analysis Time ~ 20 min~ 15 min~ 10 min
Robustness HighModerate (sensitive to moisture)Moderate (sensitive to matrix)
Key Advantage Industry standard, robust, direct analysisDefinitive identification, high sensitivityHigh efficiency, low solvent use
Key Disadvantage Higher solvent consumptionComplex sample preparationLower concentration sensitivity

Cross-Validation in Practice

A typical cross-validation scenario would involve designating the Chiral HPLC method as the primary, validated "reference" procedure. The Chiral CE method would then be validated and compared against it. A set of samples of this compound, spiked at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), would be analyzed by both methods. The results for accuracy (percent recovery) and intermediate precision would be statistically compared (e.g., using an F-test for variance and a t-test for means) to ensure there are no statistically significant differences between the methods.

Conclusion and Recommendations

There is no single "best" method for the analysis of this compound; the optimal choice depends on the intended application.

  • For routine Quality Control (QC) environments , the Chiral HPLC-UV method is the recommended choice. Its robustness, ease of use, and direct analysis capabilities make it ideal for high-throughput release and stability testing.

  • For impurity identification and structural elucidation , the GC-MS method is unparalleled. The specificity afforded by the mass spectrometer is essential for identifying unknown peaks and providing definitive structural confirmation.

  • As a confirmatory or orthogonal technique , Chiral CE is an excellent option. Its completely different separation mechanism provides a high degree of confidence when used to verify results from an HPLC method, and its low solvent consumption aligns with green chemistry principles.

Ultimately, a comprehensive analytical strategy for a molecule like this compound should leverage the strengths of multiple techniques. By developing and validating two orthogonal methods, such as HPLC and CE, and establishing their equivalence through a rigorous cross-validation study, a drug development professional can ensure the highest level of data integrity and scientific rigor.

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Gotti, R., Cavrini, V., Andrisano, V., & Maso, S. (1996). Identification of chiral drug isomers by capillary electrophoresis. Journal of Chromatography A, 735(1-2), 77–121. [Link]

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 2030, 173–190. [Link]

  • Esquivel, B., & Pineda, R. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-791. [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

Sources

A Head-to-Head Comparative Analysis of (R)- and (S)-3-Amino-5-phenylpentanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, from therapeutic efficacy to toxicity. This guide provides a comprehensive head-to-head comparison of the (R)- and (S)-enantiomers of 3-Amino-5-phenylpentanoic acid, offering insights into their potential pharmacological divergence. Due to the limited direct comparative studies on these specific enantiomers, this analysis draws upon the extensive research conducted on the structurally analogous compound, baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), to provide a predictive framework for their behavior.

Introduction: The Significance of Chirality in γ-Amino Acid Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are of significant interest for their potential to modulate neuronal activity and treat a range of neurological and psychiatric disorders. 3-Amino-5-phenylpentanoic acid, a chiral γ-amino acid, exists as two enantiomers: (R)-3-Amino-5-phenylpentanoic acid and (S)-3-Amino-5-phenylpentanoic acid. As with many chiral drugs, it is anticipated that only one of these enantiomers is responsible for the primary pharmacological activity, while the other may be inactive, contribute to side effects, or have a different therapeutic profile altogether.

The well-documented stereoselectivity of baclofen, a chlorinated analogue of 3-Amino-5-phenylpentanoic acid, serves as a powerful case study. The (R)-enantiomer of baclofen is a potent and selective agonist of the GABA-B receptor, the primary target for its therapeutic effects in spasticity and other conditions. In contrast, the (S)-enantiomer exhibits significantly lower affinity for the GABA-B receptor and displays distinct metabolic pathways. This stark difference underscores the necessity of evaluating each enantiomer of 3-Amino-5-phenylpentanoic acid independently.

Physicochemical Properties

The (R)- and (S)-enantiomers of 3-Amino-5-phenylpentanoic acid share the same molecular formula (C11H15NO2) and molecular weight (193.25 g/mol ). Their fundamental physicochemical properties, such as solubility in achiral solvents, pKa, and logP, are identical. The key distinguishing feature is their interaction with plane-polarized light, with one enantiomer rotating it to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)). However, the direction of optical rotation does not directly correlate with the R/S stereochemical designation.

PropertyThis compound(S)-3-Amino-5-phenylpentanoic acid
CAS Number 147228-37-3[1]218278-62-7
Molecular Formula C11H15NO2C11H15NO2
Molecular Weight 193.25 g/mol 193.25 g/mol
Appearance White to off-white powder[2]Not specified
Melting Point 150-156°C (for HCl salt)[2]Not specified

Predicted Pharmacological Profile: A Tale of Two Enantiomers

Based on the extensive data available for baclofen, a significant divergence in the pharmacological activity of the (R)- and (S)-enantiomers of 3-Amino-5-phenylpentanoic acid is anticipated.

The (R)-Enantiomer: The Biologically Active Moiety

It is hypothesized that, similar to (R)-baclofen, This compound is the pharmacologically active enantiomer , acting as a potent agonist at the GABA-B receptor. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[3]

Mechanism of Action at the GABA-B Receptor:

Activation of the GABA-B receptor by an agonist like this compound is expected to trigger a cascade of intracellular events:

  • G-protein Activation: The agonist binds to the GABA-B1 subunit of the heterodimeric receptor, inducing a conformational change that activates the associated Gi/o protein.[4]

  • Downstream Signaling: The activated G-protein dissociates into its α and βγ subunits, which in turn modulate downstream effectors:

    • Inhibition of Adenylyl Cyclase: The α subunit inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).

    • Modulation of Ion Channels: The βγ subunit directly interacts with ion channels, leading to:

      • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[4]

      • Inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.

This net effect of neuronal inhibition is the basis for the therapeutic applications of GABA-B agonists in conditions characterized by neuronal hyperexcitability, such as spasticity.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (GABAB1/GABAB2) This compound->GABAB_R binds G_protein Gi/o Protein (αβγ) GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK activates (βγ subunit) VGCC VGCC G_protein->VGCC inhibits (βγ subunit) cAMP cAMP AC->cAMP produces K_ion K+ GIRK->K_ion efflux Ca_ion Ca2+ VGCC->Ca_ion influx Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter triggers

Caption: Predicted signaling pathway of this compound at the GABA-B receptor.

The (S)-Enantiomer: A Different Path

In contrast to its (R)-counterpart, (S)-3-Amino-5-phenylpentanoic acid is predicted to have significantly lower affinity for the GABA-B receptor . Studies on baclofen have shown that the (S)-enantiomer is several orders of magnitude less potent at this receptor.[5]

While likely lacking significant GABA-B agonist activity, the (S)-enantiomer may not be entirely inert. Research on (S)-baclofen has revealed that it undergoes a distinct metabolic pathway involving oxidative deamination, a process not observed for the (R)-enantiomer.[6][7][8] This stereoselective metabolism could lead to the formation of unique metabolites with their own pharmacological profiles. Furthermore, some studies on baclofen have suggested that the (S)-enantiomer may even have opposing effects to the (R)-enantiomer in certain contexts, such as modulating alcohol intake in animal models.

Predicted Pharmacokinetic Differences

The stereochemistry of a drug can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the data for baclofen, we can anticipate key pharmacokinetic differences between the enantiomers of 3-Amino-5-phenylpentanoic acid.

Pharmacokinetic ParameterPredicted for this compoundPredicted for (S)-3-Amino-5-phenylpentanoic acidRationale from Baclofen Studies
Absorption (Tmax) ~1-2 hours~1-2 hoursBoth enantiomers of baclofen are rapidly absorbed.[6]
Metabolism Minimal metabolismUndergoes stereoselective metabolism (e.g., oxidative deamination)(S)-baclofen is metabolized, while (R)-baclofen is largely excreted unchanged.[6][7][8]
Elimination Half-life (t1/2) ~3-5 hoursPotentially shorter or similar to the (R)-enantiomerWhile baclofen enantiomers have similar half-lives, the metabolism of the (S)-enantiomer could influence its clearance.[6]
Excretion Primarily renal excretion of the unchanged drugExcreted as both unchanged drug and metabolites(R)-baclofen is mainly cleared by the kidneys, whereas (S)-baclofen is cleared through both renal excretion and metabolism.[7]

Note: The provided pharmacokinetic parameters are predictions based on baclofen data and require experimental verification for 3-Amino-5-phenylpentanoic acid.

Experimental Protocols

For researchers interested in investigating the properties of these enantiomers, the following are generalized protocols for their synthesis and chiral separation.

Stereoselective Synthesis

A common approach to obtaining enantiomerically pure amino acids is through the resolution of a racemic mixture.

Protocol for Racemic Synthesis and Resolution:

  • Synthesis of Racemic 3-Amino-5-phenylpentanoic acid: A common method is the Strecker synthesis, which involves the reaction of 3-phenylpropanal with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

  • Resolution of Enantiomers: The racemic mixture can be resolved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base.[9]

    • Dissolve the racemic amino acid in a suitable solvent.

    • Add an equimolar amount of a single enantiomer of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or tartaric acid).

    • The two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

    • Isolate the desired diastereomeric salt by filtration.

    • Regenerate the enantiomerically pure amino acid by treating the salt with an acid or base to remove the resolving agent.

Resolution_Workflow Racemic_Mixture Racemic (R/S)-3-Amino-5-phenylpentanoic acid Diastereomeric_Salts Diastereomeric Salts ((R,R) and (S,R) salts) Racemic_Mixture->Diastereomeric_Salts Chiral_Resolving_Agent Chiral Resolving Agent (e.g., (R)-(+)-α-methylbenzylamine) Chiral_Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Isolated_Salt Isolated Diastereomeric Salt ((R,R) or (S,R)) Fractional_Crystallization->Isolated_Salt Acid_Base_Treatment Acid/Base Treatment Isolated_Salt->Acid_Base_Treatment Pure_Enantiomer Enantiomerically Pure (R)- or (S)-3-Amino-5-phenylpentanoic acid Acid_Base_Treatment->Pure_Enantiomer

Sources

A Senior Application Scientist's Guide to Benchmarking the Neuroprotective Effects of (R)-3-Amino-5-phenylpentanoic acid Against Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Neuroprotection Benchmarking

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Neurodegenerative diseases and acute neuronal injuries, such as stroke, represent a significant and growing global health burden. The therapeutic pipeline, however, is fraught with translational failures, often stemming from a lack of rigorous, comparative preclinical evaluation. This guide outlines a comprehensive framework for benchmarking the neuroprotective potential of a novel compound, (R)-3-Amino-5-phenylpentanoic acid, against well-established clinical and research standards.

This compound is a chiral amino acid derivative that has garnered interest for its potential role in developing therapies for neurological disorders.[1] Its ability to cross the blood-brain barrier makes it a promising candidate for neuroprotective strategies.[1] To rigorously assess its potential, we must move beyond simple efficacy screening and conduct a multi-faceted comparison against standards with known mechanisms of action. This approach not only provides a clearer picture of the compound's relative potency but also offers critical insights into its potential mechanisms, informing future clinical development.

This guide is structured to provide not just protocols, but the strategic rationale behind the selection of models, assays, and comparators, reflecting a field-proven approach to neuroprotective drug discovery.

Strategic Selection of Comparators and Models

A robust benchmarking study hinges on the selection of appropriate comparators and experimental models that recapitulate key aspects of neuronal injury.

Justification for Comparator Selection

To cover a spectrum of neuroprotective mechanisms, we have selected three standards, each representing a distinct mode of action:

  • Edaravone: A potent free radical scavenger, Edaravone is clinically used to reduce neuronal damage following ischemic stroke.[2][3] Its mechanism is primarily centered on mitigating oxidative stress, a central pillar of neuronal injury.[2][4]

  • Memantine: An uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine protects against excitotoxicity, the pathological overstimulation of glutamate receptors that leads to neuronal death.[5][6][7] It is clinically approved for the treatment of moderate-to-severe Alzheimer's disease.[7]

  • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC provides neuroprotection by bolstering the cell's intrinsic defense against oxidative stress and has shown efficacy in various models of neurodegeneration.[8][9][10]

Rationale for a Multi-Tiered Modeling Approach

No single model can capture the full complexity of neurodegeneration. Therefore, a tiered approach, moving from high-throughput in vitro systems to more complex in vivo models, is essential.

  • In Vitro Models: These offer controlled environments for dissecting specific mechanisms of cell death.[11][12][13][14] We will employ primary neuronal cultures, which provide high physiological relevance for studying excitotoxicity, oxidative stress, and apoptosis.[12][15]

  • In Vivo Models: Animal models are indispensable for evaluating a compound's efficacy in the context of a whole biological system, including its pharmacokinetics and impact on functional outcomes.[16] The transient middle cerebral artery occlusion (tMCAO) model in rodents is a widely accepted and standardized model for mimicking human ischemic stroke.[17][18][19]

In Vitro Benchmarking: A Mechanistic Deep Dive

Our in vitro strategy is designed to independently assess the test compound's ability to counteract the two primary drivers of acute neuronal injury: excitotoxicity and oxidative stress.

Experimental Workflow: In Vitro Analysis

The following diagram outlines the logical flow of the in vitro experimental phase.

G cluster_prep Cell Culture Preparation cluster_assays Neurotoxicity Induction & Treatment cluster_readouts Endpoint Analysis PNC Primary Neuronal Culture (e.g., Cortical Neurons) Glutamate Glutamate Insult (Excitotoxicity Model) PNC->Glutamate Pre-treat w/ Test Compound or Standards H2O2 H2O2 Insult (Oxidative Stress Model) PNC->H2O2 Pre-treat w/ Test Compound or Standards Viability Cell Viability Assay (MTT / LDH) Glutamate->Viability Apoptosis Apoptosis Assay (Caspase-Glo® 3/7) Glutamate->Apoptosis H2O2->Viability ROS ROS Measurement (e.g., ROS-Glo™) H2O2->ROS H2O2->Apoptosis

Caption: Workflow for in vitro neuroprotection screening.

Protocol: Glutamate-Induced Excitotoxicity Assay

Causality: This assay directly tests a compound's ability to block the neuronal death cascade initiated by excessive glutamate receptor activation, a key pathological event in stroke and other neurological disorders.[20][21] Memantine serves as the primary positive control here.

Methodology:

  • Cell Plating: Plate primary rat cortical neurons in 96-well plates and culture for at least 14 days to allow for mature synaptic network formation.

  • Compound Pre-treatment: Prepare serial dilutions of this compound, Memantine, Edaravone, and NAC. Replace the culture medium with fresh medium containing the test compounds or controls and incubate for 24 hours.[22]

  • Glutamate Insult: Prepare a stock solution of L-glutamic acid. Add glutamate to the wells to a final concentration that induces approximately 50% cell death (e.g., 250 µM, to be optimized).[23] Incubate for 48 hours.[24]

  • Viability Assessment (LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

    • Collect supernatant from each well.

    • Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol. The assay measures the conversion of a tetrazolium dye, which is indicative of LDH activity.

    • Read absorbance at 490 nm.

    • Calculate percent cytotoxicity relative to untreated and vehicle-treated controls.

Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay

Causality: This assay evaluates a compound's capacity to protect neurons from damage caused by reactive oxygen species (ROS).[8] H₂O₂ is a common agent used to model this stress. Edaravone and NAC are the key positive controls for this experiment.

Methodology:

  • Cell Plating & Pre-treatment: Follow steps 1 and 2 from the excitotoxicity protocol.

  • H₂O₂ Insult: Expose neurons to a pre-determined concentration of H₂O₂ (e.g., 100-300 µmol/l) for a specified duration (e.g., 24 hours).[8]

  • ROS Level Measurement (ROS-Glo™ H₂O₂ Assay): This luminescent assay directly measures the levels of H₂O₂ in the cell culture.[25]

    • Follow the manufacturer's protocol for the ROS-Glo™ H₂O₂ Assay.[25] This typically involves adding a substrate that reacts with H₂O₂ to produce a luminescent signal.

    • Measure luminescence using a plate reader.

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Read absorbance at ~570 nm.

    • Calculate percent viability relative to untreated controls.

Expected Data & Interpretation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Comparative Neuroprotection in In Vitro Models

Compound Assay Type EC₅₀ (µM) - Viability % ROS Reduction (at 10 µM)
This compound Excitotoxicity Experimental Value N/A
Oxidative Stress Experimental Value Experimental Value
Memantine (Standard) Excitotoxicity ~1-10 N/A
Oxidative Stress >100 <10%
Edaravone (Standard) Excitotoxicity >50 N/A
Oxidative Stress ~5-20 ~70-90%
N-acetylcysteine (Standard) Excitotoxicity >100 N/A
Oxidative Stress ~100-1000 ~40-60%

Note: EC₅₀ values are hypothetical and serve as an illustrative example.

Interpretation: By comparing the EC₅₀ values, we can rank the potency of this compound. If it shows high potency in the excitotoxicity assay (similar to Memantine) but not the oxidative stress assay, its mechanism is likely related to modulating glutamate signaling. Conversely, strong performance in the H₂O₂ model would suggest an antioxidant mechanism.

In Vivo Benchmarking: Ischemic Stroke Model

The tMCAO model is the gold standard for preclinical stroke research, assessing a drug's efficacy in a complex physiological environment.[19]

Experimental Workflow: In Vivo Analysis

G cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment Administration cluster_readouts Outcome Assessment Rodent Rodent Model (e.g., Sprague-Dawley Rat) MCAO Transient MCAO Surgery (90 min occlusion) Rodent->MCAO Treatment Administer Vehicle, Test Compound, or Standards post-occlusion MCAO->Treatment Behavior Neurological Scoring (24h, 48h, 72h) Treatment->Behavior Infarct Infarct Volume Analysis (TTC Staining at 72h) Behavior->Infarct

Caption: Workflow for in vivo tMCAO neuroprotection study.

Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

Causality: This model simulates the blockage of a major cerebral artery followed by reperfusion, as occurs in human ischemic stroke.[17][18] It allows for the assessment of a drug's ability to reduce brain damage (infarct volume) and improve functional recovery.

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g). Maintain body temperature at 37°C throughout the procedure.

  • Surgical Procedure:

    • Make a midline neck incision and carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[17]

    • Insert a silicone-coated monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[19]

    • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer this compound and the standard comparators (e.g., Edaravone) intravenously or intraperitoneally at a clinically relevant time point (e.g., immediately upon reperfusion). A vehicle control group is essential.

  • Neurological Assessment: At 24, 48, and 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 72 hours, euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.

    • Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software.

Expected Data & Interpretation

Table 2: Comparative Neuroprotection in a Rat tMCAO Model

Treatment Group Neurological Score (at 72h) Infarct Volume (% of Hemisphere)
Vehicle Control 3.5 ± 0.5 45 ± 5%
This compound Experimental Value Experimental Value
Edaravone (Standard) 2.0 ± 0.4 25 ± 4%
Memantine (Standard) 2.2 ± 0.6 28 ± 6%

Note: Values are hypothetical means ± standard deviation.

Interpretation: A statistically significant reduction in both neurological score and infarct volume compared to the vehicle control would indicate in vivo efficacy. Benchmarking against Edaravone and Memantine provides a direct comparison of its therapeutic potential against clinically relevant drugs.

Synthesizing the Evidence: Mechanistic Pathway Analysis

The combined data from in vitro and in vivo experiments allow us to hypothesize the primary mechanism of action.

G cluster_insult Neuronal Insult (e.g., Ischemia) cluster_pathways Pathological Cascades cluster_drugs Points of Intervention Ischemia Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate ROS_gen ↑ ROS Production Ischemia->ROS_gen NMDA NMDA Receptor Overactivation Glutamate->NMDA Mito_dys Mitochondrial Dysfunction ROS_gen->Mito_dys Ca_influx ↑ Ca²⁺ Influx NMDA->Ca_influx Ca_influx->Mito_dys Apoptosis Apoptosis Mito_dys->Apoptosis Memantine Memantine Memantine->NMDA Blocks Edaravone Edaravone / NAC Edaravone->ROS_gen Scavenges Test_Compound This compound Test_Compound->ROS_gen Hypothesis 2 Test_Compound->NMDA Hypothesis 1

Caption: Hypothesized points of intervention in the ischemic cascade.

If the experimental data show that this compound is potent in the glutamate excitotoxicity model and performs similarly to Memantine in vivo, "Hypothesis 1" is supported. If it excels in the oxidative stress assays and aligns with Edaravone's performance, "Hypothesis 2" is more likely. A dual efficacy would suggest a multi-target profile, which can be highly desirable for a neuroprotective agent.

Conclusion

This guide provides a rigorous, multi-tiered framework for the preclinical benchmarking of this compound. By employing validated in vitro and in vivo models and comparing against standards with diverse mechanisms of action, this approach yields a comprehensive and translatable dataset. The resulting data will not only clarify the compound's neuroprotective potential relative to established agents but will also provide crucial insights into its mechanism of action, thereby guiding its path forward in the drug development pipeline.

References

  • Chem-Impex. (n.d.). This compound hydrochloride salt.
  • Iqbal, S., et al. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Experimental and Basic Medical Sciences. Available at: [Link]

  • Ju, X., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular Medicine Reports. Available at: [Link]

  • Creeden, J. F., et al. (2021). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Toxicological Sciences. Available at: [Link]

  • Zhang, N., et al. (2008). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. Journal of Biomedical Science. Available at: [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from InnoSer. Available at: [Link]

  • Bacigaluppi, M., et al. (2010). Neuroprotection in acute ischemic stroke – current status. Vessel Plus. Available at: [Link]

  • Mizuta, I., et al. (2013). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. Journal of Neuroscience. Available at: [Link]

  • D'Angelo, F., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Tymianski, M. (2020). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. Cells. Available at: [Link]

  • Tenorio, G., et al. (2018). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. Molecules. Available at: [Link]

  • Sokołowska, M., et al. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences. Available at: [Link]

  • Kalinowski, L., et al. (2022). H2O2 Release Assay. Bio-protocol. Available at: [Link]

  • Wang, T., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?. Retrieved from Patsnap. Available at: [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from Innoprot. Available at: [Link]

  • Pereira, M., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Almalki, A., et al. (2023). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology. Available at: [Link]

  • AUB ScholarWorks. (2023). The Neuroprotective Effects of Edaravone in an Experimental Mouse Model of Traumatic Brain Injury. Retrieved from American University of Beirut. Available at: [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. Retrieved from FUJIFILM. Available at: [Link]

  • Ryan, S. L., et al. (2016). Modeling Ischemic Stroke In Vitro: Status Quo and Future Perspectives. Stroke. Available at: [Link]

  • Song, C., et al. (2020). N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats. Frontiers in Pharmacology. Available at: [Link]

  • Joshi, R., & Adhikari, S. (2019). Hydrogen Peroxide Induced Oxidative Stress Damage and Antioxidant Enzyme Response in Caco-2 Human Colon Cells. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Al-Ghamdy, M. S., et al. (2022). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. Saudi Pharmaceutical Journal. Available at: [Link]

  • Herman, C., & Farooq, M. U. (2024). Memantine. StatPearls. Available at: [Link]

  • Testai, F. D., & Gorelick, P. B. (2010). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. Available at: [Link]

  • Endres, M., et al. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. Available at: [Link]

  • JoVE. (2024). Middle Cerebral Artery Occlusion in Mice. Retrieved from JoVE. Available at: [Link]

  • FUJIFILM Cellular Dynamics, Inc. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from FUJIFILM. Available at: [Link]

  • Zhang, W., et al. (2005). Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats. Acta Neurochirurgica. Available at: [Link]

  • FUJIFILM Cellular Dynamics, Inc. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from FUJIFILM. Available at: [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from NeuroProof. Available at: [Link]

  • MMPC. (n.d.). Hydrogen Peroxide Protocol. Retrieved from Mouse Metabolic Phenotyping Centers. Available at: [Link]

  • MMPC. (n.d.). Hydrogen Peroxide Protocol. Retrieved from Mouse Metabolic Phenotyping Centers. Available at: [Link]

  • Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from Emulate. Available at: [Link]

  • Chiang, T., et al. (2011). Mouse Model of Middle Cerebral Artery Occlusion. Journal of Visualized Experiments. Available at: [Link]

  • Lipton, S. A. (2007). Pathologically-Activated Therapeutics for Neuroprotection: Mechanism of NMDA Receptor Block by Memantine and S-Nitrosylation. Current Drug Targets. Available at: [Link]

  • Ghasemi, M., & Mehranfard, N. (2018). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Molecular Biosciences. Available at: [Link]

  • Arakawa, K., et al. (2010). Neuroprotective Effects of Edaravone, a Free Radical Scavenger, on the Rat Hippocampus After Pilocarpine-Induced Status Epilepticus. Epilepsia. Available at: [Link]

  • YouTube. (2022). Mouse Model Of Middle Cerebral Artery Occlusion l Protocol Preview. Retrieved from JoVE. Available at: [Link]

  • AdooQ BioScience. (n.d.). This compound hydrochloride. Retrieved from AdooQ BioScience. Available at: [Link]

  • Khan, M., et al. (2009). Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats. Journal of Neurotrauma. Available at: [Link]

  • Kumar, A., et al. (2025). Unlocking the neuroprotective potential of peptide nucleic acids 5 (PNA5) in neurological diseases: molecular mechanisms to therapeutic approaches. Journal of Molecular Neuroscience. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-3-Amino-5-phenylpentanoic acid
Reactant of Route 2
(r)-3-Amino-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.